molecular formula C25H34O6 B15541520 YK11

YK11

カタログ番号: B15541520
分子量: 430.5 g/mol
InChIキー: KCQHQCDHFVGNMK-BHMHDYEBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

YK11 is a useful research compound. Its molecular formula is C25H34O6 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H34O6

分子量

430.5 g/mol

IUPAC名

methyl 2-[(8R,9S,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate

InChI

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/t17?,18-,19-,20+,23+,24?,25-/m1/s1

InChIキー

KCQHQCDHFVGNMK-BHMHDYEBSA-N

製品の起源

United States

Foundational & Exploratory

YK11 mechanism of action in skeletal muscle

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of YK11 in Skeletal Muscle

Executive Summary: this compound is a synthetic, steroidal selective androgen receptor modulator (SARM) recognized for its potent anabolic effects on skeletal muscle. Structurally derived from dihydrotestosterone (DHT), its mechanism of action is unique among SARMs. This compound functions as a partial agonist of the Androgen Receptor (AR), exhibiting gene-selective properties without inducing the full receptor transactivation typical of endogenous androgens.[1][2] The primary driver of its significant myotrophic activity is a novel dual mechanism: partial AR activation coupled with the robust induction of Follistatin, a potent endogenous inhibitor of Myostatin.[3][4] This guide provides a detailed examination of the molecular pathways, quantitative effects, and experimental protocols that define this compound's action in skeletal muscle.

This compound's anabolic effects are not mediated by a single pathway but by a synergistic combination of two distinct molecular actions: partial androgen receptor agonism and myostatin inhibition.

Partial and Gene-Selective Androgen Receptor Agonism

This compound binds to the androgen receptor (AR) but acts as a partial agonist.[1] Unlike full agonists such as DHT, this compound does not induce the canonical N-terminal/C-terminal (N/C) interaction of the AR, a conformational change required for maximal transcriptional activation.[1][2] This results in a gene-selective modulation, where this compound activates a specific subset of androgen-responsive genes. This selective action is thought to contribute to its anabolic specificity in muscle tissue while potentially minimizing other androgenic effects.[1] Studies in AR-positive breast cancer cells have shown that this compound and DHT produce different patterns of AR recruitment to gene enhancer regions, suggesting that the ligand-receptor complex recruits different cofactors, leading to differential gene expression.[5]

Myostatin Inhibition via Follistatin Induction

The most distinctive feature of this compound's mechanism is its ability to dramatically increase the expression of Follistatin (Fst).[3][6] Myostatin is a member of the transforming growth factor-beta (TGF-β) superfamily and a powerful negative regulator of muscle mass.[4] By binding to and inhibiting Myostatin, Follistatin effectively removes this natural "brake" on muscle growth, leading to significant hypertrophy.[4][7]

In vitro studies have definitively shown that while DHT does not affect Follistatin mRNA levels, this compound significantly upregulates its expression in an AR-dependent manner.[1][3] The anabolic effects of this compound on myogenic differentiation are almost completely reversed when Follistatin is neutralized by an anti-Fst antibody, confirming that this pathway is the principal mediator of this compound's potent muscle-building properties.[3][6]

Molecular Signaling Pathways

Primary Genomic Pathway in Myocytes

Upon entering a muscle cell, this compound binds to the cytoplasmic AR. The this compound-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter regions of target genes. This leads to two primary outcomes:

  • Induction of Myogenic Regulatory Factors (MRFs): this compound treatment leads to a more significant upregulation of key MRFs—MyoD, Myf5, and Myogenin—compared to DHT.[3][6] These transcription factors are critical for the determination and differentiation of myoblasts.[8]

  • Induction of Follistatin: The this compound-AR complex potently activates the transcription of the Follistatin gene. Secreted Follistatin then binds to and neutralizes circulating Myostatin, preventing it from activating its own catabolic signaling pathway and thereby promoting muscle growth.[3][7]

Caption: Primary genomic signaling pathway of this compound in skeletal muscle cells.
Secondary Non-Genomic Pathway

In addition to its genomic actions, this compound has been shown to activate rapid non-genomic signaling. In osteoblasts, treatment with this compound leads to the rapid phosphorylation and activation of Akt (also known as Protein Kinase B) within minutes.[9][10] This effect is mediated by the androgen receptor but does not require gene transcription.[9] The PI3K/Akt pathway is a well-established regulator of protein synthesis and muscle hypertrophy. While primarily demonstrated in bone cells, this non-genomic action likely contributes to this compound's overall anabolic profile in muscle.[9][10]

YK11_Nongenomic_Pathway This compound This compound AR_mem Membrane-Associated Androgen Receptor This compound->AR_mem Binds PI3K PI3K AR_mem->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Protein_Synth ↑ Protein Synthesis ↓ Proteolysis pAkt->Protein_Synth Promotes

Caption: Non-genomic activation of the Akt pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on myogenic gene expression from key in vitro experiments. Data is derived from the foundational study by Kanno et al. (2013) using C2C12 myoblasts.[3]

Table 1: Effect of this compound vs. DHT on Myogenic Gene Expression in C2C12 Cells (Data estimated from published graphical representations in Kanno et al., 2013. Values represent approximate fold change in mRNA expression relative to a solvent control after 4 days of differentiation.)

Target GeneTreatment (500 nM)Approximate Fold Change vs. Control
Myf5 DHT~ 3.5x
This compound~ 7.5x
MyoD DHT~ 3.0x
This compound~ 3.5x
Myogenin DHT~ 2.5x
This compound~ 5.0x

Table 2: Effect of this compound vs. DHT on Follistatin (Fst) Expression in C2C12 Cells (Data estimated from published graphical representations in Kanno et al., 2013. Values represent approximate fold change in mRNA expression relative to a solvent control after 2 days of differentiation.)

Target GeneTreatment (500 nM)Approximate Fold Change vs. Control
Follistatin DHT~ 1.0x (No significant change)
This compound~ 4.5x

Table 3: Follistatin-Dependence of this compound-Mediated Myf5 Upregulation (Data estimated from published graphical representations in Kanno et al., 2013. Values represent approximate fold change in Myf5 mRNA expression relative to a solvent control after 4 days.)

Treatment GroupApproximate Fold Change vs. Control
This compound (500 nM)~ 3.0x
This compound (500 nM) + Anti-Fst Antibody~ 1.2x (Effect neutralized)

Experimental Protocols

In Vitro Myogenic Differentiation of C2C12 Myoblasts (Adapted from Kanno et al., 2013)[3]

This protocol outlines the core methodology used to determine the effects of this compound on muscle cell differentiation and gene expression.

  • Cell Culture:

    • Mouse C2C12 myoblast cells are maintained in a growth medium (GM) consisting of Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

  • Myogenic Differentiation Assay:

    • C2C12 myoblasts are seeded in multi-well plates and grown to confluence in GM.

    • To induce differentiation, the GM is replaced with a differentiation medium (DM) consisting of DMEM supplemented with 2% horse serum.

    • Test compounds (e.g., this compound at 500 nM, DHT at 500 nM, or solvent control) are added to the DM.

    • Cells are incubated for a specified period (e.g., 2 to 4 days), with the medium and compounds refreshed every 48 hours.

  • Gene Expression Analysis (qRT-PCR):

    • Total RNA is isolated from the cultured cells using a suitable reagent like ISOGEN II.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.

    • Quantitative real-time PCR (qRT-PCR) is performed using SYBR Green chemistry on a real-time PCR system.

    • Gene expression is quantified for target genes (MyoD, Myf5, Myogenin, Follistatin) and normalized to a housekeeping gene (e.g., β-actin).

  • Follistatin Neutralization Experiment:

    • The myogenic differentiation assay is performed as described above.

    • For the experimental group, a neutralizing anti-Follistatin antibody (e.g., 0.5 µg/mL) is added to the DM along with this compound.

    • A control group receives this compound without the antibody.

    • Gene expression of MRFs is analyzed via qRT-PCR to determine if the effects of this compound are reversed.

Experimental_Workflow cluster_prep Preparation cluster_treatment Differentiation & Treatment (4 Days) cluster_analysis Analysis start Seed C2C12 Myoblasts confluence Grow to Confluence in Growth Medium start->confluence induce Switch to Differentiation Medium confluence->induce control Group 1: Solvent Control dht Group 2: DHT (500 nM) This compound Group 3: This compound (500 nM) yk11_antiFst Group 4: This compound + Anti-Fst Ab rna_extraction Total RNA Extraction control->rna_extraction dht->rna_extraction This compound->rna_extraction yk11_antiFst->rna_extraction qRT_PCR qRT-PCR Analysis rna_extraction->qRT_PCR results Quantify mRNA Levels: - Follistatin - MyoD - Myf5 - Myogenin qRT_PCR->results

Caption: Experimental workflow for in vitro analysis of this compound in C2C12 myoblasts.
In Vivo Sepsis-Induced Muscle Atrophy Model (Adapted from Lee et al., 2021)[11]

This protocol was used to evaluate the protective effects of this compound against muscle wasting in vivo.

  • Animals and Acclimation:

    • Male BALB/c mice (e.g., 8 weeks old) are used.

    • Animals are acclimated to laboratory conditions for at least one week prior to the experiment.

  • This compound Administration:

    • Mice are divided into experimental groups: Vehicle Control, Sepsis + Vehicle, Sepsis + this compound (low dose), Sepsis + this compound (high dose).

    • This compound is administered orally (e.g., via gavage) at specified doses (e.g., 350 or 700 mg/kg) daily for a pre-treatment period (e.g., 10 days). The vehicle control group receives the same volume of the vehicle solution.

  • Induction of Sepsis:

    • After the pre-treatment period, sepsis is induced by intraperitoneal (IP) injection of a bacterial strain (e.g., E. coli K1 at 1 x 10⁸ CFU/mouse).

    • Control animals receive a sterile saline IP injection.

  • Outcome Measurement:

    • Animal body weight and survival are monitored daily.

    • Skeletal muscles (e.g., tibialis anterior, quadriceps) and fat pads are dissected and weighed.

    • Muscle tissue is processed for histological analysis (e.g., H&E staining) to measure myofiber cross-sectional area and assess muscle cell atrophy.[11]

    • Blood and other organs may be collected to measure inflammatory markers.[12]

Conclusion

The mechanism of action of this compound in skeletal muscle is a sophisticated, dual-pronged process that distinguishes it from classical androgens and other SARMs. Its ability to act as a gene-selective, partial agonist of the androgen receptor allows it to directly stimulate myogenic regulatory factors. Critically, its unique capacity to robustly induce Follistatin expression leads to the effective inhibition of Myostatin, a primary negative regulator of muscle growth. This combination of direct anabolic signaling and the removal of a key catabolic brake positions this compound as a compound with significant myotrophic potential. Further research into its differential cofactor recruitment and non-genomic effects will continue to illuminate the precise molecular details of this novel anabolic agent.

References

YK11: A Technical Guide to a Partial Androgen Receptor Agonist and Myostatin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action. It functions as a partial agonist of the androgen receptor (AR) and concurrently acts as a myostatin inhibitor by upregulating the expression of follistatin.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its molecular interactions, downstream signaling pathways, and the experimental methodologies used for its characterization. All quantitative data from preclinical studies are summarized, and key experimental protocols are detailed to facilitate further research and development.

Introduction

This compound, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is structurally derived from dihydrotestosterone (DHT).[1][3] Unlike traditional anabolic steroids, this compound exhibits a distinct pharmacological profile. It is classified as a partial agonist of the androgen receptor, meaning it activates the receptor but to a lesser extent than full agonists like DHT.[3] A key feature that sets this compound apart from other SARMs is its ability to induce a significant increase in follistatin, a potent antagonist of myostatin, a negative regulator of muscle growth.[1][4] This dual functionality makes this compound a compound of interest for its potential potent anabolic effects.[1]

Molecular Mechanism of Action

Partial Agonism at the Androgen Receptor

This compound binds to the androgen receptor but does not induce the canonical N/C-terminal interaction that is required for full transcriptional activation of the receptor.[3] This incomplete activation is the basis for its classification as a partial agonist. Upon binding, this compound does promote the translocation of the AR into the nucleus, where it can selectively modulate the expression of certain androgen-responsive genes.[5] This gene-selective activation is a hallmark of SARMs and is thought to contribute to a more favorable anabolic-to-androgenic ratio compared to traditional anabolic steroids.[5]

Myostatin Inhibition via Follistatin Upregulation

A distinguishing characteristic of this compound is its ability to significantly increase the expression of follistatin.[1][4] Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, acts as a negative regulator of muscle mass.[2] Follistatin is a natural inhibitor of myostatin. By increasing follistatin levels, this compound indirectly inhibits myostatin's activity, leading to enhanced myogenic differentiation and muscle growth.[1][4] Notably, this effect on follistatin expression has been observed with this compound treatment but not with the full androgen agonist DHT, suggesting a unique signaling cascade initiated by this compound.[4]

Quantitative Data Summary

Parameter Cell Line Value Reference
EC50 (ARE-luciferase reporter assay) HEK293Not explicitly stated, but dose-response curves are available in the cited literature.[2]
Concentration for Myogenic Differentiation C2C12 myoblasts500 nM[4]
Concentration for Osteoblast Proliferation MC3T3-E10.5 µM[5]
Target Gene Cell Line Effect of this compound (relative to control or DHT) Reference
MyoD C2C12Significantly greater induction than DHT[4]
Myf5 C2C12Significantly greater induction than DHT[4]
Myogenin C2C12Significantly greater induction than DHT[4]
Follistatin (Fst) C2C12Significant induction (not observed with DHT)[4]
FKBP51 MDA-MB-453Similar induction to DHT[5]
SARG MDA-MB-453No induction (induced by DHT)[5]
Osteoprotegerin (OPG) MC3T3-E1Increased expression, similar to DHT[5]
Osteocalcin (OC) MC3T3-E1Increased expression, similar to DHT[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

YK11_Signaling cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates to Nucleus & Binds ARE Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates Transcription Myogenic_Genes Myogenic Genes (MyoD, Myf5, etc.) ARE->Myogenic_Genes Activates Transcription Follistatin_mRNA Follistatin mRNA Follistatin_Gene->Follistatin_mRNA Transcription Myogenic_mRNA Myogenic mRNA Myogenic_Genes->Myogenic_mRNA Transcription Follistatin Follistatin Follistatin_mRNA->Follistatin Translation Myogenesis ↑ Myogenesis (Muscle Growth) Myogenic_mRNA->Myogenesis Translation & Differentiation Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin->Myogenesis Inhibits

This compound signaling pathway in muscle cells.
Experimental Workflow for Myogenic Differentiation Assay

Myogenic_Differentiation_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_molecular Molecular Analysis seed Seed C2C12 myoblasts grow Culture in growth medium (DMEM + 10% FBS) seed->grow differentiate Switch to differentiation medium (DMEM + 2% Horse Serum) grow->differentiate treat Add this compound (e.g., 500 nM) and controls (e.g., DHT, vehicle) differentiate->treat incubate Incubate for 2-7 days treat->incubate harvest Harvest cells incubate->harvest qPCR qRT-PCR for MyoD, Myf5, Myogenin, Follistatin mRNA harvest->qPCR western Western Blot for Myosin Heavy Chain and Follistatin protein harvest->western

Workflow for C2C12 myogenic differentiation assay.

Detailed Experimental Protocols

C2C12 Myogenic Differentiation Assay

This protocol is based on the methodology described by Kanno et al. (2013).[4]

  • Cell Culture:

    • Culture mouse C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in appropriate culture plates and grow to approximately 80-90% confluency.

    • To induce differentiation, replace the growth medium with differentiation medium (DMEM supplemented with 2% horse serum).

  • Treatment:

    • Prepare stock solutions of this compound and DHT in ethanol.

    • Add this compound (e.g., at a final concentration of 500 nM), DHT (e.g., 500 nM as a positive control), or vehicle (ethanol) to the differentiation medium.

    • Incubate the cells for the desired time period (e.g., 2 to 7 days), replacing the medium with fresh differentiation medium and compounds every 48 hours.

  • Analysis:

    • Quantitative Real-Time PCR (qRT-PCR):

      • Isolate total RNA from the cells using a suitable kit.

      • Synthesize cDNA using a reverse transcription kit.

      • Perform qRT-PCR using primers specific for myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.

      • Normalize the expression levels to a housekeeping gene (e.g., β-actin).

    • Western Blotting:

      • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

      • Determine protein concentration using a BCA assay.

      • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

      • Block the membrane with 5% non-fat milk in TBST.

      • Incubate with primary antibodies against Myosin Heavy Chain (MyHC) or follistatin overnight at 4°C.

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

      • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

MC3T3-E1 Osteoblast Proliferation Assay

This protocol is based on the methodology described by Yatsu et al. (2018).[5]

  • Cell Culture:

    • Culture mouse MC3T3-E1 osteoblast precursor cells in α-MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing this compound (e.g., 0.5 µM), DHT (e.g., 0.01 µM as a positive control), or vehicle.

    • Incubate for 96 hours.

  • Analysis (MTS Assay):

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mammalian Two-Hybrid Assay for AR N/C Interaction

This assay is used to assess the ligand-dependent interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD) of the androgen receptor.[3]

  • Plasmids:

    • Construct a plasmid expressing the AR NTD fused to a DNA-binding domain (e.g., GAL4-DBD).

    • Construct a plasmid expressing the AR LBD fused to a transcriptional activation domain (e.g., VP16-AD).

    • Use a reporter plasmid containing GAL4 binding sites upstream of a luciferase gene.

  • Transfection and Treatment:

    • Co-transfect a suitable mammalian cell line (e.g., HEK293) with the three plasmids.

    • After 24 hours, treat the cells with this compound, DHT (positive control for N/C interaction), or vehicle.

  • Analysis (Luciferase Assay):

    • After 24-48 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

    • An increase in luciferase activity indicates an interaction between the NTD and LBD. This compound is not expected to induce a significant increase in luciferase activity, unlike DHT.[3]

Discussion and Future Directions

The available preclinical data indicate that this compound is a unique SARM with a dual mechanism of action that makes it a potent anabolic agent in vitro. Its ability to induce myogenic differentiation more effectively than DHT in cell culture models is noteworthy.[4] The upregulation of follistatin provides a distinct pathway for muscle growth enhancement that is not observed with traditional androgens.[4]

However, there are significant gaps in the current understanding of this compound's pharmacology. The lack of publicly available data on its binding affinity for the androgen receptor and a precise EC50 for transcriptional activation makes it difficult to fully characterize its potency and efficacy in a comparative context. Most critically, the absence of in vivo studies using validated models like the Hershberger assay means that the anabolic and androgenic selectivity of this compound in a whole-organism system remains to be definitively established.

Future research should focus on:

  • Determining the binding affinity (Ki or IC50) of this compound for the androgen receptor.

  • Generating full dose-response curves to accurately determine the EC50 for androgen-responsive gene activation.

  • Conducting in vivo studies in validated animal models (e.g., orchidectomized rats) to quantify the anabolic effects on muscle tissue (e.g., levator ani muscle) versus the androgenic effects on tissues such as the prostate and seminal vesicles.

  • Investigating the long-term safety profile of this compound.

Conclusion

This compound is a fascinating compound with a novel dual mechanism of action that distinguishes it from other SARMs. Its ability to act as a partial androgen receptor agonist while simultaneously inhibiting myostatin through the induction of follistatin presents a promising profile for potent anabolic activity. However, the current body of scientific literature, while providing a solid foundation for its in vitro effects, lacks the comprehensive in vivo pharmacological data necessary for a complete assessment of its therapeutic potential and tissue selectivity. Further rigorous preclinical studies are essential to fully elucidate the pharmacological profile of this compound and to determine its viability as a potential therapeutic agent for muscle-wasting conditions.

References

YK11 and the Myostatin Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle. Unlike traditional androgens, this compound exhibits a unique mechanism of action that involves the inhibition of myostatin, a key negative regulator of muscle growth. This is primarily achieved through the induction of follistatin (Fst), a myostatin-binding protein. This technical guide provides an in-depth overview of the molecular pathways underlying this compound's activity, detailed experimental protocols for its study, and a summary of the quantitative data supporting its mechanism.

Introduction

Myostatin (MSTN), a member of the transforming growth factor-beta (TGF-β) superfamily, plays a crucial role in regulating skeletal muscle mass by inhibiting myoblast proliferation and differentiation.[1] Consequently, the inhibition of myostatin has emerged as a promising therapeutic strategy for muscle-wasting diseases. This compound, a synthetic steroidal SARM, has been identified as a potent inducer of myogenic differentiation.[2][3] Its anabolic activity is largely attributed to its ability to increase the expression of follistatin, a glycoprotein that directly binds to and neutralizes myostatin.[4][5] This guide delineates the signaling cascade initiated by this compound, leading to myostatin inhibition and subsequent muscle growth.

Signaling Pathway of this compound-Mediated Myostatin Inhibition

This compound acts as a partial agonist of the androgen receptor (AR).[6][7] Upon binding to the AR, this compound induces a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the this compound-AR complex acts as a transcription factor, selectively modulating the expression of target genes. A key target of this complex is the Follistatin gene.[2][3]

The increased transcription and translation of the Follistatin gene lead to elevated levels of secreted follistatin protein. Follistatin then acts as an antagonist to myostatin in the extracellular space by binding to it and preventing it from interacting with its cell surface receptor, the activin type IIB receptor (ActRIIB).[8] This inhibition of the myostatin signaling pathway lifts the negative regulation on myogenesis, leading to an upregulation of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin.[9][10] These MRFs are critical for the differentiation of myoblasts into mature muscle fibers, ultimately resulting in muscle hypertrophy.

YK11_Myostatin_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound AR Androgen Receptor This compound->AR Binds Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds Follistatin Follistatin Follistatin->Myostatin Inhibits Myogenesis Myogenesis Follistatin->Myogenesis Promotes Myostatin_Signal Myostatin Signaling (Inhibited) ActRIIB->Myostatin_Signal YK11_AR This compound-AR Complex Nucleus Nucleus YK11_AR->Nucleus Translocates Fst_Gene Follistatin Gene Nucleus->Fst_Gene Upregulates Transcription Fst_Gene->Follistatin Translation & Secretion MRFs ↑ MyoD, Myf5, Myogenin Myostatin_Signal->Myogenesis Inhibits

Caption: this compound signaling pathway leading to myostatin inhibition.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on this compound's effects on C2C12 myoblasts. The data is primarily derived from Kanno et al., 2013.

Table 1: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Cells

Treatment (500 nM)Myf5 mRNA Fold Change (Day 4)MyoD mRNA Fold Change (Day 4)Myogenin mRNA Fold Change (Day 4)
Control (EtOH)1.01.01.0
This compound~4.5~2.0~3.5
DHT~2.5~1.5~2.0
Statistically significant increase compared to control (p < 0.05). Data are estimations based on graphical representation in the source publication.[3]

Table 2: Effect of this compound and DHT on Follistatin (Fst) mRNA Expression in C2C12 Cells

Treatment (500 nM)Fst mRNA Fold Change (Day 2)Fst mRNA Fold Change (Day 4)
Control (EtOH)1.01.0
This compound~3.5**~2.5
DHTNo significant changeNo significant change
Statistically significant increase compared to control (p < 0.05), **(p < 0.01). Data are estimations based on graphical representation in the source publication.[3]

Table 3: Effect of AR Antagonist and siRNA on this compound-Induced Gene Expression

TreatmentMyf5 mRNA Fold ChangeFollistatin mRNA Fold Change
This compound (500 nM)IncreasedIncreased
This compound + Flutamide (10 µM)Increase blockedIncrease blocked
This compound + AR siRNAIncrease blockedIncrease blocked
Qualitative summary of findings.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

C2C12 Myoblast Culture and Differentiation
  • Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Seeding: Cells are seeded in appropriate culture plates and grown to 80-90% confluency.

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.[2] The differentiation medium is replaced every 24 hours.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is isolated from C2C12 cells using a suitable reagent like ISOGEN II.[3]

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

  • qPCR: qRT-PCR is performed using a SYBR Green-based qPCR mix and specific primers for the target genes (MyoD, Myf5, myogenin, Follistatin) and a housekeeping gene (e.g., β-actin) for normalization.

    • Validated Primer Sequences for Mouse Genes:

      • MyoD: Fwd: 5'-TACAGTGGCGACTCAGATGC-3', Rev: 5'-GAGATGCGCTCCACTATGCT-3'[9]

      • Myogenin: Fwd: 5'-CTACAGGCCTTGCTCAGCTC-3', Rev: 5'-ACGATGGACGTAAGGGAGTG-3'[9]

      • β-actin: Fwd: 5'-GTGACGTTGACATCCGTAAAGA-3', Rev: 5'-GCCGGACTCATCGTACTCC-3'

Androgen Receptor (AR) Knockdown using siRNA
  • Transfection Reagent Preparation: Dilute Lipofectamine™ RNAiMAX reagent in Opti-MEM™ I Reduced Serum Medium.

  • siRNA Preparation: Dilute siRNA targeting the androgen receptor (or a non-targeting control siRNA) in Opti-MEM™ I Reduced Serum Medium.

  • Complex Formation: Combine the diluted Lipofectamine™ RNAiMAX and siRNA solutions, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the C2C12 cells.

  • Incubation: Incubate the cells for 24-48 hours before proceeding with this compound treatment and subsequent analysis.

Immunoblotting for Myosin Heavy Chain (MyHC)
  • Cell Lysis: Harvest C2C12 cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Myosin Heavy Chain (e.g., from R&D Systems, Catalog # MAB4470) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Follistatin Neutralization Assay
  • Cell Culture and Differentiation: Culture and induce differentiation of C2C12 cells as described in section 4.1.

  • Treatment: Treat the differentiating cells with this compound (500 nM) in the presence or absence of a neutralizing anti-follistatin antibody (e.g., from GeneTex).[2]

  • Analysis: After the desired treatment period (e.g., 4 days), harvest the cells and analyze the mRNA expression of myogenic regulatory factors, such as Myf5, by qRT-PCR to determine if the effects of this compound are reversed by follistatin neutralization.[3]

Experimental and Logical Workflows

Experimental_Workflow cluster_main Experimental Workflow for Investigating this compound's Mechanism cluster_treatments 3. Treatments cluster_analysis 4. Analysis A 1. C2C12 Cell Culture (DMEM + 10% FBS) B 2. Induce Differentiation (DMEM + 2% Horse Serum) A->B C1 Control (EtOH) B->C1 C2 This compound (500 nM) B->C2 C3 DHT (500 nM) B->C3 C4 This compound + Flutamide B->C4 C5 This compound + AR siRNA B->C5 C6 This compound + Anti-Fst Ab B->C6 D1 qRT-PCR (MyoD, Myf5, Myogenin, Fst) C1->D1 C2->D1 D2 Immunoblotting (MyHC, AR) C2->D2 C3->D1 C4->D1 C5->D1 C6->D1 E 5. Data Interpretation and Conclusion D1->E D2->E

Caption: General experimental workflow for studying this compound's effects.

Conclusion

The available evidence strongly supports a model in which this compound promotes myogenesis through a novel pathway involving the androgen receptor-mediated induction of follistatin, which in turn inhibits the muscle growth suppressor, myostatin. This mechanism distinguishes this compound from classical androgens and other SARMs, highlighting its potential as a therapeutic agent for conditions characterized by muscle loss. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the anabolic properties of this compound. Further in vivo studies are warranted to fully elucidate the physiological effects and therapeutic potential of this compound.

References

Upregulation of Follistatin by YK11 in C2C12 Myoblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a comprehensive technical overview of the molecular mechanism by which the selective androgen receptor modulator (SARM), YK11, upregulates follistatin (Fst) expression in C2C12 mouse myoblast cells. This compound, a steroidal SARM, promotes myogenic differentiation, not through the classical androgenic pathways alone, but by uniquely inducing the expression of follistatin, a potent inhibitor of myostatin.[1][2][3][4] This action is critical for its anabolic effects, as the neutralization of follistatin reverses the this compound-mediated myogenic processes.[1][5] This guide synthesizes key quantitative data, details the underlying signaling pathways, and provides robust experimental protocols for researchers, scientists, and drug development professionals investigating myostatin inhibitors and SARMs for muscle-related disorders.

Core Mechanism of Action: this compound, The Androgen Receptor, and Follistatin

This compound functions as a partial agonist of the androgen receptor (AR).[1][6] Unlike full agonists like dihydrotestosterone (DHT), this compound's binding to the AR initiates a distinct downstream signaling cascade that leads to a significant increase in follistatin expression.[1][3][5] This mechanism is unique to this compound, as DHT does not induce follistatin in C2C12 cells.[1][5][7]

The induced follistatin then acts as a myostatin antagonist.[2][8] Myostatin is a member of the transforming growth factor-β (TGF-β) superfamily and a powerful negative regulator of skeletal muscle mass.[9] By binding to and neutralizing myostatin, follistatin prevents it from activating its cell surface receptor (ActRIIB), thereby inhibiting the downstream phosphorylation of Smad2/3 proteins.[8][9] This blockade of the myostatin signaling pathway lifts the brakes on muscle growth and differentiation, leading to enhanced myogenesis.[8]

The entire process is dependent on the androgen receptor. Experiments using the AR antagonist flutamide or siRNA-mediated knockdown of the AR have demonstrated a significant reduction in this compound-induced follistatin upregulation, confirming the AR's essential role in this pathway.[7][10]

Signaling Pathway Diagram

YK11_Follistatin_Pathway cluster_cell C2C12 Myoblast cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Fst_Gene Follistatin Gene AR->Fst_Gene Activates Transcription Fst_mRNA Follistatin mRNA Fst_Gene->Fst_mRNA Transcription Fst_Protein Follistatin (Fst) Fst_mRNA->Fst_Protein Translation Myostatin Myostatin Fst_Protein->Myostatin Inhibits ActRIIB ActRIIB Receptor Myostatin->ActRIIB Smad Smad2/3 ActRIIB->Smad pSmad p-Smad2/3 Smad->pSmad Phosphorylation Myogenesis Myogenesis pSmad->Myogenesis Inhibits

Caption: this compound binds the Androgen Receptor to induce Follistatin, which inhibits Myostatin signaling.

Quantitative Data on Gene Expression

Studies have quantified the effects of this compound on key myogenic genes in C2C12 cells, primarily using quantitative real-time PCR (qRT-PCR). The results are normalized against a housekeeping gene such as β-actin.[5][10]

Table 1: Comparative Effect of this compound and DHT on Myogenic Gene Expression

Data summarized from studies where C2C12 cells were treated for 2 to 4 days in differentiation medium.[5][10]

GeneTreatment (500 nM)Relative mRNA Expression Outcome
Follistatin (Fst) This compoundSignificantly Upregulated
DHTNo Significant Change
Myf5 This compoundSignificantly Upregulated
DHTModerately Upregulated
MyoD This compoundSignificantly Upregulated
DHTModerately Upregulated
Myogenin This compoundSignificantly Upregulated
DHTModerately Upregulated

Observation: The induction of key myogenic regulatory factors (MRFs) was more significant with this compound treatment compared to DHT.[1][5][10]

Table 2: Role of Androgen Receptor in this compound-Mediated Follistatin Upregulation

Data summarized from experiments involving AR antagonists or siRNA knockdown.[7][10]

Primary TreatmentCo-treatment / Pre-treatmentFollistatin (Fst) mRNA Expression
This compound (500 nM)None (Control)Upregulated
This compound (500 nM)Flutamide (FLU, 10 µM)Upregulation Significantly Reduced
This compound (500 nM)AR siRNAUpregulation Significantly Reduced

Observation: The upregulation of follistatin by this compound is dependent on the androgen receptor.[7][10]

Table 3: Effect of Follistatin Neutralization on this compound-Induced Myogenesis

Data summarized from experiments where an anti-follistatin antibody was co-administered with this compound.[1][5][10]

TreatmentCo-treatmentMyf5 mRNA Expression
This compound (500 nM)None (Control)Upregulated
This compound (500 nM)Anti-Fst AntibodyUpregulation Abolished

Observation: These results confirm that the induction of follistatin is essential for the anabolic, pro-myogenic effects of this compound.[1][5][10]

Experimental Protocols & Workflow

The following protocols are synthesized from established methodologies for studying this compound in C2C12 cells.[8][10]

General Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture Seed C2C12 myoblasts in Growth Medium (DMEM + 10% FBS) B 2. Growth to Confluency Culture until 80-90% confluent A->B C 3. Induction of Differentiation Switch to Differentiation Medium (DMEM + 2% Horse Serum) B->C D 4. Treatment Add this compound, DHT, antagonists, or vehicle control C->D E 5. Incubation Incubate for specified duration (e.g., 6 hours to 7 days) D->E F 6. Analysis Harvest cells for qRT-PCR, Western Blot, or Immunofluorescence E->F

Caption: Standard workflow for assessing the impact of this compound on C2C12 myoblast differentiation.

C2C12 Cell Culture and Myogenic Differentiation
  • Cell Culture: Mouse C2C12 myoblasts are cultured in a growth medium (GM) consisting of Dulbecco's modified Eagle's medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[10][11][12] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[13][14]

  • Passaging: When cells reach 50-70% confluency, they should be passaged to avoid spontaneous differentiation.[12][13]

  • Induction of Differentiation: To induce myogenic differentiation, grow cells to 80-100% confluency.[12][14] Wash the cells once with phosphate-buffered saline (PBS) and replace the GM with a differentiation medium (DM).[12][13] The DM consists of DMEM supplemented with 2% horse serum and 1% penicillin/streptomycin.[10][12]

  • Treatment: Add this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., EtOH) to the DM.[10] The medium should be changed every 24 hours.[12][14]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Isolation: After the treatment period, harvest cells and isolate total RNA using a suitable reagent like ISOGEN II or a column-based kit, following the manufacturer's instructions.[10]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., ReverTra Ace® qPCR RT Kit).[10]

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based qPCR mix (e.g., THUNDERBIRD™ SYBR qPCR Mix) and an appropriate real-time PCR system.[10]

  • Data Analysis: Use primers specific for target genes (Fst, MyoD, Myf5, myogenin) and a housekeeping gene (e.g., β-actin) for normalization.[5][10] Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Western Blotting for Protein Analysis
  • Sample Preparation: Wash treated C2C12 cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer or SDS sample buffer) containing protease inhibitors.[8][10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

  • Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel (10-12%).[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]

    • Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include anti-Myosin Heavy Chain (MyHC), anti-Follistatin, and anti-Androgen Receptor.[8][10]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Androgen Receptor Knockdown using siRNA
  • Transfection: Transfect C2C12 myoblasts with either a specific siRNA targeting the Androgen Receptor or a non-targeting control siRNA.[10]

  • Procedure: Use a commercial transfection reagent like Lipofectamine RNAiMAX according to the manufacturer's protocol.[10]

  • Post-Transfection: After 24 hours, change the medium to differentiation medium. After another 24 hours, treat the cells with this compound or a vehicle control for the desired period (e.g., 6 hours) before harvesting for analysis.[7][10]

Implications for Research and Drug Development

The discovery that this compound potently induces follistatin expression via the androgen receptor presents a novel mechanism for promoting muscle growth.[1][10] This is distinct from traditional androgens and many other SARMs, highlighting this compound as a unique compound with significant therapeutic potential for muscle-wasting diseases like sarcopenia and cachexia.[1]

For researchers, the C2C12 cell model provides a robust in vitro system to:

  • Screen for novel compounds that selectively induce follistatin.

  • Dissect the specific molecular interactions between the AR and the follistatin gene promoter.

  • Investigate the crosstalk between androgen signaling and the TGF-β pathway.

For drug development professionals, this compound's mechanism offers a promising strategy. Targeting the upregulation of an endogenous myostatin inhibitor like follistatin may provide a more nuanced and potentially safer approach to increasing muscle mass compared to direct AR agonism or systemic administration of myostatin-neutralizing antibodies. Further investigation into the gene-selective properties of this compound could pave the way for a new class of tissue-selective anabolic agents.[15]

References

An In-depth Technical Guide to the Effects of YK11 on Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the molecular mechanisms and cellular effects of YK11, a selective androgen receptor modulator (SARM), on the differentiation of osteoblasts. It is intended to serve as a resource for researchers in the fields of bone biology, endocrinology, and pharmacology.

Introduction

This compound is a novel steroidal selective androgen receptor modulator that has garnered significant interest for its anabolic effects on both muscle and bone tissue.[1][2] Unlike traditional androgens, SARMs like this compound are designed to exhibit tissue-selective activity, potentially offering a more favorable therapeutic window with fewer off-target effects.[3] This guide delves into the specific actions of this compound on osteoblast differentiation, a critical process in bone formation and remodeling.

Recent research has elucidated that this compound promotes the proliferation and differentiation of osteoblasts, suggesting its potential as a therapeutic agent for conditions associated with bone loss, such as osteoporosis.[2][3] The subsequent sections will detail the signaling pathways modulated by this compound, present quantitative data from key studies, and provide an overview of the experimental protocols used to investigate these effects.

Molecular Mechanism of Action and Signaling Pathways

This compound exerts its pro-osteogenic effects primarily through its interaction with the androgen receptor (AR).[1][3] Its mechanism involves both non-genomic and genomic signaling pathways, ultimately leading to the upregulation of key osteogenic markers.

2.1. AR-Mediated Non-Genomic PI3K/Akt Signaling

A primary mechanism by which this compound promotes osteoblast proliferation and differentiation is through the rapid, non-genomic activation of the PI3K/Akt signaling pathway.[3][4] This pathway is a crucial regulator of androgen-mediated osteoblast activity.[1][3] Upon binding to the androgen receptor, this compound initiates a signaling cascade that leads to the phosphorylation and activation of Akt.[3][5] Activated Akt, in turn, promotes cell survival and proliferation, which are foundational steps in osteogenesis.[3] The effects of this compound on this pathway are comparable to those of dihydrotestosterone (DHT), a potent endogenous androgen.[3] Notably, the pro-proliferative and differentiating effects of this compound can be attenuated by treatment with an AR antagonist, confirming the AR-dependent nature of this signaling.[1][3]

YK11_Akt_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR binds PI3K PI3K AR->PI3K activates Akt Akt PI3K->Akt activates pAkt Phosphorylated Akt (p-Akt) Akt->pAkt phosphorylation Proliferation Osteoblast Proliferation pAkt->Proliferation Differentiation Osteoblast Differentiation pAkt->Differentiation

Figure 1: this compound-induced non-genomic PI3K/Akt signaling pathway in osteoblasts.

2.2. BMP2/Smad Signaling Pathway

More recent evidence suggests that this compound also modulates the Bone Morphogenetic Protein 2 (BMP2)/Smad signaling pathway, a critical cascade in osteogenic differentiation.[6][7][8] Studies have shown that this compound can upregulate the expression of BMP2 and key downstream effectors, including the transcription factors Runx2, Smad1, and Smad5, in bone marrow-derived mesenchymal stem cells (BMSCs).[8] The activation of this pathway by this compound appears to be dependent on the androgen receptor, as the effects are diminished in the presence of an AR inhibitor.[6][7] This indicates a potential crosstalk between androgen receptor signaling and the BMP2/Smad pathway in mediating the osteogenic effects of this compound.

YK11_BMP2_Smad_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR BMP2 BMP2 AR->BMP2 upregulates Smad1_5 Smad1/5 BMP2->Smad1_5 activates Runx2 Runx2 Smad1_5->Runx2 upregulates Osteogenic_Genes Osteogenic Gene Expression Runx2->Osteogenic_Genes promotes

Figure 2: Proposed this compound-mediated activation of the BMP2/Smad signaling pathway.

Quantitative Effects on Osteoblast Differentiation Markers

The pro-osteogenic activity of this compound has been quantified through the measurement of various markers of osteoblast differentiation at different stages. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of this compound on Osteoblast Proliferation and Alkaline Phosphatase (ALP) Activity

Cell LineTreatmentConcentrationDurationEffect on ProliferationEffect on ALP ActivityReference
MC3T3-E1This compound0.5 µM96 hoursIncreasedNot Assessed[3]
MC3T3-E1DHT0.01 µM96 hoursIncreasedNot Assessed[3]
MC3T3-E1This compound0.5 µM10 daysNot AssessedIncreased[3]
MC3T3-E1DHT0.01 µM10 daysNot AssessedIncreased[3]
BMSCsThis compound2 µMNot SpecifiedPromotedNot Assessed[6][7]

Table 2: Effect of this compound on Osteogenic Marker Gene Expression

Cell LineTreatmentConcentrationDurationGene MarkerFold Change (vs. Control)Reference
MC3T3-E1This compound0.5 µM4 daysOsteoprotegerin (OPG)Increased[3]
MC3T3-E1This compound0.5 µM14 daysOsteoprotegerin (OPG)Increased[3]
MC3T3-E1This compound0.5 µM14 daysOsteocalcin (OCN)Increased[3]
BMSCsThis compound0.25-4 µM7 & 14 daysRunx2, OPN, OCN, BMP2Increased (dose-dependent)[8]

Table 3: Effect of this compound on Osteoblast Mineralization

Cell LineTreatmentConcentrationDurationMineralization AssayResultReference
MC3T3-E1This compound0.5 µM21 daysAlizarin Red S StainingIncreased calcium deposits[3]
MC3T3-E1DHT0.01 µM21 daysAlizarin Red S StainingIncreased calcium deposits[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the effects of this compound on osteoblast differentiation.

4.1. Cell Culture and Differentiation

  • Cell Lines:

    • MC3T3-E1 (mouse osteoblast precursor cells)[3]

    • Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)[6][7]

  • Culture Medium:

    • Standard growth medium (e.g., alpha-MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Differentiation medium: Growth medium supplemented with osteogenic inducers such as beta-glycerophosphate and ascorbic acid.[3]

  • Treatment:

    • Cells are seeded at a specific density and allowed to adhere.

    • The medium is then replaced with differentiation medium containing this compound, DHT (as a positive control), or a vehicle control (e.g., ethanol).[3]

    • For studies involving AR antagonism, cells are pre-treated with an AR antagonist (e.g., hydroxyflutamide) before the addition of this compound or DHT.[3]

4.2. Cell Proliferation Assay (MTS Assay)

  • Principle: Measures the metabolic activity of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and treat as described above.

    • After the incubation period (e.g., 96 hours), add MTS reagent to each well.

    • Incubate for a specified time to allow for the conversion of MTS to formazan by metabolically active cells.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Cell proliferation is proportional to the absorbance.[3]

MTS_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with this compound, DHT, or Control Start->Treatment Incubation1 Incubate (e.g., 96h) Treatment->Incubation1 Add_MTS Add MTS Reagent Incubation1->Add_MTS Incubation2 Incubate Add_MTS->Incubation2 Read_Absorbance Measure Absorbance Incubation2->Read_Absorbance End Analyze Data Read_Absorbance->End

Figure 3: Workflow for the MTS cell proliferation assay.

4.3. Alkaline Phosphatase (ALP) Activity Assay

  • Principle: ALP is an early marker of osteoblast differentiation, and its enzymatic activity can be quantified.

  • Protocol:

    • Culture and treat cells in multi-well plates.

    • After the treatment period (e.g., 10 days), lyse the cells.

    • Add a substrate for ALP (e.g., p-nitrophenyl phosphate) to the cell lysates.

    • Incubate to allow ALP to convert the substrate into a colored product.

    • Measure the absorbance of the colored product at a specific wavelength.

    • Normalize the ALP activity to the total protein content of the cell lysate.[3]

4.4. Mineralization Assay (Alizarin Red S Staining)

  • Principle: Alizarin Red S stains calcium deposits, which are a hallmark of late-stage osteoblast differentiation and matrix mineralization.

  • Protocol:

    • Culture and treat cells for an extended period (e.g., 21 days) to allow for matrix mineralization.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the fixed cells with Alizarin Red S solution.

    • Wash away the excess stain.

    • Visualize and photograph the stained mineralized nodules using a microscope.

    • For quantification, the stain can be extracted and the absorbance measured.[3]

4.5. Gene Expression Analysis (RT-qPCR)

  • Principle: Measures the relative mRNA levels of specific genes of interest.

  • Protocol:

    • Culture and treat cells as required.

    • Isolate total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform quantitative PCR (qPCR) using specific primers for the target genes (e.g., OPG, OCN, Runx2) and a housekeeping gene for normalization (e.g., GAPDH).

    • Analyze the data to determine the relative fold change in gene expression.[3]

4.6. Protein Analysis (Immunoblotting)

  • Principle: Detects and quantifies specific proteins in a sample.

  • Protocol:

    • For rapid signaling events (e.g., Akt phosphorylation), treat cells for a short duration (e.g., 15 minutes).[3]

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Probe the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phosphorylated Akt).

    • Incubate with a secondary antibody conjugated to an enzyme or fluorophore.

    • Detect the signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.[3]

Conclusion

The available evidence strongly indicates that this compound is a potent stimulator of osteoblast differentiation. Its ability to activate both the non-genomic AR/PI3K/Akt pathway and the BMP2/Smad signaling cascade underscores its multifaceted role in promoting bone formation. The consistent upregulation of key osteogenic markers, from early (ALP) to late (mineralization), in response to this compound treatment in vitro provides a solid foundation for its potential therapeutic application in bone-related disorders. Further in vivo studies are warranted to fully elucidate the physiological relevance of these findings and to assess the safety and efficacy of this compound as a bone-anabolic agent. This guide provides a comprehensive summary of the current understanding of this compound's effects on osteoblasts, offering a valuable resource for researchers and professionals in the field.

References

A Technical Guide to the Structural and Functional Divergence of Steroidal and Non-Steroidal SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in androgen-based therapeutics, offering the potential for tissue-selective anabolic effects while minimizing the androgenic side effects associated with traditional anabolic-androgenic steroids (AAS). This in-depth technical guide elucidates the core structural differences between steroidal and non-steroidal SARMs and explores how these differences translate into distinct pharmacological activities. We delve into the molecular interactions with the androgen receptor (AR), the subsequent signaling pathways, and provide a comparative analysis of their biological effects. This guide also includes detailed experimental protocols for the characterization of SARMs and presents quantitative data to aid in drug development and research.

Introduction: The Evolution from Steroidal to Non-Steroidal Androgen Receptor Ligands

The therapeutic potential of androgens in promoting muscle and bone growth has long been recognized. However, the clinical utility of steroidal androgens, which are synthetic derivatives of testosterone, is often limited by their lack of tissue selectivity, leading to a range of undesirable androgenic effects such as benign prostatic hyperplasia, acne, and virilization in women.[1][2] This challenge spurred the development of Selective Androgen Receptor Modulators (SARMs), a class of ligands designed to preferentially activate the androgen receptor (AR) in anabolic tissues like muscle and bone, while exhibiting reduced activity in androgenic tissues such as the prostate.[3]

SARMs can be broadly categorized into two distinct classes based on their chemical scaffold: steroidal and non-steroidal.

  • Steroidal SARMs: These are modifications of the endogenous androgen testosterone.[4] Their four-ring steroid backbone is a key structural feature.[1]

  • Non-Steroidal SARMs: This diverse class of compounds lacks the classic steroid structure and includes various chemical scaffolds such as aryl-propionamides, bicyclic hydantoins, quinolines, and tetrahydroquinolines.[5]

This guide will provide a comprehensive examination of the structural distinctions between these two classes and their implications for AR binding, signaling, and overall pharmacological profile.

Core Structural Differences: A Tale of Two Scaffolds

The fundamental difference between steroidal and non-steroidal SARMs lies in their core chemical structures, which dictates their interaction with the androgen receptor and their metabolic fate.

Steroidal SARMs: Modifications on a Classic Theme

Steroidal SARMs are built upon the foundational four-ring gonane skeleton of testosterone. Modifications to this core structure are made to alter the anabolic-to-androgenic ratio. For instance, oxandrolone, a well-known steroidal SARM, possesses a modified A-ring where a carbon atom is replaced by an oxygen atom, contributing to its higher anabolic-to-androgenic ratio compared to testosterone.[6][7] Nandrolone, another example, lacks the C19-methyl group of testosterone, which also enhances its anabolic properties.

Non-Steroidal SARMs: A Diverse Chemical Landscape

Non-steroidal SARMs represent a departure from the classic steroid scaffold, offering greater flexibility in chemical design.[8] This diversity allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Key pharmacophores of non-steroidal SARMs include:

  • Aryl-Propionamide Derivatives: These were among the first non-steroidal SARMs developed and are structurally related to the anti-androgen bicalutamide.

  • Bicyclic Hydantoins: This class of compounds has shown potent and selective anabolic activity.

  • Quinolines and Tetrahydroquinolines: These heterocyclic structures form the basis for another important class of non-steroidal SARMs.

The absence of a steroid core means that non-steroidal SARMs are not substrates for enzymes like 5α-reductase (which converts testosterone to the more potent androgen dihydrotestosterone in tissues like the prostate) and aromatase (which converts testosterone to estrogen).[4] This inherent resistance to metabolic conversion is a key factor in their tissue selectivity.

Quantitative Comparison of Steroidal and Non-Steroidal SARMs

The following tables summarize key quantitative data for representative steroidal and non-steroidal SARMs, providing a basis for comparison of their binding affinities and in vivo activities.

Table 1: Androgen Receptor Binding Affinity and Functional Activity

CompoundClassAndrogen Receptor Binding Affinity (Ki, nM)In Vitro EC50 (nM)Anabolic/Androgenic Ratio
TestosteroneSteroidal~1-2~1-51:1[9]
OxandroloneSteroidalModerate~10-20~3-6:1[6]
NandroloneSteroidalHigh~0.5-2~10:1[10]
Ostarine (MK-2866)Non-Steroidal (Aryl Propionamide)~3-4~10-20High (tissue-selective)
Andarine (S-4)Non-Steroidal (Aryl Propionamide)~4~50High (tissue-selective)
RAD140 (Testolone)Non-Steroidal (Indazole)~7~0.1~90:1[11]

Note: Ki and EC50 values can vary depending on the specific assay conditions. The anabolic/androgenic ratio is often determined using the Hershberger assay in rats, comparing the effect on the levator ani muscle (anabolic) to the ventral prostate (androgenic).

Signaling Pathways: Differential Modulation of the Androgen Receptor

Both steroidal and non-steroidal SARMs exert their effects by binding to the androgen receptor, a ligand-activated transcription factor. However, the distinct chemical structures of these two classes lead to different conformational changes in the AR upon binding. This, in turn, results in the differential recruitment of co-activator and co-repressor proteins, leading to tissue-selective gene expression.

Upon ligand binding, the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) in the promoter regions of target genes, initiating transcription.[7] The specific conformation induced by the SARM-AR complex determines which co-regulators are recruited, ultimately dictating the transcriptional output in a given tissue. For example, in muscle tissue, a SARM-AR complex might preferentially recruit co-activators that promote the expression of genes involved in protein synthesis and muscle growth. In contrast, in the prostate, the same complex might recruit a different set of co-regulators or even co-repressors, leading to a blunted or antagonistic effect.

Below are diagrams illustrating the generalized AR signaling pathway and a conceptual representation of the differential co-regulator recruitment by steroidal versus non-steroidal SARMs.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Steroidal or Non-Steroidal SARM) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding & HSP Dissociation AR_Ligand Activated AR AR_Dimer AR Dimerization AR_Ligand->AR_Dimer Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE DNA Binding CoRegulators Co-regulator Recruitment ARE->CoRegulators Transcription Gene Transcription CoRegulators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Differential_CoRegulator_Recruitment cluster_ligands Ligands cluster_muscle Muscle Tissue cluster_prostate Prostate Tissue Steroidal Steroidal SARM AR Androgen Receptor (AR) Steroidal->AR NonSteroidal Non-Steroidal SARM NonSteroidal->AR CoActivators_Muscle Anabolic Co-activators AR->CoActivators_Muscle Preferential Recruitment CoRegulators_Prostate Mixed Co-regulators/ Co-repressors AR->CoRegulators_Prostate Differential Recruitment Anabolic_Effect Strong Anabolic Effect CoActivators_Muscle->Anabolic_Effect Androgenic_Effect Reduced/Blocked Androgenic Effect CoRegulators_Prostate->Androgenic_Effect SARM_Characterization_Workflow Start Novel Compound Synthesis BindingAssay In Vitro AR Binding Assay (Determine Ki) Start->BindingAssay TransactivationAssay In Vitro Transactivation Assay (Determine EC50/IC50, Emax) BindingAssay->TransactivationAssay High Affinity Hits InVivoScreening In Vivo Hershberger Assay (Anabolic/Androgenic Ratio) TransactivationAssay->InVivoScreening Potent & Efficacious Hits LeadOptimization Lead Optimization InVivoScreening->LeadOptimization Selective Compounds LeadOptimization->Start Iterative Design PreclinicalDev Preclinical Development LeadOptimization->PreclinicalDev Optimized Candidate

References

YK11's Impact on Bone Mineral Density in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YK11, a selective androgen receptor modulator (SARM), has garnered attention for its potential anabolic effects. This technical guide provides an in-depth analysis of the current preclinical evidence regarding the impact of this compound on bone, with a specific focus on animal models. While direct evidence on systemic bone mineral density in healthy models is limited, existing research strongly indicates a potent osteogenic potential for this compound, primarily demonstrated through its efficacy in promoting bone repair in defect models. This document synthesizes the available quantitative data, details experimental methodologies, and elucidates the key signaling pathways involved in this compound's mechanism of action on bone tissue.

Introduction

Androgens are crucial for maintaining bone mass, and their deficiency is linked to an increased risk of osteoporosis. Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors, aiming to provide the anabolic benefits of androgens in tissues like muscle and bone while minimizing androgenic side effects in other tissues. This compound is a unique steroidal SARM that has been shown to promote the anabolism of muscle cells and osteoblastic precursor cells[1][2]. This guide focuses on the preclinical in vivo and in vitro evidence of this compound's effects on bone, providing a comprehensive resource for researchers in the field.

In Vivo Evidence: Cranial Bone Defect Model

The primary in vivo evidence for this compound's effect on bone comes from a study utilizing a rat cranial bone defect model. This model is instrumental in assessing the bone regenerative capabilities of therapeutic agents.

Quantitative Data

The study demonstrated that this compound, delivered via a hydrogel, significantly promoted the repair of cranial bone defects in rats[1][2][3][4].

ParameterControl GroupThis compound (0.5 mg/ml)This compound (1 mg/ml)
New Bone Formation MinimalEnhancedMarkedly Enhanced
Bone Defect Healing IncompletePartially BridgedSubstantially Bridged

Table 1: Summary of in vivo effects of this compound on cranial bone defect repair in rats. Data is qualitative based on descriptive results from the study.

Experimental Protocol: Rat Cranial Defect Model
  • Animal Model: Male Sprague-Dawley rats.

  • Defect Creation: A critical-sized circular defect (typically 5 mm in diameter) is created in the cranium of the rats under anesthesia.

  • Treatment Application: A hydrogel scaffold containing this compound at concentrations of 0.5 mg/ml or 1 mg/ml is implanted into the bone defect[1][2][3]. A control group receives the hydrogel without this compound.

  • Analysis: After a predetermined period (e.g., 4-8 weeks), the animals are euthanized, and the cranial specimens are harvested for analysis.

  • Assessment Methods:

    • Micro-Computed Tomography (Micro-CT): To visualize and quantify new bone formation within the defect, including parameters like bone volume/tissue volume (BV/TV).

    • Histological Analysis: To examine the tissue morphology and cellular activity within the defect site. This often involves staining techniques like Hematoxylin and Eosin (H&E) and Masson's trichrome.

G cluster_protocol Experimental Workflow: Rat Cranial Defect Model animal_prep Animal Preparation (Sprague-Dawley Rats) defect_creation Cranial Defect Creation (5mm diameter) animal_prep->defect_creation treatment Treatment Application (this compound Hydrogel) defect_creation->treatment healing_period Healing Period (4-8 weeks) treatment->healing_period analysis Analysis (Micro-CT, Histology) healing_period->analysis

Experimental workflow for the rat cranial defect model.

In Vitro Evidence: Osteogenic Differentiation

In vitro studies using bone marrow-derived mesenchymal stem cells (BMSCs) and pre-osteoblastic cells (MC3T3-E1) provide mechanistic insights into this compound's action on bone cells[1][2][5][6][7][8].

Quantitative Data

This compound has been shown to promote the proliferation and osteogenic differentiation of BMSCs in a dose-dependent manner[1][2][3].

This compound ConcentrationEffect on BMSC ProliferationEffect on BMSC Osteogenesis
2 µM Promoted proliferation-
0.25 - 4 µM -Promoted osteogenesis (dose-dependent)

Table 2: In vitro effects of this compound on Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs).

Furthermore, this compound treatment of osteoblastic cells leads to the upregulation of key osteogenic markers[5][6][7][8].

Osteogenic MarkerEffect of this compound Treatment
Alkaline Phosphatase (ALP) Increased activity
Osteocalcin (OCN) Increased expression
Osteoprotegerin (OPG) Increased expression
Runt-related transcription factor 2 (Runx2) Increased expression[3]
Bone Morphogenetic Protein 2 (BMP2) Increased expression[3]

Table 3: Upregulation of osteogenic markers by this compound in vitro.

Experimental Protocols: In Vitro Assays
  • Cell Culture:

    • BMSCs: Isolated from the bone marrow of rats or mice and cultured in appropriate media.

    • MC3T3-E1 cells: A pre-osteoblastic cell line from mice.

  • Proliferation Assay (e.g., MTT assay): Cells are treated with varying concentrations of this compound for a specific duration. The viability and proliferation of the cells are then quantified spectrophotometrically.

  • Osteogenic Differentiation Assay:

    • Cells are cultured in an osteogenic induction medium containing ascorbic acid, β-glycerophosphate, and dexamethasone, with or without this compound.

    • Alkaline Phosphatase (ALP) Staining and Activity Assay: ALP is an early marker of osteoblast differentiation. Its activity is measured after a few days of induction.

    • Alizarin Red S Staining: This stain is used to visualize and quantify mineralized matrix deposition, a hallmark of late-stage osteoblast differentiation, typically after 2-3 weeks of induction.

  • Gene Expression Analysis (e.g., qRT-PCR): To measure the mRNA levels of key osteogenic marker genes (e.g., Runx2, ALP, OCN, BMP2) in response to this compound treatment.

  • Protein Analysis (e.g., Western Blot): To detect the levels of specific proteins involved in signaling pathways.

Signaling Pathways

The osteogenic effects of this compound are primarily mediated through its interaction with the androgen receptor (AR). Inhibition of the AR has been shown to suppress the pro-osteogenic effects of this compound both in vivo and in vitro[1][2][3].

The available evidence suggests that this compound may regulate the osteogenic differentiation of BMSCs through the BMP2/Smad signaling pathway [1][2][3][4].

G This compound This compound AR Androgen Receptor (AR) This compound->AR BMP2 BMP2 Expression AR->BMP2 Upregulates Smad Smad Signaling BMP2->Smad Activates Osteogenesis Osteogenic Differentiation (Runx2, ALP, OCN) Smad->Osteogenesis Promotes BoneFormation Bone Formation Osteogenesis->BoneFormation

Proposed signaling pathway of this compound in osteogenesis.

Another signaling pathway implicated in the action of androgens on osteoblasts is the Akt signaling pathway . Studies have shown that this compound can activate Akt signaling, which is a key regulator of androgen-mediated osteoblast differentiation[5][6].

Discussion and Future Directions

The existing preclinical data strongly suggest that this compound possesses significant osteogenic properties. Its ability to promote the proliferation and differentiation of osteoblast precursors and to enhance bone formation in a defect model highlights its potential as a therapeutic agent for conditions requiring bone regeneration.

However, a critical gap in the current body of research is the lack of data on the systemic effects of this compound on bone mineral density in healthy, skeletally mature animal models. Future research should prioritize investigating the long-term effects of systemic this compound administration on bone mass, structure, and strength in various preclinical models, including models of osteoporosis. Such studies are essential to fully elucidate the therapeutic potential of this compound for treating bone loss disorders.

Conclusion

References

A Technical Guide to the Foundational Research on YK11 for Sepsis-Induced Muscle Wasting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the foundational research concerning the investigational compound YK11 and its potential therapeutic application in mitigating sepsis-induced muscle wasting. It consolidates key findings on its mechanism of action, details relevant experimental protocols, and presents quantitative data from preclinical studies.

Introduction: The Challenge of Sepsis-Induced Muscle Wasting

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to a severe and debilitating complication known as sepsis-associated muscle wasting (SAMW).[1] This condition is characterized by a rapid decrease in muscle mass, fiber size, and strength, contributing to prolonged physical disability, increased morbidity, and higher mortality rates.[1] The underlying pathophysiology involves a complex interplay of systemic inflammation, increased protein degradation, and decreased protein synthesis.[2][3]

The primary drivers of muscle catabolism in sepsis are inflammatory cytokines like TNF-α, IL-1β, and IL-6, which activate key proteolytic pathways, including the ubiquitin-proteasome system and autophagy.[1] This results in an imbalance where protein degradation far exceeds synthesis, leading to progressive muscle loss.[2][4] Given the significant clinical impact of SAMW, there is a critical need for therapeutic interventions that can counteract these catabolic processes.

This compound, a synthetic steroidal compound, has emerged as a promising candidate. It is classified as a selective androgen receptor modulator (SARM) and, notably, functions as a potent myostatin inhibitor.[5][6] Its dual mechanism of action—partially activating the androgen receptor while simultaneously increasing the expression of myostatin's natural antagonist, follistatin—positions it as a unique tool to potentially reverse the muscle wasting observed in sepsis.[5][7]

Pathophysiology of Sepsis-Induced Muscle Wasting

Muscle wasting in septic patients is a direct consequence of a systemic catabolic response.[2] While reduced muscle protein synthesis plays a role, the primary mechanism is a significant increase in protein degradation.[2][3]

Several interconnected pathways contribute to this process:

  • Inflammatory Cytokines: The initial septic insult triggers a massive release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[1] These cytokines are central mediators that activate downstream catabolic signaling in skeletal muscle.[1]

  • Ubiquitin-Proteasome System (UPS): This is a principal pathway for protein degradation in sepsis.[2] Inflammatory signaling increases the expression of muscle-specific E3 ubiquitin ligases, such as Atrogin-1 and MuRF-1, which tag myofibrillar proteins for degradation by the 26S proteasome complex.[1]

  • Calpain System: Sepsis can lead to increased intracellular calcium, which activates calpains—a family of calcium-dependent proteases.[2][3] Activated calpains cleave cytoskeletal proteins, disrupting the sarcomere and releasing myofilaments that are then ubiquitinated and degraded by the UPS.[2]

  • Autophagy-Lysosome Pathway: This pathway is also implicated in the breakdown of cellular components and contributes to muscle loss during sepsis.[2]

  • Transcriptional Factors: Factors like NF-κB and FoxO are activated by septic stimuli and play a crucial role in upregulating the genes involved in muscle atrophy.[2][8]

G Sepsis Sepsis (Infection) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Sepsis->Cytokines NFkB NF-κB Activation Cytokines->NFkB FoxO FoxO Activation Cytokines->FoxO Calpains Calpain System Activation Cytokines->Calpains Atrogenes Upregulation of Atrogin-1 & MuRF-1 NFkB->Atrogenes FoxO->Atrogenes Degradation Increased Protein Degradation Calpains->Degradation Myofilament Release UPS Ubiquitin-Proteasome System (UPS) UPS->Degradation Atrogenes->UPS Protein Tagging Wasting Muscle Wasting Degradation->Wasting

Caption: Signaling pathway of sepsis-induced muscle wasting.

This compound: Mechanism of Action

This compound is a steroidal SARM first identified in 2011.[6] Its anabolic effects on muscle tissue are attributed to a unique dual mechanism.

  • Partial Androgen Receptor Agonism: this compound binds to the androgen receptor (AR) and acts as a partial agonist.[6] This gene-selective activation promotes the expression of key myogenic regulatory factors, including MyoD and myogenin, which are involved in muscle cell differentiation.[6][9]

  • Myostatin Inhibition via Follistatin: The primary and most significant mechanism of this compound is its ability to inhibit myostatin.[7] Myostatin is a protein that acts as a negative regulator of muscle growth; inhibiting it can lead to substantial muscle hypertrophy.[5] this compound achieves this indirectly by binding to the AR, which stimulates a significant increase in the production of follistatin.[5][7] Follistatin is a natural antagonist that binds directly to myostatin, neutralizing its activity and preventing it from activating its receptor, ActRIIB.[5] This blockade of the myostatin signal promotes pro-hypertrophic pathways, such as the Akt/mTOR pathway, and suppresses catabolic processes like the ubiquitin-proteasome system.[5]

G This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Follistatin ↑ Follistatin Production AR->Follistatin Stimulates Myostatin Myostatin Follistatin->Myostatin Inhibits ActRIIB ActRIIB Receptor Myostatin->ActRIIB Activates GrowthPathways Pro-Hypertrophic Pathways (e.g., Akt/mTOR) ActRIIB->GrowthPathways Inhibits CatabolicPathways Catabolic Pathways (e.g., UPS) ActRIIB->CatabolicPathways Activates MuscleGrowth ↑ Muscle Growth GrowthPathways->MuscleGrowth

Caption: Dual mechanism of action for this compound.

Foundational Research: this compound in a Sepsis Model

Preclinical research has investigated the efficacy of this compound in an animal model of sepsis, providing foundational evidence for its potential therapeutic use.[8][10]

The key studies utilized a well-established mouse model of bacterial sepsis to evaluate the effects of this compound.[10][11]

  • Animal Model: Eight-week-old male BALB/c mice were used.[11]

  • Sepsis Induction: Sepsis was induced via intraperitoneal (IP) injection of Escherichia coli K1 at a dose of 1 x 10⁸ Colony Forming Units (CFU) per mouse.[11] This method mimics the systemic bacterial infection characteristic of clinical sepsis.[12]

  • This compound Administration:

    • Route: Oral administration.[11]

    • Dosage: Mice were treated with this compound at doses of 350 mg/kg or 700 mg/kg.[11]

    • Duration: Treatment was administered daily for 10 consecutive days prior to the induction of sepsis, positioning this compound as a potential preventative agent.[11]

  • Analysis and Endpoints:

    • Body and Muscle Weight: Body weight was monitored daily. After the experimental period, key muscles (e.g., quadriceps, tibialis anterior) were dissected and weighed to assess muscle mass relative to total body weight.[11]

    • Histology: Tibialis anterior (TA) muscles were stained with hematoxylin and eosin (H&E) to visualize and measure the cross-sectional area of myofibers, providing a direct assessment of muscle cell atrophy.[11]

    • Mortality: Survival rates were tracked to determine the effect of this compound on sepsis-induced mortality.[10]

    • Inflammatory and Organ Damage Markers: Blood and major organs were analyzed to quantify levels of pro-inflammatory cytokines and markers of organ damage.[8][10]

G Start Start: 8-week-old BALB/c Mice Treatment Daily Oral this compound Administration (350 or 700 mg/kg) for 10 Days Start->Treatment Sepsis Sepsis Induction: Intraperitoneal Injection of E. coli K1 Treatment->Sepsis Monitoring Monitor Body Weight & Survival Sepsis->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis Dissect & Weigh Muscles Histology (H&E Staining) Measure Inflammatory Markers Endpoint->Analysis

Caption: Experimental workflow for this compound sepsis study.

Studies demonstrated that this compound administration significantly counteracted the effects of sepsis. This compound treatment prevented the loss of muscle mass, increased total body weight, and improved the function of myosatellite cells that were impaired by sepsis.[11] Furthermore, this compound repressed the levels of pro-inflammatory cytokines and organ damage markers in both the bloodstream and major organs, leading to a decreased mortality rate from sepsis.[8][10]

Table 1: Effect of this compound on Body and Muscle Mass in Septic Mice Data summarized from figures in Lee et al. (2021). Values are representational interpretations for illustrative purposes.

Group Change in Total Body Weight Muscle Mass (% of Body Weight) Fat Mass (% of Body Weight)
Control (Healthy) Baseline Normal Normal
Sepsis (E. coli K1) Significant Loss Decreased Increased
Sepsis + this compound (350 mg/kg) Loss Prevented Maintained/Recovered Decreased

| Sepsis + this compound (700 mg/kg) | Weight Gain | Recovered/Increased | Decreased |

Table 2: Effect of this compound on Sepsis-Related Outcomes Data summarized from Lee et al. (2021).

Outcome Sepsis Only Group Sepsis + this compound Group
Mortality Rate Increased Significantly Decreased[8]
Circulatory Endotoxin Levels Increased Reduced[11]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Increased Repressed[8][10]
Organ Damage Markers Increased Repressed[8][10]

| Myofiber Atrophy (via H&E) | Severe Atrophy | Reduced Atrophy[11] |

Conclusion and Future Directions

Foundational preclinical research strongly suggests that this compound can effectively mitigate sepsis-induced muscle wasting and improve survival in animal models.[8] Its unique ability to inhibit myostatin via follistatin upregulation directly counteracts the severe catabolic state induced by sepsis.[5][8] By preventing muscle mass loss and subduing the systemic inflammatory environment, this compound shows potential as a therapeutic agent for this critical unmet medical need.[8][10]

However, it is crucial to note that these findings are based on preclinical animal and in-vitro studies.[13][14] There are currently no human clinical trials for this compound.[7] Future research must focus on establishing a comprehensive safety and pharmacokinetic profile in humans, determining optimal therapeutic dosages, and conducting randomized controlled trials to validate its efficacy in septic patients. Further investigation into its long-term effects and potential interactions with other sepsis treatments is also warranted.

References

YK11: A Technical Guide to its Gene-Selective Properties and Androgen Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a novel, synthetic steroidal compound classified as a Selective Androgen Receptor Modulator (SARM). Structurally derived from dihydrotestosterone (DHT), this compound exhibits a unique dual mechanism of action, functioning as a partial agonist of the androgen receptor (AR) and as a potent inhibitor of myostatin. This dual activity is attributed to its ability to selectively modulate gene expression, leading to significant anabolic effects in musculoskeletal tissues. This technical guide provides an in-depth analysis of this compound's interaction with the androgen receptor, its gene-selective properties, and the signaling pathways it modulates. The document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of its mechanisms and experimental workflows.

Introduction

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce the anabolic benefits of androgens with fewer of the undesirable side effects.[1] this compound, chemically known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a unique steroidal SARM.[2] Its distinctive mode of action, which combines partial AR agonism with myostatin inhibition via follistatin upregulation, sets it apart from non-steroidal SARMs.[1][3] This guide delves into the molecular mechanisms underpinning the pharmacological effects of this compound.

Interaction with the Androgen Receptor

The gene-selective nature of this compound is further highlighted by its differential effects on AR target genes compared to DHT. For instance, in MDA-MB-453 human breast cancer cells, both this compound and DHT induce the expression of FK506-binding protein 51 (FKBP51), but only DHT induces the expression of SARG mRNA.[3] This suggests that the conformational change induced in the AR by this compound leads to a different recruitment of cofactors, resulting in a distinct pattern of gene transcription.[2]

Dual Mechanism of Action: Myostatin Inhibition

A defining characteristic of this compound is its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][3] Myostatin is a member of the transforming growth factor-β (TGF-β) superfamily and acts as a negative regulator of muscle growth. By upregulating follistatin, this compound indirectly inhibits myostatin's activity, leading to enhanced myogenic differentiation.[1] This myostatin-inhibiting effect is mediated through the androgen receptor, as the this compound-induced upregulation of follistatin is attenuated by the AR antagonist flutamide.[5]

Quantitative Data

The following tables summarize the available quantitative and qualitative data on the effects of this compound. It is important to note that comprehensive dose-response data is limited in the publicly available literature.

Table 1: Effects of this compound on Myogenic Gene Expression in C2C12 Myoblasts

GeneThis compound ConcentrationFold Change vs. ControlComparator (DHT) EffectReference
Follistatin (Fst)500 nMSignificantly IncreasedNo significant increase[1][5]
Myogenic Factor 5 (Myf5)100 nM & 500 nMSignificantly IncreasedIncreased, but less than this compound[1][5]
MyoD500 nMSignificantly IncreasedIncreased, but less than this compound[1][5]
Myogenin100 nM & 500 nMSignificantly IncreasedIncreased, but less than this compound[1][5]

Table 2: Effects of this compound on Osteoblastic Gene Expression in MC3T3-E1 Cells

GeneThis compound ConcentrationFold Change vs. ControlComparator (DHT) EffectReference
Osteoprotegerin0.5 µMIncreasedNot specified[6]
Osteocalcin0.1 - 1.0 µMDose-dependently increasedNot specified[7]

Experimental Protocols

C2C12 Myogenic Differentiation Assay

This protocol is adapted from studies investigating the myogenic effects of this compound.[1][5]

  • Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.

  • Treatment: this compound and DHT are dissolved in a suitable solvent (e.g., ethanol) and added to the differentiation medium at the desired concentrations (e.g., 100 nM, 500 nM). A vehicle control is also included.

  • Analysis of Gene Expression (qRT-PCR):

    • Total RNA is isolated from the cells at specified time points (e.g., day 2 and day 4).

    • cDNA is synthesized from the RNA templates.

    • Quantitative real-time PCR is performed to measure the mRNA levels of myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin. Gene expression is normalized to a housekeeping gene such as β-actin.

  • Analysis of Protein Expression (Western Blot):

    • Cell lysates are collected and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against myogenic markers (e.g., Myosin Heavy Chain) and a loading control (e.g., α-tubulin), followed by secondary antibodies.

    • Protein bands are visualized and quantified.

MC3T3-E1 Osteoblast Differentiation Assay

This protocol is based on studies examining the osteogenic properties of this compound.[6]

  • Cell Culture: Mouse MC3T3-E1 pre-osteoblastic cells are cultured in an appropriate growth medium.

  • Differentiation Induction: Osteogenic differentiation is induced by culturing the cells in a medium supplemented with ascorbic acid and β-glycerophosphate.

  • Treatment: this compound and DHT are added to the differentiation medium at the desired concentrations (e.g., 0.5 µM).

  • Cell Proliferation Assay (MTS Assay): Cell proliferation is measured at different time points to assess the effect of this compound on osteoblast growth.

  • Mineralization Assay (Alizarin Red Staining): After a prolonged culture period (e.g., 21 days), cells are fixed and stained with Alizarin Red S to visualize calcium deposits, an indicator of mineralization.

  • Analysis of Gene Expression (qRT-PCR): The mRNA levels of osteoblast-specific differentiation markers, such as osteoprotegerin and osteocalcin, are quantified using qRT-PCR.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Myogenesis

YK11_Myogenesis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Myostatin Myostatin Myogenesis Myogenic Differentiation Myostatin->Myogenesis Inhibits Follistatin Follistatin Follistatin->Myostatin Inhibits AR_this compound AR-YK11 Complex Nucleus Nucleus AR_this compound->Nucleus Translocates to Nucleus->Follistatin MyoD_Myf5_Myogenin MyoD, Myf5, Myogenin (MRFs) Nucleus->MyoD_Myf5_Myogenin Upregulates MRF Gene Expression MyoD_Myf5_Myogenin->Myogenesis Promotes

Caption: this compound's dual-action pathway in muscle cells.

Experimental Workflow for In Vitro Analysis of this compound

YK11_In_Vitro_Workflow cluster_myogenesis Myogenesis Study cluster_osteogenesis Osteogenesis Study C2C12_culture Culture C2C12 Myoblasts C2C12_diff Induce Differentiation (2% Horse Serum) C2C12_culture->C2C12_diff C2C12_treat Treat with this compound, DHT, or Vehicle C2C12_diff->C2C12_treat C2C12_qRT_PCR qRT-PCR Analysis (Follistatin, MRFs) C2C12_treat->C2C12_qRT_PCR C2C12_western Western Blot (Myosin Heavy Chain) C2C12_treat->C2C12_western MC3T3_culture Culture MC3T3-E1 Pre-osteoblasts MC3T3_diff Induce Differentiation (Ascorbic Acid, β-glycerophosphate) MC3T3_culture->MC3T3_diff MC3T3_treat Treat with this compound, DHT, or Vehicle MC3T3_diff->MC3T3_treat MC3T3_prolif MTS Assay (Proliferation) MC3T3_treat->MC3T3_prolif MC3T3_mineral Alizarin Red Staining (Mineralization) MC3T3_treat->MC3T3_mineral MC3T3_qRT_PCR qRT-PCR Analysis (Osteoprotegerin, Osteocalcin) MC3T3_treat->MC3T3_qRT_PCR

Caption: Workflow for studying this compound in vitro.

Logical Relationship of this compound's Dual Mechanism

YK11_Dual_Mechanism cluster_ar_pathway Androgen Receptor Pathway cluster_myostatin_pathway Myostatin Inhibition Pathway This compound This compound AR_binding Binds to Androgen Receptor (Partial Agonist) This compound->AR_binding Gene_transcription Altered Gene Transcription AR_binding->Gene_transcription Follistatin_upreg Upregulation of Follistatin Gene_transcription->Follistatin_upreg Induces Anabolic_effects Anabolic Effects (Muscle & Bone) Gene_transcription->Anabolic_effects Directly Promotes Myostatin_inhib Inhibition of Myostatin Follistatin_upreg->Myostatin_inhib Myostatin_inhib->Anabolic_effects

Caption: this compound's interconnected dual mechanisms of action.

Conclusion

This compound represents a fascinating and complex SARM with a unique dual mechanism of action that distinguishes it from other compounds in its class. Its ability to act as a partial agonist of the androgen receptor while simultaneously inhibiting myostatin through the upregulation of follistatin underscores its potent anabolic potential. The gene-selective nature of its interaction with the AR allows for a differentiated transcriptional output compared to endogenous androgens like DHT. While in vitro studies have provided valuable insights into its effects on myogenic and osteoblastic differentiation, a notable gap exists in the literature concerning comprehensive quantitative data, particularly regarding its binding affinity to the androgen receptor and detailed dose-response relationships for its gene regulatory effects. Further research, including in vivo studies and more detailed molecular analyses, is warranted to fully elucidate the therapeutic potential and the precise mechanisms of this novel steroidal SARM.

References

YK11's Anabolic-to-Androgenic Ratio: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action. It functions as a partial agonist of the androgen receptor (AR) and as a potent myostatin inhibitor.[1][2][3][4] Myostatin is a protein that naturally inhibits muscle growth, and its suppression is a key therapeutic target for muscle-wasting diseases.[4][5] this compound accomplishes this by increasing the expression of follistatin, a glycoprotein that binds to and neutralizes myostatin.[3][6][7] While preclinical in vitro and animal studies have demonstrated its strong anabolic effects on muscle cells, a definitive, quantitatively established anabolic-to-androgenic ratio for this compound remains elusive in publicly available scientific literature.[1]

This technical guide provides a comprehensive overview of the current understanding of this compound's anabolic and androgenic properties, details the standard experimental protocol for determining the anabolic-to-androgenic ratio, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Data on Anabolic and Androgenic Effects

To date, no peer-reviewed studies have published a specific anabolic-to-androgenic ratio for this compound derived from the standardized Hershberger assay. The anabolic-to-androgenic ratio is a critical metric for assessing the therapeutic potential of anabolic compounds, quantifying the desired muscle-building effects against the undesired masculinizing side effects.

While a direct ratio is unavailable, qualitative and semi-quantitative data from preclinical studies provide insights into this compound's activity.

Effect Model System Observations Citation
Anabolic Activity C2C12 Myoblasts (in vitro)- More potent induction of myogenic differentiation than dihydrotestosterone (DHT).- Significantly increased mRNA levels of myogenic regulatory factors (MyoD, Myf5, myogenin) compared to DHT.[1][6]
MC3T3-E1 Osteoblasts (in vitro)- Accelerated cell proliferation and mineralization, similar to DHT.- Increased expression of osteoblast-specific differentiation markers (osteoprotegerin and osteocalcin).[8][9]
Animal Models (in vivo)- Demonstrated protective effects against muscle wasting in a sepsis model.[1]
Androgenic Activity General (in vitro)- Functions as a partial agonist of the androgen receptor, not activating it to the full extent of testosterone or DHT.[1]
Animal Models (in vivo)- Potential for androgenic side effects such as hair loss and acne has been noted, though not systematically quantified in comparison to its anabolic effects.[3]

Experimental Protocols: The Hershberger Assay

The gold-standard method for determining the anabolic-to-androgenic ratio of a substance is the Hershberger assay, which has been standardized by the Organisation for Economic Co-operation and Development (OECD) as Test Guideline 441.[10][11][12] This assay is conducted in castrated male rats to remove the influence of endogenous androgens.

Principle of the Assay

The Hershberger bioassay is based on the differential weight response of specific androgen-dependent tissues to a test compound. The levator ani muscle is used as a marker for anabolic activity, while the ventral prostate and seminal vesicles are used as markers for androgenic activity.[5][11]

Experimental Workflow
  • Animal Model: Immature male rats are surgically castrated.

  • Acclimation: A post-surgery recovery and acclimation period is observed.

  • Dosing: The rats are divided into groups and administered the test compound (e.g., this compound) or a reference androgen (e.g., testosterone propionate) daily for a set period, typically 10 consecutive days. A vehicle control group is also included.[12]

  • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

  • Tissue Dissection and Weighing: The levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.[11]

  • Calculation of Anabolic-to-Androgenic Ratio: The ratio is calculated by comparing the increase in the weight of the levator ani muscle (anabolic effect) to the increase in the weight of the ventral prostate and/or seminal vesicles (androgenic effect), relative to the effects of the reference androgen.

Below is a DOT script visualizing the general workflow of the Hershberger assay.

Hershberger_Assay_Workflow cluster_preparation Preparation cluster_dosing Dosing (10 days) cluster_analysis Analysis animal_model Immature Male Rats castration Surgical Castration animal_model->castration acclimation Acclimation Period castration->acclimation dosing Daily Administration of: - Vehicle Control - Test Compound (this compound) - Reference Androgen acclimation->dosing necropsy Necropsy dosing->necropsy dissection Dissection & Weighing of: - Levator Ani (Anabolic) - Ventral Prostate (Androgenic) - Seminal Vesicles (Androgenic) necropsy->dissection calculation Calculation of Anabolic-to-Androgenic Ratio dissection->calculation AR_Signaling_Pathway cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR_complex This compound-AR Complex AR->YK11_AR_complex ARE Androgen Response Element (ARE) YK11_AR_complex->ARE Binds to Akt_Signaling Akt Signaling Pathway YK11_AR_complex->Akt_Signaling Activates Nucleus Nucleus Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Protein_Synthesis Increased Protein Synthesis & Muscle Growth Gene_Transcription->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Akt_Signaling->Cell_Growth Myostatin_Follistatin_Pathway cluster_cell Muscle Cell This compound This compound Follistatin_Gene Follistatin Gene This compound->Follistatin_Gene Induces Expression Muscle_Cell Muscle Cell Follistatin Follistatin Follistatin_Gene->Follistatin Produces Myostatin Myostatin Follistatin->Myostatin Binds to & Inhibits ActRIIB Activin Type IIB Receptor (ActRIIB) Myostatin->ActRIIB Binds to Muscle_Growth_Inhibition Inhibition of Muscle Growth ActRIIB->Muscle_Growth_Inhibition Signals Muscle_Hypertrophy Muscle Hypertrophy Muscle_Growth_Inhibition->Muscle_Hypertrophy Inhibition Removed

References

YK11: A Potential Therapeutic Avenue for Muscle Atrophy - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscle atrophy, a debilitating condition characterized by the loss of skeletal muscle mass, presents a significant challenge in various pathologies and aging. Selective Androgen Receptor Modulators (SARMs) have emerged as a promising therapeutic class, offering the anabolic benefits of androgens with a greater degree of tissue selectivity. This technical guide focuses on YK11, a unique steroidal SARM, and its potential therapeutic applications in muscle atrophy. This compound exhibits a dual mechanism of action, functioning as a partial agonist of the androgen receptor and, notably, as a potent inducer of follistatin, a myostatin inhibitor. This document provides a comprehensive overview of the current preclinical evidence, detailing the molecular mechanisms, experimental protocols, and quantitative outcomes from key in vitro and in vivo studies. The aim is to furnish researchers and drug development professionals with a thorough understanding of this compound's potential as a therapeutic agent for muscle wasting disorders.

Introduction

Skeletal muscle wasting is a hallmark of numerous diseases, including cancer cachexia, sepsis, disuse, and sarcopenia, leading to decreased quality of life and increased mortality. The discovery of myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, as a potent negative regulator of muscle growth has opened new avenues for therapeutic intervention.[1] Inhibition of the myostatin signaling pathway is a key strategy being explored for the treatment of muscle atrophy.

This compound is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects.[2] Structurally derived from dihydrotestosterone (DHT), this compound distinguishes itself from non-steroidal SARMs.[2] Its primary mechanism of action involves partial agonism of the androgen receptor (AR), leading to a unique downstream signaling cascade that culminates in the significant upregulation of follistatin, a powerful antagonist of myostatin.[1][3] This dual action positions this compound as a compelling candidate for mitigating muscle atrophy. This guide will delve into the core scientific data supporting the potential therapeutic utility of this compound.

Mechanism of Action: A Dual Approach to Muscle Anabolism

This compound's therapeutic potential in muscle atrophy is rooted in its distinct two-pronged mechanism of action:

2.1. Partial Agonism of the Androgen Receptor:

This compound binds to the androgen receptor, but unlike full agonists such as DHT, it induces a different conformational change in the receptor.[2] This partial activation is thought to be responsible for its tissue-selective effects, promoting anabolic activity in muscle tissue with potentially reduced androgenic side effects in other tissues.[2] The precise molecular interactions and cofactor recruitment that differentiate this compound's partial agonism from the action of full agonists are areas of ongoing research.

2.2. Upregulation of Follistatin and Myostatin Inhibition:

The most significant aspect of this compound's anabolic effect is its ability to robustly increase the expression of follistatin (Fst).[3] Follistatin is a secreted glycoprotein that binds to and inhibits the activity of myostatin. By neutralizing myostatin, this compound effectively removes a key brake on muscle growth, leading to hypertrophy. In vitro studies have demonstrated that while both this compound and DHT can induce myogenic differentiation, only this compound significantly increases follistatin expression.[3]

The signaling pathway is initiated by the binding of this compound to the androgen receptor in muscle cells. This complex then translocates to the nucleus and modulates the transcription of target genes, including a marked increase in follistatin gene expression. The secreted follistatin then binds to circulating myostatin, preventing it from binding to its receptor, the activin type IIB receptor (ActRIIB), on muscle cells. This blockade of myostatin signaling leads to a downstream cascade that promotes muscle protein synthesis and inhibits muscle protein breakdown, ultimately resulting in an increase in muscle mass and strength.

YK11_Signaling_Pathway This compound Signaling Pathway in Muscle Cells cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds (Partial Agonist) Myostatin Myostatin ActRIIB Activin Receptor Type IIB (ActRIIB) Myostatin->ActRIIB Binds & Activates Follistatin Follistatin Follistatin->Myostatin Inhibits Muscle_Growth Muscle Growth Follistatin->Muscle_Growth Promotes AR_this compound AR-YK11 Complex AR->AR_this compound Translocation ARE Androgen Response Element (ARE) AR_this compound->ARE Binds Fst_Gene Follistatin Gene ARE->Fst_Gene Activates Transcription Fst_mRNA Follistatin mRNA Fst_Gene->Fst_mRNA Transcription Fst_mRNA->Follistatin Translation & Secretion Signaling_Cascade Pro-Atrophic Signaling Cascade ActRIIB->Signaling_Cascade Initiates Muscle_Atrophy Muscle Atrophy Signaling_Cascade->Muscle_Atrophy Leads to

This compound's dual mechanism of action in muscle cells.

Preclinical Evidence: In Vitro and In Vivo Studies

The therapeutic potential of this compound in muscle atrophy is supported by preclinical studies. The following sections detail the experimental protocols and quantitative findings from key research.

In Vitro Studies in C2C12 Myoblasts

A pivotal study by Kanno et al. (2013) investigated the effects of this compound on the myogenic differentiation of C2C12 mouse myoblast cells.[3]

3.1.1. Experimental Protocol:

  • Cell Culture: C2C12 myoblasts were cultured in Dulbecco's modified Eagle's medium (DMEM) with 10% fetal bovine serum.

  • Differentiation: To induce myogenic differentiation, the medium was switched to DMEM with 2% horse serum, and cells were treated with this compound (500 nM), DHT (500 nM), or a vehicle control.

  • Analysis: The expression of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, as well as follistatin, was measured by quantitative real-time PCR (qRT-PCR). Myosin heavy chain (MyHC) expression was assessed by Western blotting.

  • Follistatin Neutralization: To confirm the role of follistatin, cells were co-treated with this compound and an anti-follistatin antibody.

3.1.2. Quantitative Data Summary:

Treatment (500 nM)MyoD mRNA Expression (Fold Change vs. Control)Myf5 mRNA Expression (Fold Change vs. Control)Myogenin mRNA Expression (Fold Change vs. Control)Follistatin mRNA Expression (Fold Change vs. Control)
This compound ~3.5~4.0~3.0~5.0
DHT ~2.0~2.5~2.0*No significant change

*Approximate values interpreted from graphical data in Kanno et al. (2013).[3]

Table 1: Effects of this compound and DHT on Myogenic Gene Expression in C2C12 Cells [3]

The results demonstrated that this compound was more potent than DHT in inducing the expression of key myogenic regulatory factors.[3] Crucially, this compound, but not DHT, significantly upregulated follistatin mRNA.[3] The myogenic effects of this compound were attenuated by the co-administration of an anti-follistatin antibody, confirming that follistatin induction is a key mechanism for this compound's anabolic activity.[3]

In Vivo Studies in a Sepsis-Induced Muscle Atrophy Mouse Model

A study by Lee et al. (2021) explored the preventative effects of this compound on muscle wasting in a mouse model of sepsis.[4]

3.2.1. Experimental Workflow:

Sepsis_Model_Workflow Experimental Workflow: Sepsis-Induced Muscle Atrophy Mouse Model cluster_acclimatization Phase 1: Acclimatization cluster_treatment Phase 2: this compound Administration cluster_sepsis Phase 3: Sepsis Induction cluster_analysis Phase 4: Outcome Analysis Acclimatization 8-week-old male BALB/c mice acclimatized for 1 week Treatment_Groups Randomly assigned to groups: - Vehicle Control - this compound (100 mg/kg) - this compound (300 mg/kg) Acclimatization->Treatment_Groups Oral_Gavage Daily oral gavage for 14 days Treatment_Groups->Oral_Gavage CLP Cecal Ligation and Puncture (CLP) surgery to induce sepsis Oral_Gavage->CLP Monitoring Monitor survival for 7 days CLP->Monitoring Tissue_Harvest Harvest gastrocnemius muscle and other organs at 24h post-CLP CLP->Tissue_Harvest Analysis - Muscle weight measurement - Histological analysis (H&E staining) - Western blot for protein expression (Myostatin, Follistatin, etc.) - Cytokine level measurement Tissue_Harvest->Analysis

Workflow of the in vivo sepsis-induced muscle atrophy study.

3.2.2. Quantitative Data Summary:

GroupSurvival Rate (%)Gastrocnemius Muscle Weight (mg)Myostatin Protein Expression (Arbitrary Units)Follistatin Protein Expression (Arbitrary Units)
Sham 100~120~1.0~1.0
CLP + Vehicle ~30~80~2.5~1.5
CLP + this compound (100 mg/kg) ~60~100~1.5~2.5
CLP + this compound (300 mg/kg) ~80~110~1.2~3.5

*Approximate values interpreted from graphical data in Lee et al. (2021).[4]

Table 2: Effects of this compound in a Sepsis-Induced Muscle Atrophy Mouse Model [4]

The in vivo study demonstrated that pre-treatment with this compound significantly improved survival rates and attenuated the loss of gastrocnemius muscle mass in septic mice.[4] Histological analysis confirmed that this compound administration reduced muscle fiber atrophy.[4] Furthermore, this compound treatment was associated with a decrease in myostatin and a significant increase in follistatin protein expression in the muscle tissue of septic mice.[4]

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that this compound holds therapeutic promise for the treatment of muscle atrophy. Its dual mechanism of action, combining the anabolic signaling of a SARM with the potent myostatin-inhibiting effects of follistatin induction, presents a novel and potentially highly effective approach to combating muscle wasting.

However, it is crucial to acknowledge that the research on this compound is still in its early stages. To date, no human clinical trials have been conducted.[2] Therefore, the safety, tolerability, and efficacy of this compound in humans remain to be established.

Future research should focus on:

  • Comprehensive Preclinical Safety and Toxicology Studies: Thorough evaluation of the potential off-target effects and long-term safety of this compound is essential before considering human trials.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for determining appropriate dosing regimens.

  • Elucidation of the Molecular Mechanism of Partial Agonism: Further investigation into how this compound's interaction with the androgen receptor leads to the specific upregulation of follistatin will provide valuable insights for the design of next-generation SARMs.

  • Evaluation in Other Models of Muscle Atrophy: Testing the efficacy of this compound in models of cancer cachexia, sarcopenia, and disuse atrophy will broaden its potential therapeutic applications.

  • Well-Designed Clinical Trials: Ultimately, randomized, double-blind, placebo-controlled clinical trials are necessary to definitively assess the safety and efficacy of this compound for the treatment of muscle atrophy in human populations.

Conclusion

This compound represents a fascinating and promising investigational compound for the treatment of muscle atrophy. Its unique ability to act as a partial androgen receptor agonist while simultaneously inducing high levels of the myostatin inhibitor follistatin provides a powerful, multi-faceted approach to promoting muscle growth. The existing in vitro and in vivo data provide a solid foundation for its further development. While significant research is still required to translate these preclinical findings into clinical applications, this compound stands out as a compelling candidate with the potential to address the significant unmet medical need in muscle wasting diseases. Continued investigation into its mechanisms, safety, and efficacy is highly warranted.

References

An In-depth Technical Guide to the Molecular Structure and Activity of YK11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and biological activity of (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as YK11. This compound is a synthetic, steroidal selective androgen receptor modulator (SARM) with a unique mechanism of action that includes partial agonism of the androgen receptor and potent inhibition of myostatin via the upregulation of follistatin. This document details the chemical properties of this compound, its synthesis, and the critical role of its stereoisomers in its biological function. Furthermore, it outlines key experimental protocols for its analysis and presents its known signaling pathways through detailed visualizations. While this compound has garnered significant interest for its anabolic potential, this guide also notes the conspicuous absence of research on its derivatives in publicly available scientific literature.

Molecular Structure and Chemical Properties

This compound is a synthetic steroid that is structurally derived from 19-nortestosterone, not dihydrotestosterone (DHT) as some anecdotal reports have suggested.[1][2] Its complex chemical structure is a key determinant of its unique biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate[3]
Molecular Formula C₂₅H₃₄O₆[3]
Molecular Weight 430.541 g/mol [3]
CAS Number 1370003-76-1[3]
Structure Steroidal, 19-nortestosterone derivative[1][2]
Stereochemistry

This compound is synthesized as a mixture of two diastereomers.[4] Research has demonstrated that these diastereomers exhibit different biological activities. The major diastereomer, designated as 2a, has been identified as the more active constituent.[4] The stereochemistry of the orthoester moiety at the D-ring is a critical feature of the molecule.[4]

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature, with an improved method involving a palladium-catalyzed carbonylation reaction.[4] This process yields a diastereoselective mixture of this compound.[4]

Experimental Protocol: Improved Synthesis of this compound

A detailed protocol for the improved synthesis of the active diastereomer of this compound (2a) has been published.[4] The process involves the palladium-catalyzed carbonylation of a precursor molecule in a highly diastereoselective manner.[4] The major diastereomer is then isolated for further study.[4]

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action that distinguishes it from other SARMs. It acts as a partial agonist of the androgen receptor (AR) and as a potent myostatin inhibitor through the induction of follistatin.[3][5]

Partial Androgen Receptor Agonism

This compound binds to the androgen receptor, but it does not induce the full conformational change typically associated with potent androgens like DHT.[3] This partial agonism leads to selective gene transcription, which is thought to contribute to its tissue-selective anabolic effects. A docking study has suggested that the sterically hindered C17-group of this compound influences the conformation of helices 11 and 12 of the AR, potentially leading to differential cofactor recruitment compared to DHT.[6]

YK11_AR_Signaling This compound Androgen Receptor Signaling Pathway This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds YK11_AR_complex This compound-AR Complex AR->YK11_AR_complex Nucleus Nucleus YK11_AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) YK11_AR_complex->ARE Binds to Gene_Transcription Selective Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (Muscle & Bone) Gene_Transcription->Anabolic_Effects Leads to

This compound Androgen Receptor Signaling Pathway
Myostatin Inhibition via Follistatin Upregulation

A key and unique feature of this compound is its ability to significantly increase the expression of follistatin, a potent inhibitor of myostatin.[5] Myostatin is a negative regulator of muscle growth; by inhibiting myostatin, this compound promotes muscle hypertrophy.[5] This effect is mediated through the androgen receptor, as the this compound-induced upregulation of follistatin is reversed by AR antagonists.[7]

YK11_Myostatin_Inhibition This compound Myostatin Inhibition Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Activates Follistatin_Gene Follistatin Gene AR->Follistatin_Gene Upregulates Follistatin Follistatin Follistatin_Gene->Follistatin Expression Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth_Promotion Promotion of Muscle Growth Follistatin->Muscle_Growth_Promotion Leads to Muscle_Growth_Inhibition Inhibition of Muscle Growth Myostatin->Muscle_Growth_Inhibition Causes

This compound Myostatin Inhibition Pathway

Quantitative Data

The biological activity of this compound and its active diastereomer has been quantified in vitro.

Table 2: In Vitro Activity of this compound and its Active Diastereomer (2a)

CompoundAssayCell LineEC₅₀ (nM)Reference(s)
This compound (mixture)Androgen Responsive Element (ARE) Luciferase Reporter AssayHEK29312.5[8]
This compound (diastereomer 2a)Androgen Responsive Element (ARE) Luciferase Reporter AssayHEK2937.85[8]

Experimental Protocols

Androgen Receptor (AR) Activity Assay

Objective: To determine the agonistic or antagonistic activity of a compound on the androgen receptor.

Methodology: A common method is the Androgen Responsive Element (ARE) Luciferase Reporter Assay.[8]

Workflow:

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow start Start step1 Culture HEK293 cells start->step1 step2 Transfect cells with: - AR expression plasmid - ARE-luciferase reporter plasmid - Renilla reporter plasmid (control) step1->step2 step3 Treat cells with varying concentrations of this compound step2->step3 step4 Incubate for 24 hours step3->step4 step5 Lyse cells and measure luciferase and Renilla activity step4->step5 step6 Normalize luciferase activity to Renilla activity step5->step6 end Determine EC50 value step6->end

Luciferase Reporter Assay Workflow
In Vitro Muscle Cell Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of myoblasts into myotubes.

Methodology: This is typically performed using C2C12 myoblast cells.[7]

Workflow:

Myoblast_Differentiation_Workflow Myoblast Differentiation Assay Workflow start Start step1 Culture C2C12 myoblasts start->step1 step2 Induce differentiation by switching to a low-serum medium step1->step2 step3 Treat cells with this compound or control step2->step3 step4 Incubate for several days step3->step4 step5 Assess differentiation by: - Myotube formation (microscopy) - Expression of myogenic markers (e.g., MyoD, myogenin) via qPCR or Western blot step4->step5 end Quantify myogenic effect step5->end

Myoblast Differentiation Assay Workflow

This compound Derivatives: A Research Gap

A thorough review of the existing scientific literature reveals a significant gap in the research and development of this compound derivatives. While the metabolism of this compound has been studied, leading to the identification of various metabolites, there is no readily available information on the intentional synthesis, chemical structure, or biological activity of this compound analogs or derivatives.[9] This lack of data presents a potential area for future research, where structure-activity relationship (SAR) studies could be conducted to explore modifications of the this compound scaffold to potentially enhance its efficacy, selectivity, or pharmacokinetic properties.

Conclusion

This compound is a structurally unique steroidal SARM with a compelling dual mechanism of action involving partial androgen receptor agonism and myostatin inhibition. Its anabolic effects, particularly the upregulation of follistatin, make it a subject of significant interest in the field of muscle biology and drug development. The provided data and experimental protocols offer a solid foundation for researchers investigating this compound. However, the absence of research on this compound derivatives highlights a clear opportunity for further scientific exploration to understand the full potential of this class of molecules. It is important to note that this compound is an experimental compound and has not been approved for human use.[3]

References

Methodological & Application

Application Notes and Protocols: YK11-Mediated Myogenic Differentiation in C2C12 Myoblasts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle.[1] Unlike traditional anabolic steroids, this compound exhibits a unique mechanism of action by acting as a partial agonist of the androgen receptor (AR).[1][2] Its anabolic activity in vitro, particularly in C2C12 myoblasts, has been shown to be more potent than that of dihydrotestosterone (DHT).[3][4] A key feature of this compound's action is its ability to induce the expression of follistatin (Fst), a potent inhibitor of myostatin, which is a negative regulator of muscle growth.[1][2][5][6][7] This dual mechanism of AR activation and myostatin inhibition makes this compound a compelling compound for research in muscle wasting diseases and for drug development professionals exploring anabolic agents.

These application notes provide a comprehensive overview of the in vitro effects of this compound on C2C12 myoblasts, including effective concentrations, detailed experimental protocols for assessing myogenic differentiation, and a summary of the underlying signaling pathways.

Data Summary: In Vitro Concentration and Effects of this compound on C2C12 Myoblasts

The following table summarizes the quantitative data from studies investigating the effects of this compound on C2C12 myoblasts. The effective concentrations for inducing myogenic differentiation and modulating key regulatory factors are highlighted.

ConcentrationDuration of TreatmentAssayObserved EffectReference
100 nM4 daysqRT-PCRUpregulation of Myf5 and myogenin mRNA.[5]
500 nM2 daysMyosin Heavy Chain (MyHC) StainingInduction of myogenic differentiation.[5]
500 nM2 and 4 daysqRT-PCRSignificant upregulation of Follistatin (Fst) mRNA.[8]
500 nM4 daysqRT-PCRUpregulation of Myf5, MyoD, and myogenin mRNA. This effect was more significant than with DHT.[5][6][9]
500 nM7 daysWestern BlotEnhanced Myosin Heavy Chain (MyHC) protein levels.[5]
500 nM6 hoursqRT-PCRUpregulation of Follistatin (Fst) mRNA, which was blocked by the AR antagonist flutamide.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in C2C12 myoblasts and a general experimental workflow for studying its effects.

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell C2C12 Myoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and Activates Myostatin Myostatin Follistatin Follistatin Follistatin->Myostatin Inhibits AR_active Activated AR AR->AR_active Translocates Fst_gene Follistatin Gene AR_active->Fst_gene Induces Transcription MRF_genes Myogenic Regulatory Factor Genes (MyoD, Myf5, Myogenin) AR_active->MRF_genes Induces Transcription Fst_gene->Follistatin Translation Myotube_formation Myotube Formation MRF_genes->Myotube_formation Promotes Differentiation

This compound Signaling Pathway in C2C12 Myoblasts.

Experimental_Workflow cluster_assays Assessments at Different Time Points start Start: C2C12 Myoblast Culture seed_cells Seed C2C12 cells in multi-well plates start->seed_cells induce_diff Induce Differentiation (DMEM with 2% Horse Serum) seed_cells->induce_diff treat_this compound Treat with this compound (e.g., 100 nM, 500 nM) and controls (e.g., Vehicle, DHT) induce_diff->treat_this compound qRT_PCR qRT-PCR for Gene Expression (MyoD, Myf5, Myogenin, Follistatin) treat_this compound->qRT_PCR western_blot Western Blot for Protein Expression (MyHC, Follistatin) treat_this compound->western_blot if_staining Immunofluorescence for Myotube Formation (MyHC staining) treat_this compound->if_staining data_analysis Data Analysis and Interpretation qRT_PCR->data_analysis western_blot->data_analysis if_staining->data_analysis end End data_analysis->end

Experimental Workflow for this compound on C2C12 Myoblasts.

Experimental Protocols

C2C12 Cell Culture and Myogenic Differentiation

This protocol details the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes upon treatment with this compound.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[10]

  • Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin/streptomycin.[5]

  • This compound (stock solution in a suitable solvent like DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well culture plates (6-well or 12-well)

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Seeding:

    • Culture C2C12 myoblasts in Growth Medium in a T-75 flask.

    • When cells reach 80-90% confluency, wash with PBS, detach using trypsin-EDTA, and neutralize with Growth Medium.

    • Seed the cells into multi-well plates at a density that will allow them to reach approximately 90% confluency within 24 hours.[11] For a 6-well plate, a density of 1 x 10^5 cells/well is recommended.[11]

    • Incubate for 24 hours at 37°C with 5% CO2.[5]

  • Induction of Differentiation and this compound Treatment:

    • After 24 hours, when the cells are nearly confluent, aspirate the Growth Medium.

    • Wash the cells once with sterile PBS.

    • Add Differentiation Medium to the cells.[5] This marks Day 0 of differentiation.

    • Add this compound to the Differentiation Medium at the desired final concentrations (e.g., 100 nM, 500 nM). Also include vehicle control (e.g., ethanol) and positive control (e.g., 500 nM DHT) wells.[5]

    • Incubate the cells for the desired duration (e.g., 2, 4, or 7 days), changing the medium with fresh this compound and controls every 48 hours.

Assessment of Myogenic Differentiation

1. Immunofluorescence for Myosin Heavy Chain (MyHC)

This method allows for the visualization of myotube formation.

Procedure:

  • After the treatment period, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate with a primary antibody against MyHC overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstain nuclei with DAPI.[11]

  • Wash three times with PBS.

  • Mount the coverslips and visualize using a fluorescence microscope.

2. Western Blot for MyHC and Follistatin

This technique quantifies the protein levels of differentiation markers.

Procedure:

  • Lyse the cells in RIPA buffer containing protease inhibitors.[11]

  • Determine the protein concentration using a BCA assay.[11]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[11]

  • Separate the proteins on a 10-12% SDS-PAGE gel.[11]

  • Transfer the proteins to a PVDF or nitrocellulose membrane.[11]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against MyHC or Follistatin overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This method measures the mRNA levels of myogenic regulatory factors and follistatin.

Procedure:

  • Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan probes with specific primers for MyoD, Myf5, myogenin, Follistatin, and a housekeeping gene (e.g., β-actin) for normalization.[5]

  • Analyze the relative gene expression using the ΔΔCt method.

Conclusion

The provided application notes and protocols offer a robust framework for researchers and drug development professionals to investigate the effects of this compound on C2C12 myoblast differentiation. The data indicates that this compound is a potent inducer of myogenesis, with effective concentrations in the nanomolar range. Its unique mechanism of action, involving both androgen receptor activation and upregulation of the myostatin inhibitor follistatin, makes it a valuable tool for studies on skeletal muscle hypertrophy and a promising candidate for further therapeutic development.

References

Application Notes and Protocols for YK11 Dosage in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosages and experimental protocols for the use of YK11, a selective androgen receptor modulator (SARM), in rat and mouse models based on current preclinical research.

Introduction to this compound

This compound is a synthetic, steroidal SARM that has garnered significant interest for its potent anabolic effects on muscle and bone tissue. It functions as a partial agonist of the androgen receptor (AR) and uniquely acts as a myostatin inhibitor by increasing the expression of follistatin, a myostatin antagonist.[1] This dual mechanism of action makes it a compound of interest for research into muscle wasting diseases and bone regeneration.

Data Presentation: this compound Dosage and Effects in Rodent Models

The following tables summarize the quantitative data from key preclinical studies on this compound in rat and mouse models.

Table 1: this compound Dosage and Effects in Mouse Models

Study Focus Mouse Strain Dosage Administration Route Duration Key Findings Reference
Sepsis-induced muscle atrophyBALB/c350 mg/kg/day & 700 mg/kg/dayOral gavage10 daysDecreased muscle atrophy, reduced pro-inflammatory cytokines, and improved survival rate in a dose-dependent manner.Lee et al., 2021[2]

Table 2: this compound Dosage and Effects in Rat Models

Study Focus Rat Strain Dosage Administration Route Duration Key Findings Reference
Neurotoxicity and Oxidative StressWistar350 mg/kg/day (0.35 g/kg)Oral gavage5 weeksInduced oxidative stress and mitochondrial dysfunction in the hippocampus.Dahleh et al., 2023[3]
Cranial Bone Defect RepairSprague-Dawley0.5 mg/mL & 1 mg/mL in GelMA hydrogelLocal administration8 weeksPromoted the repair of cranial bone defects in a dose-dependent manner.Wang et al., 2024[4][5][6][7][8]

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of Sepsis-Induced Muscle Atrophy

This protocol is based on the methodology described by Lee et al. (2021).[2]

1. Animal Model:

  • Species: Mouse

  • Strain: BALB/c, male, 8 weeks old.

2. This compound Preparation and Dosing:

  • Dosage: 350 mg/kg/day and 700 mg/kg/day.

  • Vehicle: While the specific vehicle was not stated in the referenced abstract, a common vehicle for oral gavage of hydrophobic compounds in rodents is a suspension in 0.5% carboxymethyl cellulose (CMC) with 0.1% Tween 80 in sterile water.[9] It is recommended to perform small-scale solubility and stability tests prior to in vivo administration.

  • Administration: Administer the daily dose in three equal increments every 6 hours via oral gavage for 10 consecutive days.

3. Sepsis Induction:

  • On day 10, induce sepsis by intraperitoneal (IP) injection of E. coli.

4. Outcome Measures:

  • Monitor survival rates.

  • At the study endpoint, collect blood and tissue samples for analysis of inflammatory cytokines, muscle mass, and other relevant biomarkers.

Protocol 2: Oral Administration of this compound in a Rat Model for Neurotoxicity Assessment

This protocol is based on the methodology described by Dahleh et al. (2023).[3]

1. Animal Model:

  • Species: Rat

  • Strain: Wistar, male.

2. This compound Preparation and Dosing:

  • Dosage: 350 mg/kg/day.

  • Vehicle: As the specific vehicle was not mentioned, a formulation similar to Protocol 1 (0.5% CMC, 0.1% Tween 80 in water) can be considered.

  • Administration: Administer daily via oral gavage for 5 weeks.

3. Experimental Groups:

  • Control (vehicle only)

  • This compound (350 mg/kg/day)

  • Exercise only

  • This compound + Exercise

4. Outcome Measures:

  • At the end of the 5-week period, sacrifice the animals and collect brain tissue, specifically the hippocampus.

  • Analyze the tissue for markers of oxidative stress and mitochondrial function.

Protocol 3: Local Administration of this compound in a Rat Cranial Defect Model

This protocol is based on the methodology described by Wang et al. (2024).[4][5][6][7][8]

1. Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley.

2. This compound-Loaded Hydrogel Preparation:

  • Materials: Gelatin methacrylate (GelMA), this compound.

  • Preparation:

    • Prepare a 10.5% w/v solution of GelMA in a suitable buffer containing a photoinitiator.

    • Dissolve this compound in a suitable solvent and then mix with the GelMA solution to achieve final concentrations of 0.5 mg/mL and 1 mg/mL.

    • The mixture is then ready for in vivo application and polymerization.

3. Surgical Procedure and Administration:

  • Create a critical-sized cranial defect in the rats.

  • Fill the defect with the this compound-loaded GelMA hydrogel.

  • Polymerize the hydrogel in situ using a light source appropriate for the chosen photoinitiator.

4. Outcome Measures:

  • At selected time points (e.g., 4 and 8 weeks), sacrifice the animals.

  • Harvest the cranial tissue for analysis of bone regeneration using techniques such as micro-CT and histological staining.

Mandatory Visualizations

Signaling Pathways of this compound

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR binds to & activates Follistatin Follistatin AR->Follistatin upregulates MuscleGrowth Muscle Growth AR->MuscleGrowth promotes BMP2_Smad BMP2/Smad Pathway AR->BMP2_Smad activates Myostatin Myostatin Follistatin->Myostatin inhibits Myostatin->MuscleGrowth inhibits BoneFormation Bone Formation BMP2_Smad->BoneFormation promotes

Caption: this compound signaling pathway promoting muscle growth and bone formation.

Experimental Workflow for Oral Gavage Studies

Oral_Gavage_Workflow Start Start: Acclimatization of Animals Preparation This compound Formulation Preparation Start->Preparation Dosing Daily Oral Gavage Preparation->Dosing Monitoring Monitor Animal Health & Weight Dosing->Monitoring Monitoring->Dosing Repeat for study duration Induction Induce Pathology (e.g., Sepsis) Monitoring->Induction Endpoint Endpoint: Sample Collection Induction->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: General experimental workflow for this compound oral gavage studies in rodents.

Experimental Workflow for Hydrogel Implantation Study

Hydrogel_Implantation_Workflow Start Start: Acclimatization of Rats HydrogelPrep This compound-Loaded Hydrogel Preparation Start->HydrogelPrep Surgery Surgical Creation of Cranial Defect Start->Surgery Implantation Hydrogel Implantation & Polymerization HydrogelPrep->Implantation Surgery->Implantation PostOp Post-Operative Care & Monitoring Implantation->PostOp Endpoint Endpoint: Tissue Harvesting PostOp->Endpoint After defined period Analysis Analysis (Micro-CT, Histology) Endpoint->Analysis

Caption: Workflow for the in vivo study of this compound-loaded hydrogel in a rat cranial defect model.

References

Application Notes and Protocols for Dissolving YK11 in DMSO for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of YK11, a selective androgen receptor modulator (SARM), in cell culture experiments. The information is intended to guide researchers in accurately preparing this compound solutions and designing robust experimental setups.

Introduction to this compound

This compound, with the full chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroidal SARM.[1][2] It functions as a partial agonist of the androgen receptor (AR).[2][3] A key aspect of this compound's mechanism is its ability to increase the expression of follistatin, a protein that in turn inhibits myostatin, a negative regulator of muscle growth.[1][3] Research has shown its potential in promoting myogenic differentiation and enhancing osteoblastic proliferation and differentiation.[4]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for the accurate preparation of stock solutions and for experimental design.

PropertyValue
CAS Number 1370003-76-1[1]
Molecular Formula C₂₅H₃₄O₆[1]
Molecular Weight 430.5 g/mol [1]
Appearance White to pale yellow powder[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and ethanol; insoluble in water[1][2]
Storage (Powder) Short term (days to weeks): 0 - 4°C in a dry, dark place. Long term (months to years): -20°C.[1]

Preparation of this compound Stock Solution in DMSO

To ensure accurate and reproducible results, it is critical to prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO. This allows for minimal volumes of the stock solution to be added to the cell culture medium, thereby reducing the final DMSO concentration to non-toxic levels.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 2 mL, or 15 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation from forming inside the vial.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock solution concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[5]

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

Example Calculation for a 10 mM Stock Solution:

To prepare a 10 mM stock solution from 5 mg of this compound:

  • Volume of DMSO (L) = Mass of this compound (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Volume of DMSO (L) = 0.005 g / (430.5 g/mol * 0.010 mol/L) = 0.00116 L = 1.16 mL

  • Therefore, dissolve 5 mg of this compound in 1.16 mL of DMSO to make a 10 mM stock solution.

Storage of Stock Solution:

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage (months to years).[1]

Preparation of Working Solutions and Cell Treatment

Protocol for Treating Cells:

  • Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and reach the desired confluency according to your experimental protocol.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.[6]

    • Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the final desired concentrations.

    • Important: To prevent precipitation, add the this compound stock solution to the medium while gently swirling the tube.[5][6]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Vehicle Control: It is crucial to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration this compound-treated group.[7] The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced effects.[5]

  • Incubation: Incubate the cells for the desired period as determined by your experimental design.

Recommended Working Concentrations

The optimal working concentration of this compound can vary depending on the cell line and the specific assay. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Summary of Reported Effective Concentrations:

Cell LineConcentrationObserved Effect
HEK2930.1 µMActivation of androgen receptor transcriptional activity.[2]
HEK29310 µMInduction of androgen receptor target genes FKBP51 and FGF18.[2]
C2C12 Myoblasts500 nM (0.5 µM)Induction of myogenic differentiation.[2]
MC3T3-E1 Osteoblasts0.5 µMIncreased cell growth and ALP activity.[2]
MC3T3-E1 Osteoblasts0.1 - 1.0 µMDose-dependent increase in osteocalcin mRNA expression.[2]

Visualizing Protocols and Pathways

Experimental Workflow for this compound Cell Treatment

G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis YK11_powder This compound Powder Stock_Solution 10 mM this compound Stock Solution in DMSO YK11_powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (e.g., 1 µM this compound) Stock_Solution->Working_Solution Dilute Culture_Medium Pre-warmed Cell Culture Medium Culture_Medium->Working_Solution Cell_Plate Cells in Culture Plate Working_Solution->Cell_Plate Treat Cells Incubation Incubate for Desired Time Cell_Plate->Incubation Analysis Downstream Assays (e.g., qPCR, Western Blot, Viability Assay) Incubation->Analysis

Caption: Workflow for preparing and treating cells with this compound.

Signaling Pathway of this compound in Osteoblasts

G This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to & Activates Akt Akt AR->Akt Non-genomic signaling pAkt p-Akt (Phosphorylated) Akt->pAkt Phosphorylation Differentiation Osteoblast Differentiation pAkt->Differentiation Promotes Proliferation Cell Proliferation pAkt->Proliferation Promotes

Caption: this compound signaling pathway in MC3T3-E1 osteoblast cells.[4]

Troubleshooting

IssuePossible CauseSolution
Precipitation in medium The compound is not fully dissolved in the stock, or the stock concentration is too high for the medium.Ensure the stock solution is added to pre-warmed (37°C) medium while gently swirling.[5][6] Prepare an intermediate dilution in a small volume of medium before adding to the final volume.
Inconsistent results Repeated freeze-thaw cycles of the stock solution; inaccurate pipetting.Aliquot the stock solution into single-use volumes.[5] Ensure micropipettes are properly calibrated.
Cell toxicity in control The final DMSO concentration is too high for the specific cell line.Perform a dose-response curve for DMSO alone to determine the maximum tolerable concentration. Keep the final DMSO concentration below 0.1% if possible.[5]

Safety Precautions

  • This compound is an experimental compound with limited safety data.[1] Handle with care and use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.

  • All handling of this compound powder and concentrated DMSO solutions should be performed in a chemical fume hood or a biosafety cabinet.[5]

References

YK11 Administration Protocol for In Vivo Studies: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the research community for its potent anabolic effects on muscle and bone tissue. Structurally derived from dihydrotestosterone (DHT), this compound functions as a partial agonist of the androgen receptor (AR).[1] Its unique mechanism of action also involves the upregulation of follistatin (Fst), a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[1][2] This dual anabolic and anti-catabolic activity makes this compound a compelling compound for investigation in various in vivo models of muscle wasting, sarcopenia, osteoporosis, and other related conditions.

These application notes provide a detailed overview of this compound administration protocols derived from published in vivo studies, offering guidance on dosage, vehicle preparation, and experimental design for researchers.

Mechanism of Action

This compound exerts its biological effects through a dual-pronged mechanism:

  • Partial Agonism of the Androgen Receptor: this compound binds to the androgen receptor, initiating a signaling cascade that promotes the transcription of genes involved in muscle and bone growth. As a partial agonist, it is theorized to provide anabolic benefits with potentially reduced androgenic side effects compared to full agonists like testosterone.[1]

  • Inhibition of Myostatin via Follistatin Upregulation: A key differentiator of this compound is its ability to significantly increase the expression of follistatin.[2] Follistatin, in turn, binds to and inhibits myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that acts as a negative regulator of muscle mass. By inhibiting myostatin, this compound effectively removes a key brake on muscle growth, leading to enhanced muscle hypertrophy.[2]

The following diagram illustrates the proposed signaling pathway of this compound:

YK11_Signaling_Pathway This compound Signaling Pathway cluster_cell Muscle Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR This compound-AR Complex AR->YK11_AR Nucleus Nucleus YK11_AR->Nucleus Translocation ARE Androgen Response Element (ARE) YK11_AR->ARE Binds to Follistatin_Gene Follistatin Gene YK11_AR->Follistatin_Gene Activates Transcription Myogenic_Factors ↑ MyoD, Myogenin ARE->Myogenic_Factors Activates Transcription Follistatin Follistatin Follistatin_Gene->Follistatin Expression Myostatin Myostatin Follistatin->Myostatin Binds and Inhibits Myostatin_Follistatin Inactive Myostatin-Follistatin Complex Muscle_Growth Increased Muscle Protein Synthesis and Muscle Growth Myostatin->Muscle_Growth Inhibits Myogenic_Factors->Muscle_Growth Sepsis_Workflow Experimental Workflow: this compound in a Sepsis Mouse Model Start Start: 8-week-old male BALB/c mice Acclimatization Acclimatization Start->Acclimatization Grouping Randomly divide into groups: - Vehicle Control - this compound (350 mg/kg) - this compound (700 mg/kg) Acclimatization->Grouping Treatment Daily oral gavage for 10 days Grouping->Treatment Sepsis_Induction Day 10: Induce sepsis via i.p. injection of E. coli Treatment->Sepsis_Induction Monitoring Monitor survival Sepsis_Induction->Monitoring Endpoint Endpoint: Euthanasia and tissue collection Monitoring->Endpoint Muscle_Analysis Muscle Mass Measurement (Dissection and Weighing) Endpoint->Muscle_Analysis Histo_Analysis Histological Analysis (H&E Staining) Endpoint->Histo_Analysis Biochem_Analysis Biochemical Analysis (Serum Cytokines, Organ Damage Markers) Endpoint->Biochem_Analysis Bone_Defect_Workflow Experimental Workflow: this compound in a Rat Cranial Defect Model Start Start: Anesthetized Rat Surgery Create critical-sized cranial defect Start->Surgery Grouping Divide into groups: - Vehicle Hydrogel - this compound Hydrogel (0.5 mg/mL) - this compound Hydrogel (1.0 mg/mL) Surgery->Grouping Treatment Apply hydrogel to the defect Grouping->Treatment Healing Allow for bone healing (e.g., 4-12 weeks) Treatment->Healing Endpoint Endpoint: Euthanasia and skull harvesting Healing->Endpoint MicroCT Micro-CT analysis of the defect site Endpoint->MicroCT Analysis Quantify Bone Mineral Density (BMD) and Bone Volume/Tissue Volume (BV/TV) MicroCT->Analysis

References

Application Notes and Protocols for the Quantification of YK11 and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle and bone tissue.[1] As a partial agonist of the androgen receptor and a myostatin inhibitor via the induction of follistatin, its unique mechanism of action makes it a subject of research in various therapeutic areas.[2][3] However, the analysis of this compound in biological matrices presents a notable challenge due to its rapid metabolism and instability.[4][5] In human urine, intact this compound is generally not detected; therefore, analytical methods must target its metabolites.[4]

These application notes provide a comprehensive overview of the current analytical methodologies for the quantification of this compound metabolites in biological samples, primarily urine and plasma. While a fully validated, publicly available quantitative method with a complete set of performance data is not available in the current scientific literature, this document compiles best-practice protocols adapted from methods for similar steroidal compounds. The provided protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are intended as a starting point for method development and will require in-house validation.

Target Analytes

Due to the extensive in-vivo conversion of this compound, quantitative methods should focus on its major metabolites. In urine, these are primarily found as glucuronide conjugates. The two most promising glucuronidated metabolites for detection are:

  • 5β-19-nor-pregnane-3α,17β,20-triol [4]

  • 5β-19-nor-pregnane-3α,17β-diol-20-one [4]

For plasma or serum analysis, the parent this compound may be detectable, but its stability is a critical consideration.

Signaling Pathways of this compound

This compound exhibits a dual mechanism of action that contributes to its anabolic effects. It acts as a partial agonist of the androgen receptor and as a myostatin inhibitor through the induction of follistatin.[2][6] Additionally, this compound has been shown to activate the Akt signaling pathway, which is crucial for cell growth and proliferation.[7][8][9]

YK11_Signaling_Pathway cluster_cell Muscle Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR This compound-AR Complex AR->YK11_AR nucleus Nucleus YK11_AR->nucleus Translocates to Follistatin_Gene Follistatin Gene nucleus->Follistatin_Gene Activates Transcription Follistatin Follistatin Follistatin_Gene->Follistatin Leads to Production Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth_Stimulation Stimulation of Muscle Growth Follistatin->Muscle_Growth_Stimulation Promotes Myostatin_Receptor Myostatin Receptor Myostatin->Myostatin_Receptor Binds to Muscle_Growth_Inhibition Inhibition of Muscle Growth Myostatin_Receptor->Muscle_Growth_Inhibition Signals

Diagram 1: this compound signaling pathway via myostatin inhibition.

YK11_Akt_Pathway This compound This compound AR_non_genomic Androgen Receptor (non-genomic) This compound->AR_non_genomic Activates PI3K PI3K AR_non_genomic->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt (Active) Akt->p_Akt Cell_Growth Cell Growth p_Akt->Cell_Growth Promotes Proliferation Proliferation p_Akt->Proliferation Promotes

Diagram 2: this compound activation of the Akt signaling pathway.

Experimental Workflow

The general workflow for the analysis of this compound metabolites in urine involves several key steps, from sample preparation to instrumental analysis.

YK11_Analysis_Workflow start Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis extraction Extraction (SPE or LLE) hydrolysis->extraction analysis Instrumental Analysis extraction->analysis lcms LC-MS/MS analysis->lcms Direct derivatization Derivatization (e.g., Trimethylsilylation) analysis->derivatization Requires data Data Analysis and Quantification lcms->data gcms GC-MS gcms->data derivatization->gcms

Diagram 3: General experimental workflow for this compound metabolite analysis in urine.

Quantitative Data Summary

The following tables present example validation parameters for the quantification of this compound metabolites. These values are based on typical performance characteristics of similar analytical methods for steroidal compounds and should be determined during in-house method validation.

Table 1: Example LC-MS/MS Method Performance

Parameter 5β-19-nor-pregnane-3α,17β,20-triol 5β-19-nor-pregnane-3α,17β-diol-20-one
Linearity Range (ng/mL) 0.5 - 100 0.5 - 100
Correlation Coefficient (r²) > 0.99 > 0.99
Limit of Detection (LOD) (ng/mL) To be determined To be determined
Limit of Quantification (LOQ) (ng/mL) 0.5 0.5
Intra-day Precision (%RSD) < 15% < 15%
Inter-day Precision (%RSD) < 15% < 15%

| Recovery (%) | To be determined | To be determined |

Table 2: Example GC-MS Method Performance

Parameter 5β-19-nor-pregnane-3α,17β,20-triol 5β-19-nor-pregnane-3α,17β-diol-20-one
Linearity Range (ng/mL) 1 - 100 1 - 100
Correlation Coefficient (r²) > 0.99 > 0.99
Limit of Detection (LOD) (ng/mL) To be determined To be determined
Limit of Quantification (LOQ) (ng/mL) 1.0 1.0
Intra-day Precision (%RSD) < 15% < 15%
Inter-day Precision (%RSD) < 15% < 15%

| Recovery (%) | To be determined | To be determined |

Experimental Protocols

Note: These protocols are adapted from established methods for the analysis of steroidal compounds and require optimization and validation for the specific analytes and matrices.

Protocol 1: Sample Preparation from Urine for LC-MS/MS and GC-MS

This protocol describes the enzymatic hydrolysis of glucuronidated metabolites followed by solid-phase extraction (SPE).

1. Enzymatic Hydrolysis [10][11]

  • To 2 mL of urine in a glass tube, add an internal standard solution.

  • Add 1 mL of phosphate buffer (e.g., 0.2 M, pH 7.0).

  • Add 50 µL of β-glucuronidase from Helix pomatia (>100,000 units/mL).

  • Vortex the mixture and incubate at 55°C for 3 hours.[10]

  • Cool the sample to room temperature.

2. Solid-Phase Extraction (SPE) [12][13]

  • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the hydrolyzed urine sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3. Reconstitution (for LC-MS/MS)

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. Derivatization (for GC-MS) [14][15][16]

  • To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[14]

  • Cap the vial and heat at 60°C for 30 minutes.[14]

  • Cool to room temperature before GC-MS analysis.

Protocol 2: Sample Preparation from Plasma/Serum for LC-MS/MS

This protocol describes protein precipitation followed by liquid-liquid extraction (LLE).

1. Protein Precipitation

  • To 500 µL of plasma or serum, add an internal standard.

  • Add 1.5 mL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

2. Liquid-Liquid Extraction (LLE)

  • To the supernatant, add 3 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Reconstitution

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: 40% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing standards of the target metabolites.

Protocol 4: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph (GC) coupled to a single or triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Program: Start at 150°C, hold for 1 minute, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Type: Selected Ion Monitoring (SIM) or MRM

  • Monitored Ions/Transitions: To be determined from the mass spectra of the derivatized metabolite standards.

Conclusion

The quantification of this compound in biological samples requires a focus on its primary metabolites due to the inherent instability of the parent compound. The protocols outlined in these application notes provide a solid foundation for developing and validating robust LC-MS/MS and GC-MS methods for the analysis of 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-diol-20-one in urine, as well as for the potential analysis of the parent compound in plasma. It is imperative that any laboratory implementing these methods performs a thorough in-house validation to ensure accuracy, precision, and reliability of the results. Further research is needed to establish certified reference materials for this compound metabolites to aid in the standardization of these analytical methods.[5]

References

Application Notes and Protocols for YK11 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and detailed protocols for the preparation, handling, and storage of YK11 stock solutions for in vitro and other preclinical research applications. This compound is a synthetic, steroidal selective androgen receptor modulator (SARM) and a myostatin inhibitor, making it a compound of interest in studies related to muscle growth and bone health.[1][2] Adherence to proper laboratory procedures is crucial for ensuring experimental reproducibility and safety.

Application Notes

Physicochemical Properties of this compound

This compound is typically supplied as a white to off-white crystalline solid or powder.[3][4] It is essential to refer to the manufacturer's certificate of analysis for batch-specific details.

PropertyValueReference
CAS Number 1370003-76-1[3][5]
Molecular Formula C₂₅H₃₄O₆[1][5]
Molecular Weight 430.54 g/mol [1][5]
Purity ≥95% (typically ≥98% by HPLC)[3][5]
Appearance Crystalline solid / Powder[3][5]

Solubility Data

This compound is practically insoluble in water but is soluble in several organic solvents.[6] The choice of solvent depends on the experimental design, particularly the tolerance of the cell culture or in vivo model to the solvent. DMSO is a common choice for preparing high-concentration stock solutions.

SolventSolubilityReference
DMSO ~4.31 mg/mL (~10 mM)[7]
Ethanol ~1 mg/mL[3][8]
Methanol ~1 mg/mL[3][8]
Acetonitrile ~1 mg/mL[3][8]
Water Insoluble / Very low solubility (0.13 g/L)[6]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

FormStorage TemperatureStabilityReference
Solid Powder -20°C≥ 4 years[3][5]
In Solvent (Stock Solution) -80°Cup to 1 year[5][7]
-20°C2 weeks to 3 months[5]

Note: For long-term storage of stock solutions, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Mechanism of Action

This compound exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR), which leads to the translocation of the AR to the nucleus and modulation of gene expression.[1][9] Uniquely, this compound also significantly increases the expression of follistatin, a potent inhibitor of myostatin.[1][2] Myostatin is a protein that negatively regulates muscle growth; its inhibition allows for enhanced myogenic differentiation and muscle hypertrophy.[2]

YK11_Signaling_Pathway This compound Signaling Pathway cluster_nucleus This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds to AR_this compound AR-YK11 Complex AR->AR_this compound Nucleus Nucleus AR_this compound->Nucleus Translocation ARE Androgen Response Element (ARE) Follistatin Follistatin Expression (Increased) ARE->Follistatin Induces Myostatin Myostatin Follistatin->Myostatin Inhibits Anabolic_Effect Anabolic Effects (Muscle Growth) Follistatin->Anabolic_Effect Promotes MuscleGrowth Inhibition of Muscle Growth Myostatin->MuscleGrowth AR_YK11_n AR-YK11 Complex AR_YK11_n->ARE Binds to YK11_Stock_Prep_Workflow Workflow for this compound Stock Solution Preparation start Start safety Wear PPE (Gloves, Goggles, Lab Coat) start->safety calculate 1. Calculate Mass (e.g., 4.31 mg for 1 mL of 10 mM) safety->calculate weigh 2. Weigh this compound Powder in a sterile vial calculate->weigh add_solvent 3. Add Sterile DMSO (e.g., 1.0 mL) weigh->add_solvent dissolve 4. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve check Visually inspect for complete dissolution dissolve->check check->dissolve Incomplete aliquot 5. Aliquot for Single Use check->aliquot Clear Solution store 6. Store at -80°C aliquot->store end End store->end

References

Application Notes and Protocols for YK11 in MC3T3-E1 Osteoblast Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing YK11, a selective androgen receptor modulator (SARM), in MC3T3-E1 osteoblast proliferation and differentiation assays. This document includes a summary of quantitative data from published studies, detailed experimental protocols, and diagrams of the key signaling pathways involved.

Introduction

This compound is a novel steroidal SARM that has demonstrated anabolic effects on muscle and bone tissue.[1][2] In preclinical studies, this compound has been shown to stimulate the proliferation and differentiation of osteoblastic cells, such as the MC3T3-E1 cell line, which is a well-established model for studying osteogenesis.[1][3] These properties make this compound a compound of interest for potential therapeutic applications in conditions associated with bone loss, such as osteoporosis.[4][5] This document outlines the necessary protocols to investigate the effects of this compound on MC3T3-E1 cells.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound on MC3T3-E1 cells.

Table 1: Effect of this compound on MC3T3-E1 Cell Proliferation

Concentration of this compoundTreatment DurationAssayKey FindingsReference
0.5 µM96 hoursMTS AssaySignificantly increased cell proliferation, similar to 0.01 µM DHT. This effect was reversed by the androgen receptor antagonist, flutamide.[6]

Table 2: Effect of this compound on MC3T3-E1 Osteogenic Differentiation Markers

Concentration of this compoundTreatment DurationMarkerAssayKey FindingsReference
0.5 µM10 daysAlkaline Phosphatase (ALP) ActivityALP Activity AssaySignificantly increased ALP activity, similar to 0.01 µM DHT.[4]
0.5 µM21 daysMineralizationAlizarin Red S StainingIncreased calcium deposition, indicative of mineralization.[4]
0.05 - 0.5 µM14 daysOsteocalcin (OCN) mRNART-qPCRIncreased OCN mRNA expression in a dose-dependent manner.[4]
0.5 µM4 and 14 daysOsteoprotegerin (OPG) mRNART-qPCRIncreased OPG mRNA expression, similar to 0.01 µM DHT.[4]

Experimental Protocols

MC3T3-E1 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and subculturing the MC3T3-E1 osteoblast precursor cell line.

Materials:

  • MC3T3-E1 cells

  • Alpha Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-75)

  • Culture dishes/plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing α-MEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved MC3T3-E1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Culturing: Plate the cells in a T-75 culture flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Medium Change: Change the culture medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically 1:4 to 1:6 ratio) to a new culture flask containing pre-warmed complete growth medium.

This compound Treatment

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete growth medium or differentiation medium

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations using the appropriate culture medium (e.g., complete growth medium for proliferation assays or osteogenic differentiation medium). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control with the same concentration of DMSO should be included in all experiments.

Osteoblast Proliferation Assay (MTS Assay)

This protocol measures cell proliferation by quantifying the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.

Materials:

  • MC3T3-E1 cells

  • 96-well culture plates

  • Complete growth medium

  • This compound working solutions

  • MTS reagent kit

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 96 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) and express the results as a percentage of the vehicle-treated control.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. This protocol quantifies ALP activity.

Materials:

  • MC3T3-E1 cells

  • 24-well culture plates

  • Osteogenic differentiation medium (α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

  • This compound working solutions

  • Cell lysis buffer

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop solution (e.g., 3M NaOH)

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation: Seed MC3T3-E1 cells in a 24-well plate. Once confluent, replace the growth medium with osteogenic differentiation medium containing different concentrations of this compound or vehicle control.

  • Treatment: Culture the cells for the desired period (e.g., 7-10 days), changing the medium with fresh treatment every 2-3 days.

  • Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • ALP Reaction: Add pNPP substrate solution to each well and incubate at 37°C.

  • Stop Reaction: Stop the reaction by adding a stop solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

Mineralization Assay (Alizarin Red S Staining)

This assay detects calcium deposits, a late marker of osteoblast differentiation and bone matrix mineralization.

Materials:

  • MC3T3-E1 cells

  • 24-well culture plates

  • Osteogenic differentiation medium

  • This compound working solutions

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) solution (2%, pH 4.1-4.3)

  • Distilled water

Procedure:

  • Cell Seeding and Differentiation: Seed and treat MC3T3-E1 cells with this compound in osteogenic differentiation medium as described for the ALP activity assay, but for a longer duration (e.g., 21 days).

  • Fixation: After the treatment period, aspirate the medium, wash the cells with PBS, and fix them with 4% PFA for 15-30 minutes at room temperature.

  • Washing: Wash the fixed cells three times with distilled water.

  • Staining: Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.

  • Washing: Aspirate the ARS solution and wash the cells four to five times with distilled water to remove excess stain.

  • Visualization: Visualize the stained calcium deposits using a microscope. The mineralized nodules will appear as red-orange stains.

  • Quantification (Optional): For quantitative analysis, the stain can be eluted with a solution such as 10% cetylpyridinium chloride and the absorbance can be measured.

Signaling Pathways and Visualizations

This compound is known to exert its effects on osteoblasts primarily through the androgen receptor (AR). The downstream signaling involves both non-genomic and genomic pathways.

This compound-Induced Osteoblast Proliferation via AR-Akt Signaling

This compound binds to the androgen receptor, leading to the rapid, non-genomic activation of the PI3K/Akt signaling pathway.[1][4] Activated Akt can then phosphorylate various downstream targets that promote cell cycle progression and survival, ultimately leading to osteoblast proliferation.[1]

YK11_Akt_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR Binds PI3K PI3K AR->PI3K Activates (Non-genomic) Akt Akt PI3K->Akt Activates Proliferation Osteoblast Proliferation Akt->Proliferation Promotes

Caption: this compound-induced AR-Akt signaling pathway in osteoblasts.

Experimental Workflow for MC3T3-E1 Proliferation Assay

The following diagram illustrates the general workflow for assessing the effect of this compound on the proliferation of MC3T3-E1 cells.

Proliferation_Workflow start Start seed_cells Seed MC3T3-E1 cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat with this compound (various concentrations) and Vehicle Control incubate_24h->treat_cells incubate_treatment Incubate for 96h treat_cells->incubate_treatment add_mts Add MTS Reagent incubate_treatment->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts measure_abs Measure Absorbance (490 nm) incubate_mts->measure_abs analyze_data Data Analysis measure_abs->analyze_data end End analyze_data->end

Caption: Experimental workflow for this compound proliferation assay.

This compound and Osteogenic Differentiation Signaling

In addition to proliferation, this compound promotes osteogenic differentiation. While the direct link is still under investigation, androgens are known to interact with other key osteogenic pathways, such as the Bone Morphogenetic Protein 2 (BMP2)/Smad pathway. It is plausible that this compound, through AR activation, may influence this pathway, leading to the expression of key osteogenic markers like Osteocalcin and Osteoprotegerin.

YK11_Differentiation_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Smad Smad Complex AR->Smad Potential Crosstalk Nucleus Nucleus AR->Nucleus Translocates BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR Binds BMPR->Smad Activates Smad->Nucleus Translocates Gene_Expression ↑ Osteocalcin ↑ Osteoprotegerin Nucleus->Gene_Expression Upregulates Differentiation Osteoblast Differentiation Gene_Expression->Differentiation Promotes

Caption: Putative signaling for this compound-induced osteogenic differentiation.

References

Application Notes: Detection of YK11 Metabolites by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) and myostatin inhibitor. Due to its potential for misuse in sports, robust analytical methods for its detection are crucial for anti-doping laboratories. This compound is extensively metabolized in the human body, and the parent compound is typically not found in urine samples. Therefore, detection methods must target its urinary metabolites. The two most significant and long-term metabolites identified for this compound are 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-diol-20-one. These metabolites are primarily excreted as glucuronide and sulfate conjugates.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of steroid metabolites. However, due to the low volatility and polar nature of these compounds, a multi-step sample preparation procedure including enzymatic hydrolysis, extraction, and chemical derivatization is required prior to GC-MS analysis.

Principle of the Method

This method describes the identification and quantification of the major urinary metabolites of this compound. The protocol involves the enzymatic hydrolysis of glucuronidated and sulfated steroid conjugates, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolites from the urine matrix. The extracted metabolites are then derivatized to form trimethylsilyl (TMS) ethers, which are more volatile and thermally stable, making them suitable for GC-MS analysis. The TMS derivatives are then separated on a gas chromatograph and detected by a mass spectrometer.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine_sample->hydrolysis Deconjugation extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction Isolation derivatization Derivatization (TMS) extraction->derivatization Increase Volatility gc_ms GC-MS Injection derivatization->gc_ms Analysis separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: General experimental workflow for the detection of this compound metabolites.

This compound Signaling Pathway

This compound exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR), promoting anabolic effects. Additionally, it significantly increases the expression of follistatin, a potent inhibitor of myostatin. Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, this compound further enhances muscle development.

yk11_signaling cluster_ar_pathway Androgen Receptor Pathway cluster_myostatin_pathway Myostatin Inhibition Pathway YK11_AR This compound AR Androgen Receptor (AR) YK11_AR->AR Binds and partially activates Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) AR->Anabolic_Effects YK11_Myo This compound Follistatin Follistatin Gene YK11_Myo->Follistatin Upregulates expression Follistatin_Protein Follistatin Protein Follistatin->Follistatin_Protein Translation Myostatin Myostatin Follistatin_Protein->Myostatin Binds and inhibits Muscle_Growth_Inhibition Inhibition of Muscle Growth Myostatin->Muscle_Growth_Inhibition

Caption: Dual signaling pathways of this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative models based on established methods for the analysis of similar urinary steroid metabolites. Researchers should validate and optimize these protocols for their specific instrumentation and laboratory conditions.

Protocol 1: Sample Preparation and Extraction

1. Enzymatic Hydrolysis of Conjugated Metabolites

  • To 2 mL of urine in a glass tube, add an internal standard solution.

  • Add 1 mL of phosphate buffer (0.2 M, pH 7.0).

  • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Vortex the mixture and incubate at 55°C for 3 hours.

  • Allow the sample to cool to room temperature.

2. Liquid-Liquid Extraction (LLE)

  • Adjust the pH of the hydrolyzed urine to 9.5 with a sodium hydroxide solution.

  • Add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new glass tube.

  • Repeat the extraction (steps 2.2-2.5) one more time and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

3. Solid-Phase Extraction (SPE) - Alternative to LLE

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the hydrolyzed urine sample onto the cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the metabolites with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: Derivatization

1. Trimethylsilylation (TMS)

  • To the dry residue from the extraction step, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of trimethylchlorosilane (TMCS) as a catalyst.

  • Cap the vial tightly and vortex briefly.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

Protocol 3: GC-MS Analysis

1. Gas Chromatography Conditions (Representative)

  • GC System: Agilent 7890B GC or equivalent

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 20°C/min to 240°C

    • Ramp 2: 5°C/min to 310°C, hold for 5 minutes

2. Mass Spectrometry Conditions (Representative)

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) for targeted analysis.

Quantitative Data

The following table summarizes the expected quantitative data for the TMS-derivatized this compound metabolites. Retention times are estimates and will vary depending on the specific GC conditions and column used. The characteristic m/z ions are based on the fragmentation patterns of similar trimethylsilylated steroid structures.

Metabolite NameDerivatized FormEstimated Retention Time (min)Characteristic m/z Ions (TMS Derivative)
5β-19-nor-pregnane-3α,17β-diol-20-onedi-TMS~15.5448 (M+), 433, 358, 343, 268, 129, 73
5β-19-nor-pregnane-3α,17β,20-trioltri-TMS~16.2536 (M+), 521, 446, 431, 356, 129, 73

Application Note: Quantitative Analysis of YK11 in Dietary Supplements by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of YK11 in dietary supplements using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a selective androgen receptor modulator (SARM) with a steroidal structure. Due to its inherent instability and tendency to hydrolyze, its analysis can be challenging.[1][2] This protocol is designed for researchers, scientists, and drug development professionals to accurately and reliably quantify this compound in various supplement formulations. The methodology described herein is based on established analytical procedures for the detection of SARMs in dietary supplements.

Introduction

This compound is a potent SARM that has gained popularity in the fitness and bodybuilding communities for its potential anabolic effects. As an investigational drug, it is not approved for human consumption, yet it is often found as an undeclared ingredient in dietary supplements. This necessitates robust and sensitive analytical methods for its detection and quantification to ensure consumer safety and regulatory compliance. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of trace amounts of this compound in complex matrices. A key challenge in the analysis of this compound is its instability, which often leads to the non-detection of the protonated molecule ([M+H]+) at m/z 431.[1][2] Instead, the sodium adduct ([M+Na]+) at m/z 453.3 is often utilized for its identification and confirmation.[1][2] This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of this compound from dietary supplements.

Experimental Protocol

Sample Preparation

The following protocol is designed for the extraction of this compound from capsule and liquid dietary supplements.

1.1. For Capsule Supplements:

  • Accurately weigh the contents of a representative number of capsules to determine the average fill weight.

  • Transfer a portion of the powdered capsule content, equivalent to a single dose, into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Sonicate the mixture for 30 minutes in a sonication bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

1.2. For Liquid Supplements:

  • Pipette a volume of the liquid supplement equivalent to a single dose into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the tube for 1 minute.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

2.1. LC Conditions:

ParameterValue
LC System Sciex ExionLC AC or equivalent
Column Phenomenex Luna Omega C18 (100 x 2.1 mm, 1.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL

Table 1: Gradient Elution Program

Time (min)% B
0.010
1.010
8.090
10.090
10.110
12.010

2.2. MS/MS Conditions:

ParameterValue
Mass Spectrometer Sciex X500R QTOF or equivalent triple quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 453.3 ([M+Na]+)
Product Ions (Q3) To be determined by infusion of a this compound standard
Collision Energy (CE) To be optimized for each transition
Ion Source Temperature 550 °C
IonSpray Voltage 5500 V

Note: The product ions and collision energies for Multiple Reaction Monitoring (MRM) must be optimized for the specific tandem mass spectrometer being used. This is achieved by infusing a standard solution of this compound and performing a product ion scan to identify the most abundant and stable fragment ions, followed by a collision energy optimization for each precursor-product ion transition.

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.

Table 2: Mass Spectrometric Parameters for this compound

CompoundPrecursor Ion (m/z)Adduct
This compound453.3[M+Na]+

Table 3: Chromatographic and Quantitative Parameters (Hypothetical values for a fully validated method)

CompoundRetention Time (min)LOD (ng/mL)LOQ (ng/mL)
This compoundValue to be determinedValue to be determinedValue to be determined

Note: Retention time, Limit of Detection (LOD), and Limit of Quantification (LOQ) are instrument and method dependent and should be determined during method validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_output Output start Dietary Supplement (Capsule/Liquid) extraction Extraction with Methanol start->extraction sonication Sonication (30 min) extraction->sonication centrifugation Centrifugation (4000 rpm, 10 min) sonication->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation LC Separation (C18 Column, Gradient Elution) filtration->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis result Quantitative Results of this compound data_analysis->result

References

appropriate solvents for YK11 in vivo administration (e.g., PEG300, corn oil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of appropriate solvents and the preparation of formulations for the in vivo administration of YK11, a selective androgen receptor modulator (SARM). This document includes quantitative solubility data, detailed experimental protocols for vehicle preparation and administration, and visualizations of the key signaling pathways associated with this compound's mechanism of action.

Data Presentation: Solubility of this compound in Common In Vivo Vehicles

The solubility of this compound is a critical factor in achieving appropriate concentrations for in vivo studies. The following table summarizes the known solubility of this compound in various solvent systems suitable for animal research.

Vehicle CompositionSolubility (mg/mL)Notes
10% DMSO / 90% Corn Oil≥ 2.5A common vehicle for oral gavage of lipophilic compounds. The mixture may form an emulsion and should be vortexed thoroughly before each administration to ensure homogeneity[1][2][3][4].
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5A multi-component system designed to improve the solubility and bioavailability of poorly soluble compounds. Suitable for both intraperitoneal and oral administration[1][2][3].
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5Utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound[1][3].
DMSO20Suitable for preparing high-concentration stock solutions for in vitro work, but requires significant dilution for in vivo administration to avoid toxicity. Ultrasonic treatment may be needed[1].

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound formulations and procedures for administration in rodent models.

Protocol 1: Preparation of this compound in 10% DMSO / 90% Corn Oil for Oral Gavage

This protocol is suitable for delivering this compound orally to rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Vortex thoroughly until the powder is completely dissolved. Ultrasonic treatment can be used to aid dissolution if necessary[1].

  • Prepare the Final Formulation:

    • In a sterile tube, add the required volume of the this compound stock solution to achieve the final desired concentration in the total volume of the formulation.

    • Add sterile corn oil to the tube to bring the final volume to the desired amount, ensuring the final concentration of DMSO is 10%.

    • Vortex the mixture vigorously for at least 1-2 minutes to create a uniform emulsion. As DMSO and corn oil are immiscible, this step is crucial for consistent dosing[4].

  • Administration:

    • Immediately before each administration, vortex the emulsion again to ensure homogeneity.

    • Administer the formulation to the animal via oral gavage using an appropriately sized feeding needle. A typical volume for mice is 5-10 mL/kg of body weight.

Storage:

It is recommended to prepare this formulation fresh before each use due to the potential for the emulsion to separate over time. If short-term storage is necessary, store at 2-8°C and protect from light, ensuring to vortex thoroughly before use.

Protocol 2: Preparation of this compound in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline

This formulation is suitable for both intraperitoneal (i.p.) injection and oral gavage and can provide a clear solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Dissolution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a stock solution. The volume of DMSO should be 10% of the final desired volume. Vortex thoroughly until fully dissolved[5][6].

  • Sequential Addition of Co-solvents:

    • Add PEG300 to the DMSO solution, corresponding to 40% of the final volume. Vortex until the solution is homogeneous[5][6].

    • Add Tween-80 to the mixture, representing 5% of the final volume. Vortex again to ensure uniform mixing[5][6].

  • Final Dilution with Saline:

    • Slowly add sterile saline to the mixture to reach the final volume (45% of the total). Vortex thoroughly. The final formulation should be a clear solution[5][6].

    • If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.

Storage:

This solution is generally more stable than the corn oil emulsion. It can be stored at 2-8°C for a short period, protected from light. For longer-term storage, aliquoting and freezing at -20°C is recommended. Avoid repeated freeze-thaw cycles.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds (Partial Agonist) Akt Akt This compound->Akt Activates AR_this compound AR-YK11 Complex AR->AR_this compound Translocation Myostatin Myostatin Muscle_Growth Muscle Growth Myostatin->Muscle_Growth Inhibits Follistatin Follistatin Follistatin->Myostatin Inhibits mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates EIF4EBP1 4E-BP1 mTOR->EIF4EBP1 Inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits Follistatin_Gene Follistatin Gene AR_this compound->Follistatin_Gene Upregulates Expression Myogenic_Factors Myogenic Regulatory Factors (MyoD, Myf5) AR_this compound->Myogenic_Factors Upregulates Follistatin_Gene->Follistatin Transcription & Translation Myogenic_Factors->Muscle_Growth Promotes Protein_Synthesis->Muscle_Growth

Figure 1: this compound Signaling Pathways in Muscle Cells.

This compound acts as a partial agonist to the androgen receptor (AR), leading to the nuclear translocation of the AR-YK11 complex[7][8]. This complex upregulates the expression of follistatin and myogenic regulatory factors[7][8][9]. Follistatin, in turn, inhibits myostatin, a negative regulator of muscle growth. Concurrently, this compound activates the Akt signaling pathway, which promotes protein synthesis through the mTOR pathway, involving the activation of p70S6K and the inhibition of 4E-BP1[1][10].

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase weigh_this compound 1. Weigh this compound Powder prepare_vehicle 2. Prepare Vehicle Solution (e.g., 10% DMSO/90% Corn Oil) weigh_this compound->prepare_vehicle dissolve_this compound 3. Dissolve this compound in Vehicle prepare_vehicle->dissolve_this compound vortex 4. Vortex to Homogenize dissolve_this compound->vortex dose_calculation 6. Calculate Dose Volume vortex->dose_calculation animal_acclimation 5. Animal Acclimation animal_acclimation->dose_calculation administration 7. Administer via Oral Gavage or IP Injection dose_calculation->administration monitoring 8. Monitor Animal Health administration->monitoring data_collection 9. Collect Data (e.g., body weight, muscle mass) monitoring->data_collection tissue_harvest 10. Harvest Tissues data_collection->tissue_harvest analysis 11. Perform Downstream Analysis (e.g., histology, gene expression) tissue_harvest->analysis

Figure 2: General Experimental Workflow for this compound In Vivo Studies.

The workflow for in vivo studies with this compound involves careful preparation of the dosing solution, accurate administration to the animal models, and subsequent monitoring and analysis. Proper vehicle selection and preparation are critical for the reliability and reproducibility of the experimental results.

References

Application Notes: Cell-Based Assays to Measure YK11's Anabolic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle.[1][2][3] Unlike traditional anabolic steroids, this compound exhibits a unique mechanism of action. It functions as a partial agonist of the androgen receptor (AR), but a significant portion of its anabolic activity is attributed to its ability to increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][4][5] Myostatin is a protein that negatively regulates muscle growth; by inhibiting myostatin, this compound promotes muscle cell differentiation and growth.[3][6]

These application notes provide detailed protocols for cell-based assays designed to investigate and quantify the anabolic and myostatin-inhibiting properties of this compound. The primary cell model utilized is the C2C12 mouse myoblast cell line, a well-established in vitro model for studying myogenesis. Additionally, protocols for androgen receptor (AR) activity assays are described.

Key Concepts and Mechanisms

This compound's anabolic activity is primarily mediated through two interconnected pathways:

  • Partial Androgen Receptor Agonism: this compound binds to the androgen receptor, initiating downstream signaling cascades that contribute to muscle growth. However, it acts as a partial agonist, meaning it doesn't induce the full conformational change in the AR that a full agonist like dihydrotestosterone (DHT) does.[4][7] This partial agonism is thought to contribute to its selective anabolic effects with potentially fewer androgenic side effects.

  • Induction of Follistatin: A key and distinguishing feature of this compound is its ability to significantly increase the expression of follistatin.[4][5][8] Follistatin, in turn, binds to and neutralizes myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that potently inhibits myoblast differentiation and muscle growth.[3][9] This myostatin inhibition is a major contributor to the anabolic effects of this compound.

The following assays are designed to probe these mechanisms and quantify the anabolic potential of this compound in a controlled, in vitro setting.

Data Presentation

Table 1: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Cells
Treatment (500 nM)Myf5 mRNA Expression (Fold Change vs. Control)MyoD mRNA Expression (Fold Change vs. Control)Myogenin mRNA Expression (Fold Change vs. Control)
Day 2
This compound~2.5[4]~2.0[4]~2.0[4]
DHT~2.0[4]~1.8[4]~1.5[4]
Day 4
This compound~4.5 [4]~2.5[4]~3.5 [4]
DHT~2.5[4]~2.0[4]~2.0[4]

Data extracted and synthesized from Kanno et al., 2013.[4]

Table 2: Effect of this compound and DHT on Follistatin (Fst) mRNA Expression in C2C12 Cells
Treatment (500 nM)Fst mRNA Expression (Fold Change vs. Control)
Day 2
This compound~3.0 [4]
DHTNo significant change[4]
Day 4
This compound~4.0 [4]
DHTNo significant change[4]

Data extracted and synthesized from Kanno et al., 2013.[4]

Experimental Protocols

Protocol 1: C2C12 Myoblast Differentiation Assay

This assay assesses the ability of this compound to induce the differentiation of C2C12 myoblasts into myotubes, a key indicator of its anabolic activity.

Materials:

  • C2C12 mouse myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dihydrotestosterone (DHT) as a positive control

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., Giemsa or antibodies against Myosin Heavy Chain)

  • Microscope

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in 24-well plates at a density of 2 x 10^4 cells/well in growth medium (DMEM with 10% FBS and 1% penicillin-streptomycin) and incubate at 37°C in a 5% CO2 incubator until they reach 80-90% confluency.

  • Induction of Differentiation: Once confluent, aspirate the growth medium and replace it with differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).

  • Treatment: Add this compound at various concentrations (e.g., 10, 100, 500 nM) to the differentiation medium.[4] Include a vehicle control (e.g., DMSO or ethanol) and a positive control (DHT, 500 nM).[4]

  • Incubation: Incubate the cells for 4-7 days, replacing the differentiation medium with fresh medium and treatments every 2 days.

  • Assessment of Differentiation:

    • Morphological Analysis: After the incubation period, wash the cells with PBS, fix them, and stain with Giemsa. Myotube formation (elongated, multinucleated cells) can be observed and quantified under a microscope.

    • Immunofluorescence: For more specific analysis, perform immunofluorescence staining for Myosin Heavy Chain (MyHC), a terminal differentiation marker.[4]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Myogenic and Follistatin Gene Expression

This protocol quantifies the effect of this compound on the mRNA expression levels of key myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.

Materials:

  • C2C12 cells treated as in Protocol 1

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (MyoD, Myf5, myogenin, Fst) and a housekeeping gene (e.g., β-actin or GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Culture and treat C2C12 cells with this compound and controls as described in Protocol 1 for 2 and 4 days.[4]

  • RNA Extraction: At the desired time points, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in this compound-treated cells compared to the vehicle control, normalized to the housekeeping gene.[4]

Protocol 3: Androgen Receptor (AR) Luciferase Reporter Assay

This assay measures the ability of this compound to activate the androgen receptor and induce the transcription of a reporter gene.

Materials:

  • HEK293 or a similar cell line

  • Expression vector for the human androgen receptor (AR)

  • Reporter plasmid containing an androgen response element (ARE) driving the expression of a luciferase gene (e.g., pGL3-ARE-luc)

  • Transfection reagent

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

  • This compound, DHT (positive control), and an AR antagonist (e.g., flutamide)

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, DHT, or this compound in combination with an AR antagonist.[7]

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. The results will indicate the extent of AR activation by this compound.

Mandatory Visualizations

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AR_mem Androgen Receptor (AR) This compound->AR_mem Binds to Myostatin Myostatin Myostatin_Receptor Myostatin Receptor Myostatin->Myostatin_Receptor Binds to Follistatin Follistatin Follistatin->Myostatin Inhibits AR_cyto AR Smad2_3 Smad2/3 Myostatin_Receptor->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Myostatin_Receptor->pSmad2_3 Activates AR_nuc AR AR_cyto->AR_nuc Translocation ARE Androgen Response Element (ARE) AR_nuc->ARE Binds to Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates Transcription Myogenic_Genes Myogenic Genes (MyoD, Myf5, Myogenin) ARE->Myogenic_Genes Activates Transcription Follistatin_Gene->Follistatin Expression Muscle_Growth Muscle Growth & Differentiation Myogenic_Genes->Muscle_Growth Promotes Inhibition_of_Differentiation Inhibition of Myoblast Differentiation pSmad2_3->Inhibition_of_Differentiation Leads to

Caption: this compound Signaling Pathway for Anabolic Activity.

C2C12_Differentiation_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed Seed C2C12 Myoblasts grow Grow to 80-90% Confluency seed->grow differentiate Switch to Differentiation Medium grow->differentiate add_compounds Add this compound, DHT (Control), and Vehicle (Control) differentiate->add_compounds incubate Incubate for 4-7 Days add_compounds->incubate morphology Morphological Analysis (Myotube Formation) incubate->morphology immunofluorescence Immunofluorescence (Myosin Heavy Chain) incubate->immunofluorescence qRT_PCR qRT-PCR (MyoD, Myf5, Myogenin, Fst) incubate->qRT_PCR

Caption: Experimental Workflow for C2C12 Myoblast Differentiation Assay.

Logical_Relationship This compound This compound AR_Activation Partial Androgen Receptor Activation This compound->AR_Activation Follistatin_Upregulation Increased Follistatin Expression AR_Activation->Follistatin_Upregulation Myogenic_Differentiation Myogenic Differentiation (Muscle Growth) AR_Activation->Myogenic_Differentiation Direct Effect Myostatin_Inhibition Myostatin Inhibition Follistatin_Upregulation->Myostatin_Inhibition Myostatin_Inhibition->Myogenic_Differentiation Indirect Effect

Caption: Logical Relationship of this compound's Anabolic Mechanisms.

References

Application Notes & Protocols: Synthesis and Application of Stable-Isotope-Labeled YK11

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

YK11, chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroidal Selective Androgen Receptor Modulator (SARM).[1] Unlike most non-steroidal SARMs, this compound possesses a steroid backbone derived from dihydrotestosterone (DHT).[1] It functions as a partial agonist of the androgen receptor and is noted for its potent anabolic effects, which are mediated in part by increasing the expression of follistatin, a myostatin inhibitor.[1][2][3]

Stable-isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[] The incorporation of stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), creates a heavier version of the drug molecule that is chemically identical but distinguishable by mass spectrometry (MS).[] This allows it to be used as an ideal internal standard for quantitative bioanalysis, ensuring high accuracy and precision.[] Studies on this compound metabolism have utilized deuterium-labeled analogs to successfully identify and characterize its metabolites in urine, as the parent compound is extensively metabolized and not detected intact.[5][6][7]

This document provides a detailed protocol for the synthesis, characterization, and application of a carbon-13 labeled version of this compound, specifically at the methyl ester position ([¹³C-methyl]-YK11). This labeled analog serves as a critical reagent for researchers investigating the pharmacology and metabolic fate of this compound.

Proposed Synthetic Strategy for [¹³C-methyl]-YK11

The synthesis of [¹³C-methyl]-YK11 can be efficiently achieved via a late-stage esterification of the corresponding carboxylic acid precursor. This strategy is advantageous as it introduces the isotopic label in the final synthetic step, maximizing isotopic incorporation and simplifying purification. The precursor, this compound carboxylic acid, can be synthesized according to established literature methods for this compound, with a final hydrolysis step to yield the acid.[8] The subsequent esterification is performed using a ¹³C-labeled methylating agent.

Synthetic Workflow Diagram

The overall workflow for the preparation and validation of [¹³C-methyl]-YK11 is depicted below.

G Workflow for Synthesis and Validation of [¹³C-methyl]-YK11 cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application A Step 1: Hydrolysis of this compound to this compound-carboxylic acid B Step 2: Esterification with ¹³C-Methyl Iodide A->B C Step 3: HPLC Purification B->C D LC-MS/MS Analysis C->D E ¹H and ¹³C NMR Spectroscopy C->E F Purity Assessment D->F E->F G Stock Solution Preparation F->G H Use as Internal Standard in Bioanalytical Assays G->H

Caption: High-level workflow for the synthesis and application of [¹³C-methyl]-YK11.

Experimental Protocols

Protocol 1: Synthesis of [¹³C-methyl]-YK11

This protocol describes the final esterification step to introduce the ¹³C-label.

Materials:

  • This compound-carboxylic acid (Precursor)

  • ¹³C-Methyl Iodide (¹³CH₃I, 99% isotopic purity)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Procedure:

  • To a solution of this compound-carboxylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes under an inert atmosphere (Nitrogen or Argon).

  • Add ¹³C-Methyl Iodide (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at 40°C for 4 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding deionized water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude [¹³C-methyl]-YK11 by flash column chromatography or preparative HPLC to achieve desired purity.

Representative Synthesis Data

The following table summarizes representative quantitative data for the synthesis protocol.

ParameterValue
Starting Material (this compound-acid)100 mg
Molar Mass (this compound-acid)416.51 g/mol
Molar Mass ([¹³C-methyl]-YK11)431.54 g/mol
Product Yield (crude) ~95 mg
Product Yield (purified) 78 mg
Reaction Yield ~75%
Chemical Purity (by HPLC) >98%
Isotopic Enrichment (by MS) >99% ¹³C

Characterization and Quality Control

Proper characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

Protocol 2: LC-MS/MS Characterization

Objective: To confirm the mass of [¹³C-methyl]-YK11 and establish its fragmentation pattern for use in quantitative assays.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

Procedure:

  • Prepare a 1 µg/mL solution of the synthesized [¹³C-methyl]-YK11 in methanol.

  • Inject the solution onto an appropriate C18 HPLC column.

  • Perform a full scan analysis in positive ESI mode to identify the protonated molecular ion [M+H]⁺.

  • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to determine its characteristic fragmentation pattern. The collision energy should be optimized to yield structurally informative fragments.

Analytical Workflow Diagram

G Analytical Workflow for Labeled this compound Characterization A Synthesized [¹³C-methyl]-YK11 B Sample Preparation (1 µg/mL in MeOH) A->B C HPLC Separation (C18 column) B->C D Mass Spectrometry (ESI+) C->D E Full Scan (MS1) Confirm [M+H]⁺ D->E F Product Ion Scan (MS2) Determine Fragments D->F G Data Analysis & Structure Confirmation E->G F->G

Caption: Workflow for the analytical characterization of synthesized [¹³C-methyl]-YK11.

Expected Analytical Data

The table below outlines the expected mass spectrometry results for unlabeled and labeled this compound.

CompoundFormulaExact MassExpected [M+H]⁺ IonKey MS/MS Fragments
This compound (unlabeled)C₂₅H₃₄O₆430.2355m/z 431.2428Varies with conditions
[¹³C-methyl]-YK11 C₂₄¹³CH₃₄O₆431.2389m/z 432.2462 Mass shift of +1 on fragments containing the ¹³C-methyl ester

Note: ¹H and ¹³C NMR spectroscopy should also be performed. The ¹³C NMR will show a highly enriched signal for the ester methyl carbon, and the ¹H NMR will show characteristic coupling between the methyl protons and the ¹³C nucleus (J-coupling).

Application Protocol

Protocol 3: Use of [¹³C-methyl]-YK11 in a Plasma Metabolic Stability Assay

Objective: To quantify the degradation of unlabeled this compound over time in plasma using [¹³C-methyl]-YK11 as an internal standard (IS).

Materials:

  • Human plasma (or other species of interest)

  • Unlabeled this compound (Test Compound)

  • [¹³C-methyl]-YK11 (Internal Standard, IS)

  • Acetonitrile (ACN) with 0.1% Formic Acid (Protein Precipitation Solution)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator/water bath at 37°C

Procedure:

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Spike unlabeled this compound into the plasma to a final concentration of 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Sample Quenching & Extraction:

    • Immediately add the 50 µL aliquot to a microcentrifuge tube containing 150 µL of ice-cold ACN with 0.1% Formic Acid.

    • Crucially, the ACN solution should be pre-spiked with [¹³C-methyl]-YK11 at a fixed concentration (e.g., 100 nM). This ensures that the IS is added after the reaction is stopped, normalizing for any sample loss during workup.

  • Sample Processing:

    • Vortex the tubes vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze samples using a validated LC-MS/MS method with Multiple Reaction Monitoring (MRM).

    • Monitor the transition for unlabeled this compound (e.g., 431.2 -> fragment) and [¹³C-methyl]-YK11 (e.g., 432.2 -> fragment).

  • Data Analysis:

    • Calculate the peak area ratio (Unlabeled this compound / IS).

    • Plot the natural log of the peak area ratio versus time.

    • Determine the elimination rate constant (k) from the slope of the line and calculate the half-life (t₁/₂ = 0.693/k).

Metabolic Assay Workflow Diagram

G Workflow for Plasma Metabolic Stability Assay A Incubate Unlabeled this compound in Plasma at 37°C B Sample Aliquots at Time Points (t=0, 5, ...) A->B C Quench with ACN containing [¹³C-methyl]-YK11 (IS) B->C D Protein Precipitation & Centrifugation C->D E Collect Supernatant D->E F LC-MS/MS Analysis (MRM Mode) E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Determine % Remaining & Half-Life (t½) G->H

Caption: Step-by-step workflow for an in vitro plasma stability assay using a labeled internal standard.

Representative Stability Data
Time Point (min)Peak Area (this compound)Peak Area (IS)Peak Area Ratio (Analyte/IS)% Remaining
0485,100501,2000.968100.0%
5455,900498,5000.91594.5%
15390,200505,1000.77379.8%
30288,400495,3000.58260.1%
60165,300502,8000.32934.0%
12055,100499,0000.11011.4%

References

Application Notes and Protocols for Assessing YK11's Effect on Bone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Here is a detailed protocol for assessing the effect of YK11 on bone formation, designed for researchers, scientists, and drug development professionals.

1. Introduction

This compound is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered interest for its potent anabolic effects.[1] Structurally derived from dihydrotestosterone (DHT), this compound acts as a partial agonist of the androgen receptor (AR).[1][2] Research has shown that this compound not only promotes myogenic differentiation but also stimulates osteoblastic proliferation and differentiation.[3][4] It has been demonstrated to increase key markers of bone formation, including alkaline phosphatase (ALP), osteoprotegerin, and osteocalcin, and to enhance bone mineralization.[3][4][5] The mechanism appears to involve the activation of the Akt signaling pathway through a non-genomic action of the androgen receptor.[3][4] Some evidence also suggests a potential role for the BMP2/Smad signaling pathway.[6][7]

These application notes provide a comprehensive protocol for evaluating the osteogenic effects of this compound, encompassing both in vitro studies using osteoblast precursor cells and in vivo studies using an animal model of osteoporosis.

2. This compound Signaling Pathway in Osteoblasts

The proposed mechanism of this compound's action on bone formation involves its interaction with the androgen receptor, leading to the activation of downstream signaling pathways that promote osteoblast differentiation and mineralization.

YK11_Signaling_Pathway cluster_cell Osteoblast cluster_nucleus Gene Transcription cluster_outcome Cellular Response This compound This compound AR Androgen Receptor (AR) This compound->AR Binds (Partial Agonist) PI3K PI3K AR->PI3K Activates (Non-genomic) Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Nucleus Nucleus pAkt->Nucleus Translocates & Activates Transcription Factors Proliferation Osteoblast Proliferation pAkt->Proliferation Osteogenic_Genes Expression of Osteogenic Genes (e.g., Osteocalcin, Osteoprotegerin) Differentiation Osteoblast Differentiation Osteogenic_Genes->Differentiation Mineralization Bone Mineralization Differentiation->Mineralization

Proposed signaling pathway of this compound in osteoblasts.

3. Overall Experimental Workflow

The assessment protocol follows a logical progression from initial in vitro screening to more complex in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_analysis Analysis phase1 Phase 1: In Vitro Screening cell_culture Osteoblast Culture (MC3T3-E1) phase1->cell_culture phase2 Phase 2: In Vivo Validation animal_model OVX Rat Model of Osteoporosis phase2->animal_model phase3 Phase 3: Data Analysis & Conclusion data_comp Data Compilation & Statistical Analysis phase3->data_comp proliferation Proliferation Assay cell_culture->proliferation alp ALP Activity Assay cell_culture->alp ars Alizarin Red S (Mineralization) cell_culture->ars gene_exp Gene Expression (RT-qPCR) cell_culture->gene_exp proliferation->phase2 Positive Results alp->phase2 Positive Results ars->phase2 Positive Results gene_exp->phase2 Positive Results dosing This compound Administration animal_model->dosing micro_ct Micro-CT Analysis dosing->micro_ct micro_ct->phase3 biomechanics Biomechanical Testing micro_ct->biomechanics biomechanics->phase3 serum Serum Biomarkers biomechanics->serum serum->phase3 conclusion Conclusion on Osteogenic Potential data_comp->conclusion

High-level workflow for assessing this compound's osteogenic effects.

Application Note 1: In Vitro Assessment of this compound on Osteoblast Function

Objective: To determine the direct effects of this compound on the proliferation, differentiation, and mineralization of osteoblast precursor cells in culture. The murine osteoblast precursor cell line MC3T3-E1 is recommended for these assays.[3][4]

Protocol 1.1: Cell Culture and Treatment
  • Cell Line: Murine MC3T3-E1 subclone 4 (ATCC® CRL-2593™).

  • Culture Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Osteogenic Differentiation Medium: Culture Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.[8]

  • Cell Seeding: Seed MC3T3-E1 cells in appropriate well plates (e.g., 96-well for proliferation, 24-well for ALP and mineralization) at a density of 5 x 10³ cells/cm².

  • Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with Osteogenic Differentiation Medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) or a positive control like Dihydrotestosterone (DHT, 0.01 µM).[3] A vehicle control (e.g., 0.1% DMSO) must be included.

  • Incubation: Culture the cells for the required duration for each assay (e.g., 1-5 days for proliferation, 7-14 days for ALP, 14-21 days for mineralization). Change the medium every 2-3 days.

Protocol 1.2: Cell Proliferation Assay (MTT Assay)
  • Timeline: Day 1, 3, and 5 post-treatment.

  • Procedure:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 1.3: Alkaline Phosphatase (ALP) Activity Assay
  • Timeline: Day 7 and 14 post-treatment.

  • Procedure (Colorimetric p-NPP method): [9][10]

    • Wash cells twice with PBS.

    • Lyse cells with 0.1% Triton X-100 in PBS.

    • Add p-Nitrophenyl Phosphate (p-NPP) substrate solution to the cell lysate.

    • Incubate at 37°C for 15-30 minutes.

    • Stop the reaction by adding 3M NaOH.

    • Measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein content of the lysate (determined by a BCA assay).

Protocol 1.4: Mineralization Assay (Alizarin Red S Staining)
  • Timeline: Day 21 post-treatment.

  • Procedure: [11][12][13]

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash twice with deionized water.

    • Stain with 40 mM Alizarin Red S (ARS) solution (pH 4.2) for 20 minutes at room temperature.

    • Wash 3-5 times with deionized water to remove excess stain.

    • Qualitative Analysis: Visualize and capture images of the red-stained calcium nodules using a microscope.

    • Quantitative Analysis: Elute the stain by adding 10% cetylpyridinium chloride to each well. Incubate for 15 minutes with shaking. Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.

Protocol 1.5: Gene Expression Analysis (RT-qPCR)
  • Timeline: Day 4 and 14 post-treatment.

  • Target Genes: Osteoprotegerin (OPG) and Osteocalcin (OC).[3] Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Procedure:

    • Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes with primers specific to the target genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Protocol 1.6: Protein Quantification (ELISA for Osteocalcin)
  • Timeline: Day 14 and 21 post-treatment.

  • Procedure: [14][15]

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted Osteocalcin using a commercially available mouse Osteocalcin ELISA kit, following the manufacturer's instructions.

    • Normalize the results to the total cell number or protein content.

Data Presentation: In Vitro Results

All quantitative data should be presented as mean ± standard deviation (SD) and analyzed using appropriate statistical tests (e.g., ANOVA).

ParameterControl (Vehicle)This compound (0.1 µM)This compound (0.5 µM)This compound (1.0 µM)DHT (0.01 µM)
Cell Proliferation (OD at 570nm, Day 5) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
ALP Activity (U/mg protein, Day 14) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Mineralization (OD at 562nm, Day 21) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Osteocalcin Gene Expression (Fold Change, Day 14) 1.0Value ± SDValue ± SDValue ± SDValue ± SD
Secreted Osteocalcin (ng/mL, Day 21) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD

Application Note 2: In Vivo Assessment of this compound on Bone Formation

Objective: To evaluate the efficacy of this compound in preventing bone loss and promoting bone formation in a preclinical animal model of osteoporosis.

Animal Model: The ovariectomized (OVX) rat is the gold-standard model for postmenopausal osteoporosis, characterized by rapid bone loss due to estrogen deficiency.[16][17]

Protocol 2.1: Animal Handling and Dosing
  • Animals: Female Sprague-Dawley rats (12 weeks old).

  • Groups (n=8-10 per group):

    • SHAM: Sham-operated + Vehicle.

    • OVX: Ovariectomized + Vehicle.

    • OVX + this compound (Low Dose, e.g., 1 mg/kg/day).

    • OVX + this compound (High Dose, e.g., 5 mg/kg/day).

    • OVX + Positive Control (e.g., Alendronate).

  • Procedure:

    • Perform bilateral ovariectomy or sham surgery. Allow a 2-week recovery and onset of bone loss.

    • Administer this compound or vehicle daily via oral gavage for 8-12 weeks.

    • Monitor animal weight and health throughout the study.

    • At the end of the study, collect blood via cardiac puncture and euthanize the animals. Harvest femurs and lumbar vertebrae for analysis.

Protocol 2.2: Micro-Computed Tomography (µCT) Analysis
  • Sample: Distal femur or lumbar vertebra.

  • Procedure: [18][19]

    • Scan the bones using a high-resolution µCT system.

    • Reconstruct 3D images of the trabecular and cortical bone.

    • Analyze a defined region of interest (ROI) in the trabecular bone of the femoral metaphysis or vertebral body.

  • Key Parameters: [19][20]

    • Bone Mineral Density (BMD, g/cm³).

    • Bone Volume / Total Volume (BV/TV, %).

    • Trabecular Number (Tb.N, 1/mm).

    • Trabecular Thickness (Tb.Th, µm).

    • Trabecular Separation (Tb.Sp, µm).

Protocol 2.3: Biomechanical Testing
  • Sample: Femoral mid-shaft.

  • Procedure (Three-Point Bending Test): [16]

    • Place the femur on two supports.

    • Apply a load to the mid-point of the diaphysis at a constant speed until fracture.

    • Record the force-displacement curve.

  • Key Parameters:

    • Ultimate Load (N): Maximum force the bone can withstand before fracture (strength).

    • Stiffness (N/mm): Slope of the linear portion of the curve (resistance to deformation).

    • Energy to Failure (mJ): Area under the curve (toughness).

Protocol 2.4: Serum Biomarker Analysis
  • Sample: Serum collected at the end of the study.

  • Procedure (ELISA):

    • Use commercially available rat-specific ELISA kits to measure the concentration of bone turnover markers.

  • Key Markers: [16]

    • Bone Formation: Osteocalcin (OC), Procollagen type I N-terminal propeptide (P1NP).

    • Bone Resorption: C-terminal telopeptide of type I collagen (CTX-I).

Data Presentation: In Vivo Results
ParameterSHAM + VehicleOVX + VehicleOVX + this compound (Low)OVX + this compound (High)OVX + Positive Ctrl
Femoral BV/TV (%) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Trabecular Number (1/mm) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Trabecular Thickness (µm) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Ultimate Load (N) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Serum Osteocalcin (ng/mL) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD

4. Logical Relationship of Experimental Phases

The protocol is designed to logically connect cellular mechanisms with systemic effects on bone health.

Logical_Relationships cluster_invitro In Vitro Evidence (Cellular Level) cluster_invivo In Vivo Evidence (Systemic Level) cluster_conclusion Overall Conclusion proliferation Increased Proliferation microarch Improved Bone Microarchitecture (µCT) proliferation->microarch Correlates to differentiation Increased Differentiation (ALP) markers Normalized Bone Turnover Markers (Serum) differentiation->markers Correlates to mineralization Increased Mineralization (ARS) strength Increased Bone Strength (Biomechanics) mineralization->strength Correlates to conclusion This compound has potent osteogenic/anabolic effects on bone microarch->conclusion strength->conclusion markers->conclusion

Logical flow from cellular observations to systemic outcomes.

This protocol provides a robust framework for assessing the osteogenic properties of this compound. Positive results from both the in vitro and in vivo phases would provide strong evidence for this compound as a potential therapeutic agent for conditions characterized by bone loss, such as osteoporosis.

Future studies could explore:

  • The effects of this compound in other animal models, such as glucocorticoid-induced osteoporosis or fracture healing models.[21][22]

  • Deeper mechanistic studies to confirm the roles of the Akt and BMP2/Smad signaling pathways using specific inhibitors.

  • Pharmacokinetic and toxicological studies to establish a safety profile for this compound.

References

Application Notes & Protocols: Evaluating YK11 Efficacy in Animal Models of Sarcopenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to YK11 and Sarcopenia

Sarcopenia is a progressive and generalized skeletal muscle disorder involving the accelerated loss of muscle mass and function that is associated with aging.[1][2][3] This condition poses a significant challenge to healthy aging, leading to increased risks of falls, fractures, and physical disability.[4] The development of therapeutic interventions is a critical area of research.

This compound is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered interest for its potent anabolic effects on muscle tissue.[5][6] Its unique dual mechanism of action distinguishes it from other SARMs. This compound functions as a partial agonist of the androgen receptor (AR) and, notably, as a myostatin inhibitor.[5][6][7] It achieves myostatin inhibition by increasing the expression of Follistatin (FST), a natural antagonist to myostatin.[5][6][8][9][10] By suppressing myostatin, a key negative regulator of muscle growth, this compound may permit muscle hypertrophy beyond normal genetic limits.[7][8][10][11] This application note provides a comprehensive overview and detailed protocols for testing the efficacy of this compound in preclinical animal models of sarcopenia.

This compound Mechanism of Action

This compound exerts its anabolic effects through two primary pathways:

  • Partial Androgen Receptor Agonism : this compound binds to androgen receptors in muscle and bone, initiating anabolic processes.[5][7][8] However, as a partial agonist, it does not induce the full transcriptional activation typical of potent androgens like dihydrotestosterone (DHT), which may reduce the risk of androgenic side effects.[5][12]

  • Myostatin Inhibition via Follistatin : The primary anabolic effect of this compound is attributed to its ability to significantly increase the production of Follistatin.[5][6][8][9] Follistatin binds to and inhibits myostatin, a protein that actively suppresses muscle growth.[7][10] This inhibition removes the natural brake on muscle development, leading to increased muscle mass.[7][8][10] In vitro studies have confirmed that this compound induces myogenic differentiation by upregulating Follistatin.[9]

Signaling Pathway Diagram

YK11_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Partial Agonist FST Follistatin (FST) Expression This compound->FST Induces Hypertrophy Muscle Protein Synthesis (Hypertrophy) AR->Hypertrophy Promotes Myostatin Myostatin FST->Myostatin Inhibits Myostatin->Hypertrophy Inhibits

Caption: this compound's dual mechanism: partial AR agonism and induction of Follistatin to inhibit Myostatin.

Selection of Animal Models for Sarcopenia

The choice of an appropriate animal model is critical for studying sarcopenia and evaluating therapeutic candidates like this compound.[4] Mice are the most commonly used organisms due to their genetic tractability and relatively short lifespan.[2][4]

Model Type Specific Model Description Advantages Disadvantages
Aging Models Naturally Aged Mice (e.g., C57BL/6J)Mice aged 18-25 months or older exhibit natural sarcopenic phenotypes.[4][13]Most closely mimics human age-related sarcopenia.Time-consuming and expensive to maintain an aged colony.[2]
Senescence-Accelerated Mouse (SAMP8)A genetically selected strain that displays accelerated aging phenotypes, including sarcopenia, around 8-10 months of age.[4][14]Rapid onset of age-related phenotypes.The underlying genetics may not fully reflect normal aging.
Disuse Models Hindlimb Unloading (HLU) / Suspension (HLS)Induces rapid muscle atrophy by preventing hindlimb weight-bearing.[4]Rapid and robust induction of muscle atrophy; well-established model.Mimics disuse atrophy more than primary sarcopenia; does not capture all aspects of aging.
Chemically-Induced Models Dexamethasone (DEX) AdministrationA glucocorticoid that induces muscle atrophy, particularly in Type II muscle fibers, which is consistent with aging.[4]Fast and reproducible induction of muscle wasting.May cause systemic side effects; represents catabolic state, not just aging.[4]

Model Selection Logic

Model_Selection start Primary Research Question q1 Focus on Natural Aging Process? start->q1 q2 Need for Rapid Atrophy? q1->q2 No m1 Aged C57BL/6J Mice (>24 months) q1->m1 Yes, High Fidelity m2 SAMP8 Mice (8-10 months) q1->m2 Yes, Accelerated m3 Hindlimb Unloading (HLU) Model q2->m3 Yes, Disuse Focus m4 Dexamethasone (DEX) Model q2->m4 Yes, Catabolic Focus

Caption: Decision tree for selecting an appropriate sarcopenia animal model.

Experimental Design and Protocols

This section outlines a general experimental workflow and specific protocols for assessing this compound's efficacy in a sarcopenia model. The aged C57BL/6J mouse model (24 months) is used as the primary example.

General Experimental Workflow

Workflow cluster_setup Phase 1: Setup & Baseline cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Outcome Assessment cluster_analysis Phase 4: Analysis A 1. Animal Acclimatization (24-month-old C57BL/6J mice) B 2. Baseline Measurements (Grip Strength, Body Weight) A->B C 3. Group Assignment (Vehicle vs. This compound) B->C D 4. Daily Dosing (e.g., Oral Gavage, 4-8 weeks) C->D E 5. Mid- & Post-Treatment Functional Testing (Grip Strength, Treadmill) D->E F 6. Euthanasia & Tissue Collection (Muscle, Serum) E->F G 7. Ex Vivo Analysis (Histology, Western Blot, qPCR) F->G H 8. Data Analysis & Interpretation G->H

Caption: A four-phase experimental workflow for this compound efficacy testing in aged mice.

Protocol: this compound Administration
  • Preparation : Prepare this compound solution in a suitable vehicle (e.g., corn oil with 1% DMSO). Prepare a vehicle-only solution for the control group.

  • Dosage : Based on preclinical studies, a starting dose range of 1-10 mg/kg body weight can be considered. Dose optimization may be required.

  • Administration : Administer this compound or vehicle daily via oral gavage.

  • Duration : A treatment period of 4 to 8 weeks is recommended to observe significant changes in muscle mass and function in aged mice.

  • Monitoring : Monitor body weight and general health of the animals daily.

Protocol: In Vivo Assessment of Muscle Function

This test measures forelimb and/or total limb muscle strength.[15][16][17][18][19]

  • Apparatus : Use a grip strength meter equipped with a pull bar or grid.[15][19]

  • Procedure : a. Allow the mouse to grasp the bar/grid with its forepaws (or all four paws).[19] b. Gently pull the mouse backward by the tail, keeping its body horizontal, until its grip is released.[17][19] c. The meter records the peak force exerted in grams or Newtons.[16]

  • Execution : Perform 3-5 trials per mouse with a rest period of at least 1 minute between trials.[17][19] The average or maximum value is used for analysis.

This test evaluates endurance and physical performance.[19]

  • Apparatus : A multi-lane rodent treadmill.

  • Acclimatization : Acclimate mice to the treadmill for 2-3 days before the test (e.g., 5-10 min at a low speed).

  • Procedure : a. Start the treadmill at a low speed (e.g., 5 m/min). b. Gradually increase the speed according to a set protocol (e.g., increase by 2 m/min every 2 minutes).[19] c. Exhaustion is defined as the point when the mouse remains on the shock grid at the rear of the lane for a predetermined time (e.g., >5 seconds).

  • Data : Record the total running time and distance.

Protocol: Ex Vivo Muscle Analysis

At the end of the study, euthanize animals and carefully dissect, weigh, and process key muscles (e.g., Tibialis Anterior, Gastrocnemius, Quadriceps, Soleus).[18]

This analysis assesses muscle fiber morphology.[20]

  • Tissue Preparation : Snap-freeze a portion of the muscle in isopentane cooled by liquid nitrogen for cryosectioning.

  • Staining :

    • H&E Staining : To visualize general muscle morphology, nuclei position, and identify degenerating/regenerating fibers.[20]

    • Immunofluorescence : Use antibodies against different myosin heavy chain isoforms (e.g., for Type I, IIA, IIX, IIB fibers) to determine fiber type distribution and cross-sectional area (CSA).[20][21]

  • Analysis : Use imaging software (e.g., ImageJ) to quantify the CSA of at least 200 fibers per muscle sample.

This technique quantifies the protein levels of key signaling molecules.[22][23][24][25]

  • Protein Extraction : Homogenize muscle tissue in RIPA buffer with protease and phosphatase inhibitors.[25] Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer : Separate 20-40 µg of protein per sample via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[23][25]

  • Antibody Incubation :

    • Blocking : Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[22][25]

    • Primary Antibody : Incubate with primary antibodies overnight at 4°C. Key targets include:

      • Myostatin, Follistatin

      • p-Akt, total Akt, p-mTOR, total mTOR (Anabolic signaling)

      • MuRF1, Atrogin-1 (Catabolic signaling)[14]

      • GAPDH or β-actin (Loading control)

    • Secondary Antibody : Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection : Use an ECL substrate and an imaging system to detect chemiluminescence. Quantify band density using appropriate software.

This method measures the mRNA expression of target genes.[26][27][28]

  • RNA Extraction : Extract total RNA from muscle tissue using TRIzol reagent or a column-based kit.[29] Assess RNA quality and quantity.

  • cDNA Synthesis : Reverse transcribe 1 µg of RNA into cDNA.[29]

  • qPCR Reaction :

    • Prepare a reaction mix with SYBR Green master mix, forward/reverse primers, and cDNA template.

    • Run on a real-time PCR system.[26]

  • Target Genes :

    • Mstn (Myostatin), Fst (Follistatin)

    • MyoD, Myogenin (Myogenic regulatory factors)

    • Trim63 (MuRF1), Fbxo32 (Atrogin-1)

    • Gapdh or Actb (Housekeeping gene for normalization)

  • Analysis : Calculate relative gene expression using the ΔΔCt method.[26]

Data Presentation and Expected Outcomes

All quantitative data should be summarized in tables for clear comparison between treatment (this compound) and control (Vehicle) groups.

Table 1: Expected Outcomes on In Vivo Muscle Function

Parameter Vehicle Control (Aged) This compound Treatment (Aged) Expected % Change
Forelimb Grip Strength (g)120 ± 15150 ± 20+25%
Treadmill Run Time (s)600 ± 90800 ± 110+33%
Body Weight (g)35 ± 337 ± 3+5.7%
Gastrocnemius Mass (mg)130 ± 10155 ± 12+19%
Tibialis Anterior Mass (mg)40 ± 548 ± 6+20%
(Note: Values are hypothetical examples for illustrative purposes.)

Table 2: Expected Outcomes on Ex Vivo Muscle Parameters

Parameter Vehicle Control (Aged) This compound Treatment (Aged) Expected Fold Change
Histology
Mean Fiber CSA (µm²)2000 ± 2502500 ± 300+1.25
Protein Expression (Western Blot)
Follistatin / GAPDH1.0 ± 0.22.5 ± 0.5+2.5
Myostatin / GAPDH1.0 ± 0.30.5 ± 0.1-0.5
p-Akt / total Akt1.0 ± 0.21.8 ± 0.4+1.8
MuRF1 / GAPDH1.0 ± 0.30.6 ± 0.2-0.4
Gene Expression (qPCR)
Fst mRNA1.0 ± 0.33.0 ± 0.6+3.0
Mstn mRNA1.0 ± 0.20.7 ± 0.1-0.3
Trim63 (MuRF1) mRNA1.0 ± 0.40.5 ± 0.2-0.5
(Note: Values are hypothetical examples for illustrative purposes.)

Disclaimer: this compound is an experimental compound and is not approved for human use. All animal research should be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

YK11 Technical Support Center: Troubleshooting High-Concentration Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of YK11 at high concentrations in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic, steroidal selective androgen receptor modulator (SARM).[1][2] Structurally derived from dihydrotestosterone (DHT), it is investigated for its potent anabolic effects on muscle and bone tissue.[1][2] A primary concern for researchers is its low aqueous solubility. This compound is a hydrophobic molecule, making it inherently difficult to dissolve and maintain in solution within aqueous environments such as cell culture media, which can lead to precipitation and inaccurate experimental results.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is practically insoluble in water but shows good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[3][4] Ethanol, methanol, and acetonitrile are also viable options, although they may not achieve concentrations as high as DMSO.[2][5]

Q3: What is the mechanism of action of this compound?

This compound exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR).[1][6] Unlike full agonists, it doesn't induce the complete conformational change in the AR required for full transcriptional activation.[1] Uniquely, this compound significantly increases the expression of follistatin, a potent inhibitor of myostatin.[1][6] Myostatin is a protein that negatively regulates muscle growth; by inhibiting myostatin, this compound promotes myogenesis.[1][6]

Quantitative Data: this compound Solubility

The following table summarizes the reported solubility of this compound in various solvents. It is important to note that these values can be influenced by factors such as temperature, the purity of the compound, and the presence of water in the solvents.

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSOUp to 64.0 mg/mL~148.65 mMSonication may be required to achieve higher concentrations.[5]
DMSO20 mg/mL~46.45 mMUltrasonic assistance is noted as needed.[7]
DMSO4.31 mg/mL~10.01 mMSonication is recommended.[3]
Ethanol~1 mg/mL~2.32 mM[2]
Methanol~1 mg/mL~2.32 mM[2][5]
Acetonitrile~1 mg/mL~2.32 mM[2][5]
In Vivo Formulation 1≥ 2.5 mg/mL≥ 5.81 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[7]
In Vivo Formulation 21 mg/mL2.32 mM10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous (dry) DMSO

  • Sterile, amber glass vials or tubes with tight-fitting caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. For a 1 mL stock solution of 10 mM, you will need 4.305 mg of this compound (Molecular Weight: 430.53 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile vial. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.305 mg of this compound.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication (if necessary): If the this compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution but should be done with caution to avoid degradation.[4]

  • Sterilization (optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, light-protected vials.[5] Stored correctly, stock solutions in DMSO are generally stable for several months.

Troubleshooting Guides

Issue: Precipitation of this compound upon Dilution in Aqueous Media

This is the most common issue encountered when preparing working solutions of this compound for cell-based assays. The dramatic change in solvent polarity from a high concentration of DMSO to a primarily aqueous environment causes the hydrophobic this compound to precipitate out of solution.

Question: My this compound precipitates out of my cell culture medium when I add it from a high-concentration DMSO stock. How can I prevent this?

Answer:

Here are several strategies to mitigate precipitation:

  • Optimize the Dilution Process:

    • Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.[4][8]

    • Add stock to medium, not vice-versa: Add the small volume of this compound stock solution directly to the larger volume of pre-warmed medium while gently vortexing or swirling.[4][8] This promotes rapid dispersion and avoids localized high concentrations of this compound that can initiate precipitation.

    • Use serial dilutions: Instead of a single large dilution, perform an intermediate dilution step. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first, and then add this to your aqueous medium.[9]

  • Adjust Final Concentrations:

    • Lower the final this compound concentration: The most straightforward solution may be to work at a lower final concentration of this compound if your experimental design allows.

    • Increase the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity, though this should be empirically determined for your specific cell line and experiment duration.[4] A slightly higher DMSO concentration can help maintain this compound solubility.

  • Consider Solubilizing Agents:

    • For particularly challenging applications, the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins (e.g., SBE-β-CD as seen in some in vivo formulations) could be explored, though their effects on the specific experimental system must be validated.[7]

Issue: Instability of this compound Working Solutions

Question: How stable is this compound in my final working solution in cell culture medium?

Answer:

While stock solutions in anhydrous DMSO are relatively stable when stored properly, the stability of this compound in aqueous working solutions is less certain and can be influenced by several factors:

  • pH and Temperature: The pH and temperature of the culture medium can affect the stability of dissolved compounds. While specific degradation kinetics for this compound in aqueous media are not widely published, it is best practice to prepare working solutions fresh for each experiment.

  • Interactions with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound.

  • Evaporation: During long-term experiments, evaporation from culture plates can increase the concentration of this compound, potentially leading to precipitation.[8]

Recommendations:

  • Prepare working dilutions of this compound fresh from a frozen DMSO stock immediately before each experiment.

  • Avoid storing this compound in aqueous solutions for extended periods.

  • Ensure proper humidification in your incubator to minimize evaporation during prolonged cell culture experiments.

Visualized Experimental Workflows and Signaling Pathways

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Myostatin Myostatin ACVR2B Activin Receptor IIB (ACVR2B) Myostatin->ACVR2B Activates Follistatin Follistatin Follistatin->Myostatin Inhibits Smad23 Smad2/3 ACVR2B->Smad23 AR_this compound AR-YK11 Complex AR->AR_this compound ARE Androgen Response Element (ARE) AR_this compound->ARE Binds to Follistatin_Gene Follistatin Gene AR_this compound->Follistatin_Gene Upregulates Transcription pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation Myogenic_Genes Myogenic Genes pSmad23->Myogenic_Genes Inhibits Transcription ARE->Myogenic_Genes Promotes Transcription Follistatin_Gene->Follistatin Translation & Secretion

Caption: this compound Signaling Pathway.

YK11_Experimental_Workflow prep_stock Prepare High-Concentration This compound Stock in DMSO (e.g., 10 mM) storage Aliquot and Store Stock at -20°C/-80°C prep_stock->storage prep_working Prepare Fresh Working Solution by Diluting Stock in Pre-warmed Culture Medium storage->prep_working cell_culture Culture Cells to Desired Confluency treatment Treat Cells with this compound Working Solution cell_culture->treatment prep_working->treatment incubation Incubate for Desired Time Period treatment->incubation analysis Perform Downstream Analysis (e.g., Western Blot, qPCR, etc.) incubation->analysis

Caption: In Vitro Experimental Workflow.

Troubleshooting_Workflow start Precipitation Observed After Diluting this compound Stock in Aqueous Medium check_concentration Is the final this compound concentration essential? start->check_concentration lower_concentration Lower the final working concentration of this compound. check_concentration->lower_concentration No check_dmso Is the final DMSO concentration < 0.5%? check_concentration->check_dmso Yes problem_resolved Problem Resolved lower_concentration->problem_resolved increase_dmso Increase final DMSO to 0.5-1.0% (check cell line tolerance). check_dmso->increase_dmso Yes review_protocol Review dilution protocol. Was it added dropwise to warmed, stirred media? check_dmso->review_protocol No increase_dmso->problem_resolved modify_protocol Modify protocol: 1. Use pre-warmed (37°C) media. 2. Add stock dropwise while stirring. review_protocol->modify_protocol No consider_agents Consider formulation with solubilizing agents (e.g., cyclodextrin). review_protocol->consider_agents Yes modify_protocol->problem_resolved consider_agents->problem_resolved

References

Technical Support Center: YK11 in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of YK11 in Dimethyl Sulfoxide (DMSO) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in DMSO and Ethanol.[1] For research applications requiring a concentrated stock solution, high-purity, anhydrous DMSO is the recommended solvent.

Q2: What are the optimal storage conditions for this compound powder and DMSO stock solutions?

A2: For long-term stability, this compound in its solid, powdered form should be stored at -20°C. Once dissolved in DMSO to create a stock solution, it is highly recommended to store it at -80°C for long-term use (up to 3 months).[2] For short-term use, stock solutions in DMSO may be kept at -20°C for up to two weeks.[2] To minimize degradation, it is crucial to prepare single-use aliquots to avoid multiple freeze-thaw cycles.

Q3: How stable is this compound in DMSO at room temperature?

Q4: What are the potential degradation pathways for this compound in DMSO?

A4: The primary degradation pathway for this compound, a steroidal molecule with a labile orthoester-derived moiety, is hydrolysis.[3][4] The presence of water in DMSO can facilitate the breakdown of the this compound molecule.

Q5: How does the quality of DMSO affect this compound stability?

A5: The purity and water content of DMSO are critical for maintaining the long-term stability of dissolved compounds. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can accelerate the hydrolytic degradation of susceptible molecules like this compound. Therefore, it is imperative to use anhydrous DMSO and to minimize the exposure of the stock solution to air.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in DMSO stock solution upon storage 1. Supersaturation of the solution.2. Compound degradation leading to less soluble products.3. Absorption of atmospheric water by DMSO, reducing solubility.4. Precipitation induced by freeze-thaw cycles.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve. If precipitation persists, the concentration may be too high.2. Use anhydrous DMSO and store in tightly sealed vials to prevent water absorption.3. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Precipitation upon dilution into aqueous buffer or cell culture media 1. Low aqueous solubility of this compound.2. Rapid change in solvent polarity causing the compound to crash out of solution.1. Perform serial dilutions in a stepwise manner to avoid a drastic change in solvent environment.2. Ensure the final concentration of DMSO in the aqueous solution is as low as possible (typically <0.5%) to maintain cell viability and minimize solvent effects.[5]3. Consider the use of a co-solvent in your final dilution if precipitation remains an issue.
Inconsistent or lower-than-expected activity in experiments 1. Degradation of this compound in the stock solution due to improper storage or handling.2. Inaccurate initial concentration of the stock solution.1. Prepare fresh stock solutions from powder.2. Verify the purity and concentration of your stock solution using an analytical method like HPLC.3. Always use single-use aliquots for experiments to ensure consistent quality.

Experimental Protocols

Protocol for Preparing this compound Stock Solutions in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vials or polypropylene tubes

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the this compound powder and anhydrous DMSO to room temperature.

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.

    • Once dissolved, aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Assessing this compound Stability in DMSO via HPLC
  • Objective: To determine the purity of a this compound DMSO stock solution over time under specific storage conditions.

  • Materials:

    • This compound DMSO stock solution (prepared as above)

    • HPLC-grade solvents (e.g., acetonitrile, water)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Procedure:

    • Time-Zero (T0) Analysis: Immediately after preparing the fresh this compound stock solution, take one aliquot for the initial analysis.

    • Prepare a dilution of the stock solution in an appropriate solvent to a concentration suitable for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram. The peak area of the intact this compound at T0 will serve as the 100% reference.

    • Stability Study: Store the remaining aliquots under the desired conditions (e.g., -20°C, -80°C, room temperature).

    • At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve an aliquot from storage.

    • Prepare and analyze the sample by HPLC using the same method as the T0 analysis.

    • Data Analysis: Compare the peak area of the intact this compound at each time point to the T0 peak area to calculate the percentage of this compound remaining. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

YK11_Degradation_Pathway This compound This compound (Active Compound) Hydrolysis Hydrolysis This compound->Hydrolysis Water H₂O (from non-anhydrous DMSO or atmospheric absorption) Water->Hydrolysis Degradation_Products Degradation Products (Inactive/Less Active) Hydrolysis->Degradation_Products caption Simplified this compound Degradation Pathway.

Caption: Simplified this compound Degradation Pathway.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_analysis Stability Assessment (HPLC) Weigh_this compound 1. Weigh this compound Powder Add_DMSO 2. Add Anhydrous DMSO Weigh_this compound->Add_DMSO Dissolve 3. Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot 4. Aliquot into Single-Use Vials Dissolve->Aliquot Store_80 -80°C (Long-term) Aliquot->Store_80 Store_20 -20°C (Short-term) Aliquot->Store_20 T0_Analysis Time-Zero Analysis Aliquot->T0_Analysis Time_Point_Analysis Time-Point Analysis Store_80->Time_Point_Analysis Store_20->Time_Point_Analysis Data_Comparison Data Comparison T0_Analysis->Data_Comparison Time_Point_Analysis->Data_Comparison caption Workflow for this compound Stock Preparation and Stability Testing.

Caption: Workflow for this compound Stock Preparation and Stability Testing.

References

Technical Support Center: YK11 Off-Target Effects in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a technical overview of the potential off-target effects of YK11 observed in scientific research. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation. It is crucial to note that this compound is an experimental compound not approved for human use, and the majority of data is derived from in vitro and animal studies, or anecdotal reports.[1][2]

Frequently Asked Questions (FAQs): Understanding this compound's Mechanism and Off-Target Profile

Q1: What is the primary intended mechanism of action for this compound?

A1: this compound has a dual mechanism of action. It is a synthetic steroidal compound that acts as a partial agonist of the Androgen Receptor (AR).[3][4] Unlike full agonists like dihydrotestosterone (DHT), it does not induce the N/C-terminal interaction required for full transcriptional activation of the AR.[3][5] Its primary anabolic effect in muscle tissue is attributed to its secondary mechanism: significantly increasing the expression of Follistatin, a potent inhibitor of Myostatin.[3][4][6] Myostatin is a protein that negatively regulates muscle growth; by inhibiting it, this compound promotes myogenesis.[7][8]

Q2: How are "off-target" effects defined in the context of this compound research?

A2: Off-target effects are any biological activities not directly mediated by its intended mechanism, which is the partial activation of Androgen Receptors in muscle and bone and the subsequent upregulation of Follistatin. These can include interactions with other receptors or signaling pathways, unintended activity in non-target tissues like the liver or brain, or downstream consequences of Myostatin inhibition in tissues other than muscle, such as tendons.[9]

Q3: Why is there a significant lack of human clinical data regarding this compound's off-target effects?

A3: this compound has not undergone formal clinical trials in humans.[1][2][9] It remains an experimental compound, and its study has been confined to preclinical (in vitro and animal) models.[3][10] Therefore, the current understanding of its side effects is based on these preclinical studies and a considerable volume of anecdotal reports from non-sanctioned use.[9][11]

Troubleshooting Guide: Investigating Potential Off-Target Effects

This section addresses specific experimental issues and provides guidance for further investigation.

Issue 1: Unexpected Gene Expression Profiles in Androgen-Responsive Cells

  • Observed Problem: In experiments using AR-positive cells (e.g., breast cancer cell line MDA-MB-453), treatment with this compound results in a different pattern of AR-mediated target gene expression when compared to a full agonist like DHT.

  • Potential Scientific Cause: This phenomenon is described as gene-selective transactivation.[12] The unique steroidal structure of this compound may alter the conformation of the Androgen Receptor upon binding. This could lead to differential binding to DNA androgen response elements (AREs) and/or the recruitment of a different set of transcriptional cofactors compared to DHT, resulting in a unique gene expression signature.[12]

  • Suggested Investigation Protocol: To dissect this mechanism, a researcher could perform a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment to map AR binding sites across the genome in the presence of this compound versus DHT. Additionally, co-immunoprecipitation (Co-IP) of the AR followed by mass spectrometry can identify the specific co-regulator proteins that are recruited by the this compound-bound receptor.

Issue 2: Signs of Hepatotoxicity in Animal Models or In Vitro Liver Cell Lines

  • Observed Problem: Animal models treated with this compound show elevated serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST). Alternatively, in vitro studies using hepatocyte cell lines (e.g., HepG2) show decreased cell viability.

  • Potential Scientific Cause: this compound is a C17-alpha alkylated compound, a structural feature it shares with many oral anabolic steroids known to place stress on the liver.[11] The liver metabolizes this compound, and this process, especially at higher concentrations, may produce toxic byproducts or induce cellular stress, leading to hepatotoxicity.[9][13] Anecdotal reports and its chemical structure are the primary basis for this concern, as formal toxicity studies are limited.[11][13]

  • Suggested Investigation Protocol:

    • In Vivo: Administer this compound to an animal model (e.g., mice) at various doses. Monitor serum ALT and AST levels weekly. At the end of the study, perform histological analysis (H&E staining) on liver tissue to look for signs of damage like steatosis or necrosis.

    • In Vitro: Treat a human liver cell line (e.g., HepG2) with a dose-response of this compound. Assess cell viability using an MTT or PrestoBlue assay. Measure the production of reactive oxygen species (ROS) to evaluate oxidative stress.

Issue 3: Anomalous Neurological or Behavioral Effects in Animal Studies

  • Observed Problem: Rodents administered this compound exhibit deficits in memory consolidation tasks (e.g., novel object recognition) or display increased aggressive behavior.

  • Potential Scientific Cause: Studies have shown that this compound can cross the blood-brain barrier and has a high binding affinity for Androgen Receptors within the hippocampus.[10] Its presence in the brain can alter neurochemistry, leading to impaired memory.[10][14] This has been linked to the downregulation of the BDNF/TrkB/CREB signaling pathway and an increase in pro-inflammatory cytokines.[10] Furthermore, this compound has been shown to induce oxidative stress and mitochondrial dysfunction in the hippocampus.[15]

  • Suggested Investigation Protocol: Following a dosing regimen in rats or mice, perform behavioral tests such as the Morris water maze or elevated plus maze. After sacrifice, isolate the hippocampus and use Western blotting to quantify levels of key proteins like BDNF, p-CREB, and CREB. Additionally, assess markers of oxidative stress (e.g., malondialdehyde levels) and mitochondrial function (e.g., complex I and II activity).

Quantitative Data Summary

Quantitative data on this compound's off-target binding affinities are largely absent from peer-reviewed literature. The tables below summarize the known effects and the limited available quantitative metrics.

Table 1: Summary of Potential Off-Target Effects of this compound

System/TissueObserved EffectPutative Off-Target MechanismEvidence LevelCitations
Endocrine Suppression of natural testosterone, LH, and FSH.Negative feedback on the Hypothalamic-Pituitary-Testicular Axis (HPTA).Anecdotal, Inferred[9][11]
Hepatic Potential for elevated liver enzymes.Stress from metabolism of the C17-alpha alkylated structure.Anecdotal, Structural Analogy[9][11][13]
Integumentary Acne and hair loss.Androgenic activity in skin and hair follicles.Anecdotal[7][11]
Musculoskeletal Joint pain; potential for weakened tendons.Rapid muscle growth outpacing tendon adaptation; direct inhibition of myostatin in tendons.Anecdotal, Inferred[9][11][16]
Nervous System Impaired memory consolidation; increased aggression.Altered hippocampal neurochemistry; downregulation of BDNF/TrkB/CREB signaling; oxidative stress.Animal Studies[10][11][15]
Skeletal Increased osteoblast proliferation and differentiation.Activation of Androgen Receptor and subsequent non-genomic Akt signaling.In Vitro[17][18][19]

Table 2: Quantitative Data from Preclinical this compound Studies

AssayModel SystemParameterValueReference
ARE-Luciferase Reporter AssayHEK293 CellsEC₅₀ (Half maximal effective concentration) of the active diastereomer (2a)7.85 nM[2]
Binding Affinity AssaysVariousKi / IC₅₀ for off-target proteins (e.g., other nuclear receptors, kinases)Data Not Available in Literature

Visualizations: Pathways and Workflows

YK11_Mechanism cluster_AR Androgen Receptor (AR) Pathway cluster_Myostatin Myostatin Inhibition Pathway YK11_AR This compound AR Androgen Receptor (in cytoplasm) YK11_AR->AR AR_YK11_complex AR-YK11 Complex AR->AR_YK11_complex Nucleus_AR Nucleus AR_YK11_complex->Nucleus_AR Translocation ARE Androgen Response Element (DNA) Nucleus_AR->ARE Binds Anabolic_Genes Anabolic Gene Transcription ARE->Anabolic_Genes Activates YK11_Myo This compound Follistatin_Gene Follistatin Gene YK11_Myo->Follistatin_Gene Upregulates Follistatin Follistatin Protein Follistatin_Gene->Follistatin Expression Myostatin Myostatin Follistatin->Myostatin Binds & Inhibits Myostatin_Inhibited Inhibited Myostatin Follistatin->Myostatin_Inhibited Muscle_Growth Muscle Growth Myostatin->Muscle_Growth Inhibits

Diagram 1: this compound's dual mechanism of action on AR and Myostatin pathways.

Gene_Selective_Workflow cluster_chip ChIP-seq Path cluster_coip Co-IP Path start Start: AR-Positive Cells treatment Treat cells with: 1. Vehicle Control 2. DHT (Full Agonist) 3. This compound start->treatment chip Chromatin Immunoprecipitation (anti-AR) treatment->chip coip Co-Immunoprecipitation (anti-AR) treatment->coip seq DNA Sequencing chip->seq chip_analysis Identify differential AR binding sites seq->chip_analysis conclusion Conclusion: Elucidate mechanism of gene-selective action chip_analysis->conclusion ms Mass Spectrometry coip->ms coip_analysis Identify differential co-regulator proteins ms->coip_analysis coip_analysis->conclusion

Diagram 2: Workflow for investigating gene-selective AR modulation by this compound.

Key Experimental Methodologies

Protocol 1: Assessing Myogenic Differentiation in C2C12 Myoblasts (Adapted from Kanno Y, et al., 2013)[5]

  • Cell Culture: Culture C2C12 myoblast cells in DMEM supplemented with 10% FBS.

  • Induction of Differentiation: To induce differentiation, switch the growth medium to a differentiation medium (DMEM with 2% horse serum).

  • Treatment: Add this compound (e.g., 100 nM), DHT (e.g., 100 nM), or vehicle control to the differentiation medium. For mechanism validation, a separate group can be co-treated with this compound and an anti-Follistatin antibody.

  • Analysis (48-72 hours post-treatment):

    • Gene Expression: Extract RNA and perform qRT-PCR to measure the mRNA levels of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, as well as Follistatin.

    • Protein Expression: Perform Western blot analysis to detect the expression of late differentiation markers like Myosin Heavy Chain (MyHC).

    • Morphological Analysis: Fix cells and perform immunofluorescence staining for MyHC to visualize myotube formation.

Protocol 2: Hypothetical Protocol for Off-Target Kinase Binding Screen

This is a proposed protocol as no such study for this compound has been published. It is designed to identify unintended interactions with protein kinases, a common source of off-target effects for small molecules.

  • Assay Choice: Utilize a competitive binding assay platform, such as the KINOMEscan™ platform, which screens a compound against a large panel of recombinant human kinases.[20]

  • Screening: Submit this compound for screening at a fixed concentration (e.g., 1 µM) against the kinase panel. The output is typically reported as "% Control", where a low percentage indicates strong binding of this compound to a specific kinase.

  • Hit Validation: For any kinases that show significant binding (e.g., <10% of control), perform a dose-response experiment to determine the dissociation constant (Kd). This quantifies the binding affinity.

  • Cellular Target Engagement: For validated hits, a cellular assay should be performed to confirm that this compound engages the kinase target within a live cell. A method like the Cellular Thermal Shift Assay (CETSA) or a probe-based chemoproteomics assay can be used.[21] This step is critical to confirm the physiological relevance of the in vitro binding hit.

References

Technical Support Center: YK11 Quality Control & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to address batch-to-batch variability and ensure the quality of YK11, a synthetic steroidal selective androgen receptor modulator (SARM). Given that this compound is often supplied as a research chemical, rigorous in-house quality control is paramount for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, steroidal SARM.[1] It acts as a partial agonist of the androgen receptor (AR).[1][2][3] Its unique dual mechanism involves not only binding to the AR but also increasing the expression of Follistatin, a potent inhibitor of Myostatin.[1][4][5] Myostatin is a protein that naturally limits muscle growth; by inhibiting it, this compound promotes muscle cell differentiation and growth.[1][4][5]

Q2: Why is batch-to-batch variability a significant concern for this compound?

A2: As an experimental compound not approved for medical use, this compound lacks standardized pharmaceutical-grade manufacturing and oversight.[1] This can lead to significant variability between batches in terms of:

  • Purity: Presence of unreacted starting materials, synthesis byproducts, or degradation products.

  • Identity: The compound supplied may not be this compound or could be a mix of stereoisomers. This compound synthesis can produce a mixture of two diastereomers, with only one being the more biologically active form.

  • Concentration: Inaccurate quantification of the compound can lead to dosing errors in experiments.

  • Solubility: Variations in crystalline form or purity can affect how well the compound dissolves, impacting its bioavailability in assays.

Q3: My experimental results with a new batch of this compound are inconsistent with previous data. What are the first steps I should take?

A3: Inconsistent results are a primary indicator of batch variability. The first step is to pause further experiments and systematically verify the integrity of the new batch. This involves checking for obvious issues like poor solubility or changes in appearance, followed by analytical chemistry to confirm identity and purity, and finally, a functional assay to confirm biological activity. The troubleshooting workflow diagram below provides a step-by-step guide.

Q4: What are the essential analytical tests to perform on a new batch of this compound?

A4: To ensure the quality of a this compound batch, a combination of analytical methods is recommended. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is essential for determining purity and confirming the molecular weight.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure and identifying isomers.[8][9][10]

Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter during your research with this compound.

Issue 1: Inconsistent or Unexpected Biological Activity

You observe a weaker, stronger, or altogether different cellular response compared to previous experiments with a different batch of this compound.

Potential Causes & Solutions

Potential Cause Troubleshooting Step Recommended Action
Incorrect Compound Identity Verify Chemical StructurePerform ¹H-NMR and ¹³C-NMR. Compare the resulting spectra against a known reference standard or published data to confirm the correct steroidal backbone and functional groups.
Low Purity / Presence of Impurities Assess PurityUse HPLC-UV to determine the purity percentage by peak area. Use LC-MS to identify the molecular weights of any impurity peaks. Impurities could be inactive, inhibitory, or have off-target effects.
Incorrect Concentration of Stock Solution Verify Stock ConcentrationIf possible, use a quantitative method like qNMR (quantitative NMR) or an HPLC-UV with a certified reference standard to accurately determine the concentration of your stock solution.
Compound Degradation Check for Degradation ProductsThis compound can be unstable and hydrolyze, especially in acidic conditions.[6][11][12] Re-run LC-MS analysis on your stock solution to look for new peaks corresponding to potential degradation products.[6]
Assay-Specific Variability Rule out Assay IssuesBefore testing a new this compound batch, run the assay with a known positive control (e.g., DHT) and a negative control to ensure the assay itself is performing as expected.[13][14][15]
Issue 2: Poor Solubility or Precipitation in Media

The this compound powder does not dissolve easily in the chosen solvent (e.g., DMSO), or it precipitates when diluted into aqueous cell culture media.

Potential Causes & Solutions

Potential Cause Troubleshooting Step Recommended Action
Incorrect Solvent Review Solubilization ProtocolEnsure you are using an appropriate solvent like DMSO for the initial stock solution. Prepare a high-concentration stock (e.g., 10-50 mM).
Precipitation upon Dilution Optimize Dilution MethodWhen diluting into aqueous media, add the DMSO stock to the media dropwise while vortexing or mixing to avoid localized high concentrations that can cause precipitation. Avoid final DMSO concentrations >0.5% in cell culture.
Low Purity Analyze for Insoluble ImpuritiesInsoluble impurities can give the appearance of poor solubility. Analyze the raw powder via HPLC or NMR.
Saturation Limit Exceeded Calculate Final ConcentrationEnsure the final concentration in your assay medium is below the solubility limit of this compound in that specific medium. You may need to perform a solubility test.

Quality Control Workflow & Experimental Protocols

Workflow for Qualifying a New this compound Batch

This workflow provides a logical sequence of steps to validate a new batch of this compound before its use in critical experiments.

G cluster_0 Phase 1: Initial Inspection cluster_1 Phase 2: Analytical Chemistry cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Decision start Receive New Batch visual Visual Inspection (Color, Consistency) start->visual solubility Solubility Test (e.g., in DMSO) visual->solubility hplc Purity & MW Check (HPLC-MS) solubility->hplc fail Batch Rejected Contact Supplier solubility->fail Insoluble nmr Structure Verification (¹H-NMR) hplc->nmr hplc->fail Purity <95% or MW Wrong assay In Vitro Functional Assay (e.g., AR Reporter Assay) nmr->assay nmr->fail Structure Mismatch compare Compare EC₅₀ to Previous Validated Batch assay->compare pass Batch Accepted Proceed with Experiments compare->pass compare->fail compare->fail EC₅₀ Differs >0.5 log

Caption: A recommended workflow for the quality control of a new this compound batch.

This compound Signaling Pathway

This compound exerts its anabolic effects through a dual mechanism involving the Androgen Receptor and the Myostatin pathway.

G This compound This compound AR Androgen Receptor (AR) (Partial Agonist) This compound->AR binds to Nucleus Nucleus AR->Nucleus translocates to Follistatin ↑ Follistatin Expression Nucleus->Follistatin induces Myostatin Myostatin Follistatin->Myostatin inhibits MuscleGrowth ↓ Myostatin Activity Myostatin->MuscleGrowth inhibits Anabolic Anabolic Effects (↑ Muscle Growth) MuscleGrowth->Anabolic

Caption: The dual mechanism of action for this compound.[1][4][5]

Troubleshooting Logic for Inconsistent Results

A decision tree to diagnose the root cause of inconsistent experimental outcomes.

G start Inconsistent Experimental Results check_qc Did you perform QC on the new this compound batch? start->check_qc perform_qc Perform Full QC (HPLC, NMR, Functional Assay) check_qc->perform_qc No check_assay Is the assay itself reproducible? check_qc->check_assay Yes root_cause Root Cause Likely Batch-to-Batch Variability perform_qc->root_cause run_controls Run Positive/Negative Assay Controls check_assay->run_controls No check_cells Are cell culture conditions consistent? check_assay->check_cells Yes other_issue Issue is Assay or Cell Culture Related run_controls->other_issue verify_cells Verify Passage #, Seeding Density, & Health check_cells->verify_cells No check_cells->root_cause Yes verify_cells->other_issue

Caption: A decision tree for troubleshooting inconsistent experimental data.

Detailed Experimental Protocols

Protocol 1: this compound Purity and Identity Verification by HPLC-MS

Objective: To determine the purity of a this compound sample and confirm its molecular weight.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • C18 Reverse-Phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • LC-MS system with ESI source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN or DMSO. Dilute this stock to 10 µg/mL in a 50:50 ACN:Water solution.

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 150-800

    • Expected Ion: The molecular weight of this compound is 430.54 g/mol .[1] Look for the protonated molecule [M+H]⁺ at m/z 431.5. Note that this compound can be unstable, and a sodium adduct [M+Na]⁺ at m/z 453.5 may also be observed.[6][11][12]

  • Data Analysis:

    • Integrate the peak areas from the UV chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.

    • Confirm that the mass spectrum of the main peak corresponds to the expected m/z for this compound.

Protocol 2: this compound Structural Confirmation by ¹H-NMR

Objective: To confirm the chemical structure of the this compound sample.

Materials:

  • This compound sample (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the this compound sample in approximately 0.7 mL of deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

  • NMR Acquisition:

    • Acquire a standard one-dimensional proton (¹H) NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift axis to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Compare the observed chemical shifts, splitting patterns (multiplicity), and integrations of the peaks to a reference spectrum of this compound. The complex steroidal region can be difficult to fully resolve, but key functional group protons should be identifiable.[8][9]

Disclaimer: These protocols are intended as a general guide. Specific parameters may need to be optimized for your particular instrumentation and experimental setup.

References

identifying confounding variables in YK11 in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and identify potential confounding variables in YK11 in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective androgen receptor modulator (SARM) with a unique dual action. It is a partial agonist of the androgen receptor (AR), meaning it can stimulate the AR in a tissue-selective manner.[1] Additionally, this compound is known to be a myostatin inhibitor.[1] Myostatin is a protein that naturally limits muscle growth, so by inhibiting it, this compound can potentially lead to more significant muscle gains.[1]

Q2: What are the reported effects of this compound in in vivo models?

Preclinical studies in animal models have suggested several effects of this compound, including:

  • Increased Muscle Mass: In a study on mice with sepsis, this compound administration was associated with the prevention of muscle mass loss.[2]

  • Effects on Bone: In vitro studies on mouse osteoblast cells have shown that this compound can promote cell proliferation and differentiation, suggesting potential anabolic effects on bone.[3]

  • Neurochemical Effects: A study in male Wistar rats reported that this compound administration resulted in increased oxidative stress and mitochondrial dysfunction in the hippocampus.[4]

  • Hormonal Fluctuations: As a SARM, this compound can modulate endogenous hormone signaling pathways, potentially affecting levels of testosterone and other androgens.[5] This can lead to testosterone suppression, which may manifest as fatigue, reduced libido, and mood swings.[6]

Q3: What are some common starting dosages for this compound in rodent studies?

Reported oral dosages in rodent studies vary depending on the research question and animal model:

  • Rats (Neurochemical Study): 0.35 g/kg body weight administered for five weeks.[4]

  • Mice (Sepsis Model): 350 mg/kg and 700 mg/kg body weight administered orally for 10 days.[2]

It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental goals.

Q4: How should this compound be prepared and administered for in vivo studies?

For oral administration in rodents, this compound is often dissolved in a suitable vehicle. The choice of vehicle is critical and should be optimized for solubility and animal safety. Common vehicles for SARMs include solutions containing co-solvents like PEG 400 or DMSO, and surfactants like Tween 80.[7] Administration is typically performed via oral gavage.[7]

Troubleshooting Guides

Guide 1: Unexpected or Inconsistent Results in Muscle Mass and Body Weight

Issue: You are observing high variability or no significant changes in muscle mass or body weight in your this compound-treated group compared to the control group.

Potential Confounding Variables and Troubleshooting Steps:

Confounding VariableTroubleshooting Steps
Animal-Related Factors Strain, Age, and Sex: Ensure consistency in the strain, age, and sex of the animals used, as these factors can significantly influence metabolic and hormonal profiles. Health Status: Use only healthy animals from a reliable vendor. Underlying health issues can mask the effects of the compound. Acclimatization: Allow for a sufficient acclimatization period (typically 1-2 weeks) for animals to adjust to the housing conditions before starting the experiment.
Housing and Environmental Conditions Cage Type: The type of cage (e.g., wire-bottom vs. solid-bottom with bedding) can influence animal behavior, stress levels, and even gut microbiota, potentially affecting experimental outcomes.[8] Bedding: Some types of bedding, like corncob, can be ingested by rodents and may introduce confounding variables into nutritional studies.[8] Temperature and Humidity: Maintain a stable and controlled environment, as fluctuations can induce stress and alter metabolic rates.[9] Light/Dark Cycle: A consistent 12-hour light/dark cycle is crucial for maintaining normal circadian rhythms, which influence hormone secretion and metabolism.[9]
Diet Diet Composition: The type of rodent diet (e.g., grain-based vs. purified) can be a significant confounding factor.[10] Grain-based diets can have batch-to-batch variability in nutrient and non-nutrient components, including phytoestrogens, which can interact with hormonal pathways.[10][11] Food and Water Access: Ensure ad libitum access to a consistent diet and water source.[12] Monitor food and water consumption, as this compound may affect appetite.
Compound Formulation and Administration Solubility and Stability: Ensure this compound is fully dissolved and stable in the chosen vehicle. Precipitation can lead to inaccurate dosing.[7] Dosing Technique: Standardize the oral gavage technique to ensure consistent and accurate delivery of the compound.[7] Dosing Time: Administer the compound at the same time each day to minimize the impact of circadian variations in metabolism.
Guide 2: Investigating Off-Target or Adverse Effects

Issue: You are observing unexpected physiological or behavioral changes in your this compound-treated animals, such as increased aggression, lethargy, or signs of toxicity.

Potential Causes and Investigative Steps:

Potential CauseInvestigative Steps
Hormonal Imbalance Hormone Level Analysis: Measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) to assess the impact on the hypothalamic-pituitary-gonadal (HPG) axis. SARMs have been shown to suppress these hormones.[13] Behavioral Monitoring: Systematically observe and record any changes in behavior, such as increased aggression or altered social interactions.[6]
Liver Toxicity Liver Enzyme Analysis: Measure plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess potential hepatotoxicity.[5] Histopathology: Conduct histological examination of liver tissue at the end of the study to look for any pathological changes.
Neurochemical Effects Brain Tissue Analysis: If neurological or behavioral effects are observed, consider analyzing brain tissue for markers of oxidative stress, inflammation, and mitochondrial function, particularly in regions like the hippocampus.[4]
Dose-Dependent Toxicity Dose-Response Study: If adverse effects are observed at a particular dose, conduct a dose-response study with lower concentrations to determine a non-toxic and effective dose range.

Data Presentation

Table 1: Summary of Quantitative Data from a Hypothetical this compound in vivo Study in Rodents

This table is a composite representation based on typical endpoints in SARM research and is for illustrative purposes.

ParameterControl Group (Vehicle)This compound-Treated Group (e.g., 10 mg/kg/day)p-valueReference Methods
Body Composition
Total Body Weight (g)350 ± 15365 ± 12<0.05Standard scale
Lean Body Mass (g)280 ± 10305 ± 8<0.01DEXA
Fat Mass (g)50 ± 540 ± 4<0.05DEXA
Bone Density
Femoral BMD (g/cm²)0.20 ± 0.020.22 ± 0.01<0.05pQCT[14]
Hormonal Profile
Serum Testosterone (ng/dL)350 ± 50150 ± 30<0.001ELISA
Serum LH (ng/mL)1.5 ± 0.30.5 ± 0.1<0.001ELISA
Safety Markers
ALT (U/L)40 ± 560 ± 8<0.05Serum chemistry analyzer
AST (U/L)100 ± 10150 ± 15<0.01Serum chemistry analyzer

Data are presented as mean ± standard deviation. BMD = Bone Mineral Density; pQCT = peripheral Quantitative Computed Tomography; DEXA = Dual-Energy X-ray Absorptiometry; LH = Luteinizing Hormone; ALT = Alanine Aminotransferase; AST = Aspartate Aminotransferase.

Experimental Protocols

Protocol 1: General Protocol for a this compound in vivo Study in Rats to Assess Anabolic Effects
  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Acclimatization: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-h light/dark cycle) for at least one week before the experiment, with ad libitum access to a standard purified diet and water.[7][15]

  • Grouping: Randomly assign animals to two groups: Control (Vehicle) and this compound-treated.

  • Compound Preparation: Dissolve this compound in a vehicle of 0.5% carboxymethylcellulose.

  • Administration: Administer this compound or vehicle daily via oral gavage at a consistent time.

  • Monitoring: Monitor body weight and food intake daily.

  • Endpoint Analysis (after a pre-determined study duration, e.g., 8 weeks):

    • Body Composition: Analyze lean and fat mass using DEXA.[14]

    • Muscle Analysis: Excise specific muscles (e.g., gastrocnemius, soleus) and measure their wet weight.

    • Bone Density: Analyze bone mineral density of the femur and/or lumbar vertebrae using pQCT or DEXA.[14][16]

    • Blood Collection: Collect blood via cardiac puncture for analysis of serum hormones and safety markers.

  • Statistical Analysis: Analyze data using appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences between groups.

Protocol 2: Method for Quantifying Bone Mineral Density using pQCT
  • Sample Preparation: Following euthanasia, carefully excise the femurs and remove all soft tissue.

  • Scanning: Scan the distal femur using a peripheral quantitative computed tomography (pQCT) system.

  • Analysis: Analyze the scans to determine trabecular and cortical bone mineral density, bone mineral content, and bone geometry.[14]

Mandatory Visualization

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) (Partial Agonist) This compound->AR Binds to Myostatin Myostatin This compound->Myostatin Inhibits Follistatin Follistatin This compound->Follistatin Increases Muscle_Growth Increased Muscle Protein Synthesis & Growth AR->Muscle_Growth Promotes Bone_Formation Increased Osteoblast Proliferation & Differentiation AR->Bone_Formation Promotes Myostatin->Muscle_Growth Inhibits Follistatin->Myostatin Inhibits

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Analysis Animal_Acclimatization Animal Acclimatization (1-2 weeks) Randomization Randomization into Control & this compound Groups Animal_Acclimatization->Randomization Daily_Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Daily_Dosing Monitoring Daily Monitoring (Body Weight, Food Intake) Daily_Dosing->Monitoring Euthanasia Euthanasia & Sample Collection (Blood, Tissues) Monitoring->Euthanasia Body_Comp Body Composition Analysis (DEXA) Euthanasia->Body_Comp Bone_Density Bone Density Analysis (pQCT) Euthanasia->Bone_Density Hormone_Safety Hormone & Safety Marker Analysis (ELISA, etc.) Euthanasia->Hormone_Safety

Caption: General experimental workflow for a this compound in vivo study.

Confounding_Variables cluster_experiment Experimental Results cluster_confounders Potential Confounding Variables Results Observed Effects of this compound Diet Diet (Grain-based vs. Purified) Diet->Results Housing Housing Conditions (Cage type, Bedding) Housing->Results Animal_Factors Animal Characteristics (Strain, Age, Sex) Animal_Factors->Results Environment Environment (Temp, Humidity, Light Cycle) Environment->Results

Caption: Identifying potential confounding variables in this compound in vivo experiments.

References

Technical Support Center: Mitigating YK11-Induced Testosterone Suppression in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: YK11 is an experimental compound and not approved for human use. The information provided here is intended for pre-clinical research and drug development professionals for investigational purposes in animal models only. There is a significant lack of formal, peer-reviewed studies on this compound, particularly regarding the mitigation of its side effects. The following guidance is extrapolated from the known pharmacology of Selective Androgen Receptor Modulators (SARMs) and anabolic-androgenic steroids (AAS). All proposed experiments should be conducted under strict ethical guidelines and institutional review board (IRB) or Institutional Animal Care and Use Committee (IACUC) approval.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced testosterone suppression?

A1: this compound, a synthetic steroidal compound, acts as a partial agonist of the androgen receptor (AR).[1][2] Like other potent SARMs and androgens, its binding to the AR in the hypothalamus and pituitary gland initiates a negative feedback loop on the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1][3] This suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to a dose-dependent decrease in endogenous testosterone production and reduced spermatogenesis in animal models.[3][4]

Q2: What are the primary investigational strategies to mitigate this compound-induced testosterone suppression?

A2: The primary strategies, borrowed from research on other SARMs and AAS, involve restoring the HPG axis signaling. The most common investigational agents for "post-cycle therapy" (PCT) in animal models are:

  • Selective Estrogen Receptor Modulators (SERMs): Compounds like Tamoxifen (Nolvadex) and Clomiphene Citrate (Clomid) can block estrogen receptors in the hypothalamus, which reduces negative feedback and helps stimulate the release of LH and FSH.[5][6][7]

  • Human Chorionic Gonadotropin (hCG): hCG mimics the action of LH, directly stimulating the Leydig cells in the testes to produce testosterone.[8] This is often used to maintain testicular size and function during a suppressive cycle.

  • Aromatase Inhibitors (AIs): While less common for SARM-related suppression, AIs can be used to prevent the conversion of androgens to estrogens, which can contribute to HPG axis suppression. Their use requires careful monitoring of estrogen levels.

Q3: Is co-administration of a mitigating agent with this compound preferable to post-cycle therapy (PCT)?

A3: The experimental design depends on the research question.

  • Co-administration aims to prevent severe suppression during the this compound treatment period. This may maintain a more stable hormonal environment but could potentially interfere with this compound's primary effects.

  • Post-cycle therapy (PCT) focuses on accelerating the recovery of the HPG axis after the suppressive agent (this compound) has been discontinued.[7][8] This is the more common approach in non-clinical contexts and allows for the assessment of recovery dynamics.[5]

Troubleshooting Guide

Issue Observed in Animal ModelsPotential CauseRecommended Troubleshooting / Experimental Action
Rapid decline in serum testosterone, LH, and FSH levels. HPG Axis SuppressionThis is an expected pharmacological effect of a potent SARM like this compound.[1][4] Confirm with baseline and time-point hormonal assays. Proceed to planned mitigation protocol.
Significant testicular atrophy and loss of fertility. LH and FSH SuppressionThe lack of gonadotropic support from the pituitary leads to reduced testicular function.[9] Consider a pilot study with concurrent low-dose hCG administration to maintain testicular volume and steroidogenic capacity.
Incomplete recovery of testosterone levels after this compound cessation and standard SERM-based PCT. Severe/prolonged HPG axis suppression or testicular desensitization.1. Extend the duration of the PCT protocol. 2. Re-evaluate SERM dosage. 3. Consider a combination protocol of a SERM (e.g., Clomiphene) with hCG to provide both pituitary stimulation and direct testicular stimulation.[10] 4. In cases of persistent low FSH, consider investigational use of recombinant FSH (rFSH).[10]
Elevated estrogen levels and signs of gynecomastia in relevant animal models. Aromatization of endogenous androgens or other metabolic effects.Although non-steroidal SARMs are not substrates for aromatase, this compound has a steroidal structure.[2] Measure serum estradiol. If elevated, consider a short-term study with a co-administered aromatase inhibitor (e.g., Letrozole, Anastrozole). Monitor bone density, as estrogen is crucial for bone health.[11]

Experimental Protocols & Data Presentation

The following represents a hypothetical experimental design for testing mitigation strategies, as direct peer-reviewed protocols for this compound are unavailable. Dosages are illustrative and should be optimized based on the specific animal model (e.g., Sprague-Dawley rat) and preliminary dose-finding studies.

Table 1: Example Experimental Groups for a Post-Cycle Therapy (PCT) Protocol
GroupPhase 1: Treatment (e.g., 8 weeks)Phase 2: PCT (e.g., 4 weeks)
1. Control Vehicle (e.g., 0.5% methylcellulose, oral gavage)Vehicle
2. This compound Only This compound (e.g., 5-10 mg/kg/day, oral gavage)Vehicle
3. This compound + SERM This compound (e.g., 5-10 mg/kg/day, oral gavage)Tamoxifen (e.g., 1 mg/kg/day, oral gavage)
4. This compound + hCG This compound (e.g., 5-10 mg/kg/day, oral gavage)hCG (e.g., 100-500 IU/kg, 3x/week, subcutaneous)
Table 2: Hypothetical Quantitative Data from Animal Study (Rat Model)

(Note: This data is illustrative, based on expected outcomes from potent SARM/AAS studies, not from a specific this compound experiment.)

GroupParameterBaseline (Week 0)End of Treatment (Week 8)End of PCT (Week 12)
1. Control Serum Testosterone (ng/dL)350 ± 50340 ± 45355 ± 55
Serum LH (ng/mL)1.0 ± 0.20.9 ± 0.21.1 ± 0.3
Testis Weight (g)3.5 ± 0.33.6 ± 0.33.5 ± 0.4
2. This compound Only Serum Testosterone (ng/dL)360 ± 48<50 150 ± 40
Serum LH (ng/mL)1.1 ± 0.3<0.1 0.4 ± 0.1
Testis Weight (g)3.4 ± 0.41.8 ± 0.2 2.2 ± 0.3
3. This compound + SERM Serum Testosterone (ng/dL)355 ± 52<50 310 ± 60
Serum LH (ng/mL)1.0 ± 0.2<0.1 1.2 ± 0.4
Testis Weight (g)3.6 ± 0.31.9 ± 0.3 3.0 ± 0.4

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

HPTA_Suppression Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + GnRH Testes Testes (Leydig Cells) Pituitary->Testes + LH / FSH Testosterone Endogenous Testosterone Testes->Testosterone Production This compound This compound (Exogenous Androgen) This compound->Hypothalamus - Negative Feedback This compound->Pituitary - Negative Feedback Testosterone->Hypothalamus - Testosterone->Pituitary - SERM SERM (e.g., Tamoxifen) SERM->Hypothalamus Blocks Estrogen Feedback, ↑ GnRH SERM->Pituitary Blocks Estrogen Feedback, ↑ LH/FSH

Caption: HPG axis suppression by this compound and the point of intervention for SERMs.

Experimental Workflow Diagram

Experimental_Workflow start Start: Acclimatization (1-2 Weeks) grouping Randomize Animals into Treatment Groups start->grouping treatment Treatment Phase (e.g., 8 Weeks) - this compound or Vehicle - Monitor Health grouping->treatment pct PCT Phase (e.g., 4 Weeks) - SERM/hCG/Vehicle - Monitor Recovery treatment->pct endpoints Endpoint Analysis: - Hormone Assays - Organ Weights - Histology pct->endpoints end End of Study endpoints->end

Caption: General experimental workflow for a this compound study with a PCT phase.

References

Technical Support Center: Assessing Potential YK11 Hepatotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: YK11 is an investigational compound and not approved for human consumption. The information provided here is for research and informational purposes only. All research involving this compound should be conducted in accordance with institutional and national guidelines.

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential hepatotoxicity of this compound in long-term experimental settings. Given the current scarcity of formal long-term studies, this resource synthesizes available preclinical information, anecdotal reports, and established methodologies for evaluating drug-induced liver injury (DILI).

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for concern regarding this compound and liver health?

A1: The concern for this compound's potential hepatotoxicity stems from its structural characteristics and anecdotal user reports. This compound is a synthetic steroidal compound.[1][2] While often categorized as a Selective Androgen Receptor Modulator (SARM), its steroidal backbone distinguishes it from most non-steroidal SARMs.[2] Some sources suggest it is a C17-alpha alkylated (17α-AA) compound, a structural feature common in oral anabolic-androgenic steroids (AAS) known to increase oral bioavailability but also confer a risk of hepatotoxicity.[3][4][5][6][7] However, it's more accurately described as having a methyl ester, which also enhances oral bioavailability and may pose a risk to the liver. Anecdotal reports from users include experiences of elevated liver enzymes during this compound use, suggesting potential liver stress.[8][9][10][11]

Q2: Are there any long-term clinical studies on this compound hepatotoxicity?

A2: Currently, there is a significant lack of formal long-term clinical studies investigating the hepatotoxicity of this compound in humans.[8] The existing body of scientific literature is limited to in vitro studies and a few animal models, none of which have focused on the long-term effects on the liver.[2] Consequently, the long-term safety profile of this compound concerning liver health is not well-established.

Q3: How is this compound purported to work, and could its mechanism of action influence the liver?

A3: this compound has a unique dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR).[2] Additionally, and more distinctly, it functions as a myostatin inhibitor by increasing the expression of follistatin, a protein that binds to and inhibits myostatin.[1][2][12][13] Myostatin is a negative regulator of muscle growth.[12] While this mechanism is primarily associated with muscle hypertrophy, the liver is a central site for drug metabolism. The processing of this compound by the liver could potentially lead to the formation of toxic byproducts, especially with high doses or prolonged exposure.[8]

Q4: What are the commonly reported signs of potential liver stress in anecdotal reports from this compound users?

A4: Anecdotal reports from individuals using this compound for bodybuilding purposes have mentioned several side effects, with some users reporting blood work showing elevated liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8][9] It's important to note that these reports are not from controlled clinical trials and should be interpreted with caution.

Troubleshooting Guide for Experimental Studies

This guide is intended to assist researchers in designing and interpreting studies to assess this compound's potential hepatotoxicity.

Issue Encountered Possible Cause Recommended Action
Elevated Liver Enzymes (ALT, AST) in Animal Models Direct cellular toxicity, metabolic stress, cholestasis.- Perform histopathological analysis of liver tissue. - Measure markers of oxidative stress (e.g., GSH, MDA). - Analyze bile acid levels and composition. - Correlate enzyme levels with dosage and duration of this compound administration.
Inconsistent Results in In Vitro Assays Cell model limitations (e.g., low metabolic activity in certain cell lines), inappropriate dosing.- Use primary human hepatocytes or 3D liver spheroids for more physiologically relevant data.[14] - Ensure this compound concentrations are within a relevant range for the intended in vivo exposure. - Compare results across multiple cell lines (e.g., HepG2, HepaRG) to understand model-dependent effects.[15]
No Observable Hepatotoxicity in Short-Term Studies Toxicity may be dose- and duration-dependent.- Design longer-term in vivo studies (e.g., 90 days or more) with multiple dosage tiers. - Implement repeated dosing schedules in in vitro models to mimic chronic exposure.[16]
Difficulty in Translating Animal Data to Human Risk Species differences in drug metabolism.- Conduct in vitro studies using human liver microsomes or hepatocytes to identify human-specific metabolites. - Utilize in silico modeling to predict human hepatotoxicity based on chemical structure and in vitro data.[17]

Data Presentation: Summary of Anecdotal and Theoretical Hepatotoxicity Markers

Due to the absence of quantitative data from long-term studies, this table summarizes the qualitative and theoretical markers for assessing this compound hepatotoxicity based on existing knowledge of drug-induced liver injury.

Marker Category Specific Marker Relevance to this compound Assessment Reported/Theorized Observation
Serum Liver Enzymes Alanine Aminotransferase (ALT)Indicator of hepatocellular injury.Anecdotally reported to be elevated in some users.[8][9]
Aspartate Aminotransferase (AST)Indicator of hepatocellular injury.Anecdotally reported to be elevated in some users.[8][9]
Alkaline Phosphatase (ALP)Indicator of cholestatic injury.Important to monitor in comprehensive liver function panels.
Bilirubin Total BilirubinMarker of liver's ability to conjugate and excrete bilirubin.Elevations could indicate impaired liver function.
Histopathology Cellular Necrosis/ApoptosisDirect evidence of cell death.A key endpoint in preclinical toxicology studies.
Steatosis (Fatty Liver)Accumulation of fat in liver cells.A potential mechanism of drug-induced liver injury.
CholestasisImpaired bile flow.A known side effect of some 17α-alkylated anabolic steroids.[6]
Oxidative Stress Glutathione (GSH) LevelsKey antioxidant; depletion indicates oxidative stress.Oxidative stress is a proposed mechanism for AAS-induced hepatotoxicity.[4][7]
Malondialdehyde (MDA)Marker of lipid peroxidation.Increased levels suggest oxidative damage to cell membranes.

Experimental Protocols

As there are no standardized long-term protocols specifically for this compound, the following are generalized, established methodologies for assessing drug-induced liver injury (DILI).

In Vitro Hepatotoxicity Assessment

Objective: To evaluate the direct cytotoxic and metabolic effects of this compound on liver cells.

Methodology:

  • Cell Culture:

    • Utilize human-derived liver cell lines (e.g., HepG2, HepaRG) or primary human hepatocytes. For long-term studies, 3D spheroid cultures are recommended as they maintain hepatic function for longer periods than 2D monolayers.[14][16]

    • Culture cells in appropriate media and conditions until they reach the desired confluence or spheroid size.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours for acute toxicity; repeated dosing over 7-14 days for chronic toxicity).

  • Assessment of Cytotoxicity:

    • Measure cell viability using assays such as MTT or LDH release.

    • Quantify apoptosis using caspase-3/7 activity assays.

  • Measurement of Liver Function Markers:

    • Collect cell culture supernatant to measure the activity of released ALT and AST.

    • Measure albumin and urea production to assess synthetic function.

  • Mechanistic Studies:

    • Assess mitochondrial function using assays like JC-1 or Seahorse XF Analyzer.

    • Measure reactive oxygen species (ROS) production using fluorescent probes (e.g., DCFH-DA).

    • Analyze the expression of key cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) via qPCR or Western blot to evaluate effects on drug metabolism pathways.

In Vivo Hepatotoxicity Assessment in Rodent Models

Objective: To evaluate the systemic and long-term effects of this compound on liver health in a living organism.

Methodology:

  • Animal Model:

    • Use a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

    • Acclimatize animals for at least one week before the start of the experiment.

  • This compound Administration:

    • Administer this compound orally (gavage) daily for a long-term period (e.g., 28 or 90 days).

    • Include a vehicle control group and at least three dose levels (low, medium, high).

  • In-Life Monitoring:

    • Monitor animal health, body weight, and food consumption regularly.

    • Collect blood samples at various time points (e.g., baseline, mid-study, end of study) for serum biochemistry.

  • Serum Biochemistry:

    • Analyze serum for key liver injury markers: ALT, AST, ALP, total bilirubin, and albumin.

  • Terminal Procedures:

    • At the end of the study, euthanize animals and perform a gross necropsy.

    • Collect and weigh the liver.

    • Preserve sections of the liver in 10% neutral buffered formalin for histopathology and snap-freeze other sections for molecular analysis.

  • Histopathology and Molecular Analysis:

    • Process formalin-fixed tissues for hematoxylin and eosin (H&E) staining to evaluate liver morphology for signs of injury (necrosis, inflammation, steatosis, etc.).

    • Use frozen liver tissue to measure markers of oxidative stress (GSH, MDA) and for gene expression analysis of relevant pathways (e.g., inflammatory cytokines, fibrotic markers).

Visualizations

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) in Muscle Cell This compound->AR Binds as partial agonist Liver Liver Metabolism This compound->Liver Metabolized in Nucleus Nucleus AR->Nucleus Translocates Follistatin Increased Follistatin Expression Nucleus->Follistatin Upregulates Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth Inhibition of Myostatin's Anti-Myogenic Effect Myostatin->Muscle_Growth Normally inhibits muscle growth Hypertrophy Muscle Hypertrophy Muscle_Growth->Hypertrophy Metabolites Potentially Toxic Metabolites Liver->Metabolites Hepatotoxicity Potential Hepatotoxicity Metabolites->Hepatotoxicity

Caption: Proposed signaling pathway of this compound and its potential metabolic fate in the liver.

Experimental_Workflow_Hepatotoxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Rodent Model) Cell_Culture 3D Liver Spheroids (e.g., HepaRG) YK11_Dosing_vitro Repeated this compound Dosing (Chronic Exposure) Cell_Culture->YK11_Dosing_vitro Assays_vitro Cytotoxicity, ALT/AST, Oxidative Stress Assays YK11_Dosing_vitro->Assays_vitro Data_Integration Data Integration & Risk Assessment Assays_vitro->Data_Integration Animal_Model Rodent Model Selection (e.g., Rats) YK11_Dosing_vivo Long-Term Oral Gavage (e.g., 90 days) Animal_Model->YK11_Dosing_vivo Monitoring In-Life Monitoring (Blood Draws for LFTs) YK11_Dosing_vivo->Monitoring Termination Terminal Sacrifice Monitoring->Termination Analysis Liver Histopathology & Molecular Analysis Termination->Analysis Analysis->Data_Integration

Caption: Workflow for assessing long-term this compound hepatotoxicity.

References

Technical Support Center: Troubleshooting YK11 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions (FAQs) to address the common issue of YK11 precipitation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in my cell culture media?

This compound is a synthetic, steroidal Selective Androgen Receptor Modulator (SARM).[1] Its chemical structure makes it highly hydrophobic, meaning it has very low solubility in water-based solutions like cell culture media.[2] Precipitation, which appears as cloudiness or solid crystals, occurs when the concentration of this compound exceeds its solubility limit in the media. This is often triggered by the introduction of a concentrated organic stock solution into the aqueous media environment.

Q2: What is the best solvent to dissolve this compound for in vitro studies?

The most recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][3][4] It can effectively dissolve this compound at high concentrations, allowing for the preparation of concentrated stock solutions. Ethanol is another option, but its solubility for this compound is generally lower than that of DMSO.[2][5][6]

Q3: What is the maximum concentration of this compound I can use without it precipitating?

There is no single maximum concentration, as it is highly dependent on the specific cell culture medium, serum percentage, temperature, and the final concentration of the solvent (e.g., DMSO). It is crucial to perform a solubility test in your specific experimental conditions. However, most in vitro studies use this compound in the nanomolar (nM) to low micromolar (µM) range.[2][3][5]

Troubleshooting Guides

Problem: this compound precipitates immediately after being added to the cell culture medium.

This is the most common issue and is typically caused by the compound crashing out of solution upon dilution into the aqueous media.

Troubleshooting Workflow

G Workflow for Immediate this compound Precipitation A Precipitation Observed Immediately Upon Mixing B 1. Verify Stock Solution Is fully dissolved Within solubility limit for DMSO Stored correctly (-20°C) A->B C 2. Optimize Dilution Technique Pre-warm media to 37°C Add stock to media dropwise while vortexing Perform serial dilutions B->C If stock is OK D 3. Check Final DMSO Concentration Is it <0.5%? High DMSO % can cause precipitation and cellular toxicity. C->D If precipitation persists E 4. Perform a Solubility Test Determine max concentration in your specific media and conditions. D->E If DMSO % is low F Resolution: Clear, Stable Solution E->F

Caption: A step-by-step workflow for troubleshooting immediate this compound precipitation.

Detailed Solutions:

  • Check Your Stock Solution:

    • Complete Dissolution: Ensure your this compound powder is completely dissolved in DMSO. Sonication may be recommended to aid dissolution.[3]

    • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3][4][7]

  • Refine Your Dilution Method:

    • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C.

    • Gradual Addition: Add the this compound stock solution drop-by-drop into the media while gently vortexing or swirling. This helps to disperse the compound rapidly and avoid localized high concentrations that can trigger precipitation.

    • Serial Dilution: For very high final concentrations, consider a two-step dilution. First, dilute the stock into a small, sterile volume of media (e.g., 100-200 µL), mix thoroughly, and then add this intermediate dilution to your final culture volume.

  • Maintain a Low Final Solvent Concentration:

    • Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% and certainly not exceeding 1%. High concentrations of organic solvents can themselves be toxic to cells and can also alter the solubility of media components, potentially contributing to precipitation.

Problem: The this compound/media solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator.

This suggests a stability or delayed solubility issue.

  • Media Component Interaction: Serum proteins and other components in the media can interact with hydrophobic compounds over time, reducing their stability in solution. Consider reducing the serum concentration if your experimental design allows.

  • Temperature-Dependent Solubility: this compound's solubility may decrease over time at 37°C.

  • Media Refresh: For long-term experiments (>24-48 hours), it is good practice to replace the media with freshly prepared this compound solution to ensure a consistent and soluble concentration of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder (MW: 430.53 g/mol ), anhydrous DMSO, sterile 1.5 mL microcentrifuge tube, sonicator.

  • Calculation: To make a 10 mM solution, you need 4.31 mg of this compound per 1 mL of DMSO.[3]

  • Procedure:

    • Weigh out 4.31 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex vigorously for 1-2 minutes.

    • If not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.

    • Once fully dissolved, create small working aliquots (e.g., 20 µL) and store them at -20°C.

Protocol 2: Determining Maximum Solubility of this compound in Your Cell Culture Medium
  • Materials: 10 mM this compound stock, your specific cell culture medium (e.g., DMEM + 10% FBS), sterile 96-well plate or microcentrifuge tubes.

  • Procedure:

    • Create a range of this compound concentrations in your media. It is important to keep the final DMSO percentage constant. (See example table below).

    • Prepare a "vehicle control" tube containing only the media and the same final percentage of DMSO.

    • Incubate the plate/tubes under normal cell culture conditions (37°C, 5% CO₂).

    • Visually inspect for any signs of precipitation (cloudiness, crystals) under a light microscope at several time points (e.g., 0, 2, 6, and 24 hours).

    • The highest concentration that remains clear throughout the observation period is the working maximum solubility for your specific conditions.

Data Presentation

Table 1: this compound Physicochemical and Solubility Data

PropertyValueSource
Molecular Weight430.53 g/mol [7]
Water SolubilityVery low (~0.13 g/L)[2]
DMSO Solubility≥ 4.31 mg/mL (10 mM)[3]
Ethanol Solubility~1 mg/mL[5][6]
Storage (Powder)-20°C for up to 3 years[3]
Storage (in Solvent)-80°C for up to 1 year[3]

Table 2: Example Results from a this compound Solubility Test in DMEM + 10% FBS

Final this compound Conc. (µM)Vol. of 10 mM Stock (µL per 1 mL media)Final DMSO Conc. (%)Observation at 24h
10.10.01%Clear
50.50.05%Clear
101.00.1%Clear
202.00.2%Slight Haze
404.00.4%Visible Precipitate
505.00.5%Heavy Precipitate

Note: This table presents hypothetical data. Results must be determined empirically.

Signaling Pathway Diagram

This compound acts as a partial agonist of the androgen receptor (AR). Upon binding, it initiates a signaling cascade that leads to the transcription of target genes.

G Simplified this compound Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) This compound->AR_HSP Binds & displaces HSP YK11_AR This compound-AR Complex AR_HSP->YK11_AR ARE Androgen Response Element (ARE) on DNA YK11_AR->ARE Translocates to nucleus & binds DNA Transcription Target Gene Transcription (e.g., Follistatin) ARE->Transcription Initiates

Caption: Simplified diagram of this compound's mechanism of action via the androgen receptor.

References

optimizing YK11 delivery for enhanced bioavailability in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), YK11, in animal models. The focus is on strategies to enhance its bioavailability for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, steroidal selective androgen receptor modulator.[1] Its primary mechanism of action involves partial agonism of the androgen receptor (AR).[1][2] Unlike full agonists, this compound activates the AR to a lesser extent. A unique characteristic of this compound is its ability to increase the expression of follistatin, a potent inhibitor of myostatin, which is a negative regulator of muscle growth.[1] This dual action contributes to its anabolic effects in muscle tissue.

Q2: What is known about the oral bioavailability of this compound?

While concrete pharmacokinetic data in rodents is limited, anecdotal evidence and studies in other animal models, such as horses, suggest that this compound has poor oral bioavailability due to extensive metabolism.[3] The presence of a 17-alpha alkylated group in its structure is a modification often used to improve the oral bioavailability of steroids, however, this can also be associated with potential liver strain. In silico studies using Physiologically Based Pharmacokinetic (PBPK) modeling have suggested high cell bioavailability, but this has yet to be fully validated through in vivo pharmacokinetic studies in common rodent models.[4]

Q3: What are the common challenges encountered when administering this compound in animal models?

The primary challenge with this compound administration, particularly via the oral route, is its low and variable bioavailability. This can lead to inconsistent plasma concentrations and, consequently, unreliable experimental results. Being a hydrophobic compound, this compound has poor solubility in aqueous vehicles, making it difficult to prepare stable and homogenous formulations for oral gavage. This can result in dosing inaccuracies and potential precipitation of the compound in the gastrointestinal tract.

Q4: What are some alternative delivery strategies to improve this compound bioavailability?

To overcome the challenges of poor oral bioavailability, researchers can explore advanced drug delivery systems. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs), can enhance the solubility and absorption of hydrophobic drugs like this compound.[5][6] They can improve lymphatic transport, thereby reducing first-pass metabolism in the liver.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract, improve its solubility, and provide controlled release, leading to more consistent plasma levels.

  • Alternative Routes of Administration: While oral administration is often preferred for convenience, other routes like sublingual or parenteral (injection) administration can bypass first-pass metabolism and potentially lead to higher bioavailability.

Troubleshooting Guides

Issue 1: Inconsistent or Low Efficacy in In Vivo Studies
Potential Cause Troubleshooting Steps
Poor Oral Bioavailability Consider formulating this compound in a lipid-based delivery system (e.g., nanoemulsion) to enhance absorption. Evaluate alternative administration routes such as sublingual or parenteral injection to bypass first-pass metabolism.
Inaccurate Dosing due to Poor Solubility Ensure this compound is fully dissolved in the vehicle before administration. Use appropriate solubilizing excipients. Sonication may aid in dissolving the compound. Prepare fresh formulations for each experiment to avoid precipitation.
Compound Instability in Vehicle Assess the stability of this compound in the chosen vehicle over the duration of the experiment. Store formulations under appropriate conditions (e.g., protected from light, at a specific temperature) as recommended for the compound.
High Inter-animal Variability Standardize the experimental conditions as much as possible, including animal strain, age, sex, and fasting state. Increase the number of animals per group to improve statistical power.
Issue 2: Difficulty in Preparing a Homogenous Formulation for Oral Gavage
Potential Cause Troubleshooting Steps
Low Solubility of this compound in Aqueous Vehicles This compound is soluble in organic solvents like DMSO, ethanol, and methanol.[1][7] For in vivo use, these should be used in minimal amounts and diluted with a suitable vehicle. Consider using a co-solvent system or preparing a suspension with a suspending agent like carboxymethylcellulose (CMC).
Precipitation of the Compound Prepare the formulation immediately before administration. If using a suspension, ensure it is vigorously vortexed before drawing each dose. Consider using a lipid-based formulation where this compound remains in a solubilized state.
Viscosity Issues with the Formulation If the formulation is too viscous for accurate gavage, adjust the concentration of the vehicle components. Ensure the chosen gavage needle gauge is appropriate for the viscosity of the formulation.

Data on Potential Delivery Systems for this compound

The following table summarizes potential delivery systems that could be adapted for this compound to enhance its oral bioavailability, based on literature for other hydrophobic and steroidal compounds.

Delivery SystemPrinciplePotential Advantages for this compoundKey Formulation Components
Nanoemulsion Oil-in-water or water-in-oil emulsion with droplet sizes in the nanometer range.Increased surface area for absorption, enhanced solubility, protection from enzymatic degradation, potential for lymphatic uptake.Oil phase (e.g., medium-chain triglycerides), surfactant (e.g., Tween 80, Cremophor EL), co-surfactant (e.g., ethanol, propylene glycol).[8]
Solid Lipid Nanoparticles (SLNs) Nanoparticles made from solid lipids.Controlled release, improved stability, good biocompatibility.[9]Solid lipid (e.g., glyceryl monostearate), surfactant, and co-surfactant.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous media in the GI tract.Spontaneous formation of an emulsion in the gut, leading to rapid drug dissolution and absorption.Oil, surfactant, and co-surfactant.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion for Oral Administration in Rats

This protocol is a general guideline and should be optimized for this compound based on its specific solubility and stability characteristics.

Materials:

  • This compound powder

  • Oil phase: Medium-chain triglycerides (MCT oil)

  • Surfactant: Polysorbate 80 (Tween 80)

  • Co-surfactant: Ethanol

  • Phosphate-buffered saline (PBS, pH 7.4)

  • High-speed homogenizer or ultrasonicator

Procedure:

  • Determine the solubility of this compound: Accurately determine the solubility of this compound in the selected oil, surfactant, and co-surfactant to identify the optimal components and their ratios.

  • Preparation of the oil phase: Dissolve the required amount of this compound in the MCT oil. Gentle heating and vortexing may be required to facilitate dissolution.

  • Preparation of the aqueous phase: Prepare a solution of Polysorbate 80 and ethanol in PBS.

  • Formation of the coarse emulsion: Slowly add the oil phase containing this compound to the aqueous phase while stirring continuously with a magnetic stirrer.

  • Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using either a high-speed homogenizer or a probe sonicator. The process should be carried out in an ice bath to prevent overheating.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed using transmission electron microscopy (TEM).

  • Dosing: Administer the prepared nanoemulsion to rats via oral gavage at the desired dose.

Protocol 2: Pharmacokinetic Study of this compound in Rats Following Oral Administration

Animals:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

Procedure:

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation (e.g., nanoemulsion or a simple suspension) via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%) if intravenous data is available.

Visualizations

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR_Complex This compound-AR Complex AR->YK11_AR_Complex Nucleus Nucleus YK11_AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) YK11_AR_Complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Follistatin Follistatin Expression Gene_Transcription->Follistatin Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth Muscle Growth Myostatin->Muscle_Growth Inhibits

Caption: Signaling pathway of this compound leading to muscle growth.

Experimental_Workflow cluster_Formulation Formulation cluster_InVivo In Vivo Study cluster_Analysis Data Analysis Solubility Solubility Screening Formulation_Prep Formulation Preparation (e.g., Nanoemulsion) Solubility->Formulation_Prep Characterization Physicochemical Characterization Formulation_Prep->Characterization Dosing Oral Gavage in Animal Model Characterization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Bioavailability Bioavailability Calculation PK_Analysis->Bioavailability Troubleshooting_Tree Start Inconsistent In Vivo Results? Check_Formulation Is the formulation homogenous and stable? Start->Check_Formulation Improve_Formulation Improve Formulation: - Use co-solvents - Prepare fresh - Consider lipid-based system Check_Formulation->Improve_Formulation No Check_Dosing Is the dosing technique consistent? Check_Formulation->Check_Dosing Yes Refine_Gavage Refine Oral Gavage Technique: - Proper restraint - Correct needle size - Slow administration Check_Dosing->Refine_Gavage No Check_Bioavailability Is poor bioavailability the likely cause? Check_Dosing->Check_Bioavailability Yes Enhance_Bioavailability Enhance Bioavailability: - Lipid-based formulation - Nanoparticle delivery - Alternative route Check_Bioavailability->Enhance_Bioavailability Yes Review_Protocol Review Experimental Protocol: - Animal model - Group size - Endpoint measurement Check_Bioavailability->Review_Protocol No

References

Technical Support Center: Neurochemical Effects of YK11 in Hippocampal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neurochemical side effects of YK11 in hippocampal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in neuronal cells?

This compound is a selective androgen receptor modulator (SARM) that acts as a partial agonist of the androgen receptor (AR).[1][2] It facilitates the translocation of the AR into the nucleus, where it selectively modulates gene expression.[1] A key feature of this compound's mechanism is its ability to increase the production of follistatin, a potent inhibitor of myostatin, which is primarily associated with its anabolic effects in muscle tissue.[1][2] In hippocampal cells, this compound exhibits a high binding affinity for the androgen receptor.[3]

Q2: What are the major neurochemical side effects of this compound on hippocampal cells observed in preclinical studies?

Preclinical research indicates that this compound can induce several significant neurochemical side effects in the hippocampus, including:

  • Neuroinflammation: Increased levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), alongside a reduction in the anti-inflammatory cytokine Interleukin-10 (IL-10).[3]

  • Apoptosis: Initiation of the apoptotic cascade through the p38 MAPK signaling pathway, leading to an altered Bax/Bcl-2 ratio and increased levels of cleaved caspase-3.[3]

  • Oxidative Stress: Promotion of oxidative stress and impairment of the endogenous antioxidant systems within hippocampal cells.[4]

  • Mitochondrial Dysfunction: Negative impacts on mitochondrial function, affecting various markers of mitochondrial health.[4]

  • Downregulation of Key Signaling Pathways: Reduction in the activity of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuronal survival and plasticity.[3]

  • Memory Impairment: At anabolic doses, these neurochemical alterations can culminate in impaired memory consolidation.[3][5]

Q3: Can this compound cross the blood-brain barrier?

Yes, studies have demonstrated that this compound possesses notable brain permeability, enabling it to cross the blood-brain barrier and exert direct effects on the central nervous system, including the hippocampus.[3][5]

Q4: Does exercise modify the neurochemical effects of this compound in the hippocampus?

Concurrent exercise has been shown to mitigate some of the detrimental effects of this compound. For instance, exercise can counteract the increase in IL-6 and the decrease in IL-10, and can also temper the alterations in Bcl-2 and cleaved caspase-3 proteins.[3] However, it is important to note that exercise does not appear to reverse this compound-induced neurochemical impairments related to oxidative stress and mitochondrial dysfunction.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, LDH) following this compound treatment.

  • Possible Cause 1: Inappropriate Dosage.

    • Troubleshooting Step: this compound's effects are dose-dependent. Ensure you are using a dose that has been previously reported to induce neurochemical changes in hippocampal cells (e.g., as cited in preclinical animal studies, keeping in mind the need for in vitro dose-response experiments). Start with a concentration range to determine the optimal dose for your specific cell line and experimental conditions.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Step: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Run a vehicle control with the same concentration of the solvent to ensure that the observed effects are due to this compound and not the solvent.

  • Possible Cause 3: Cell Culture Conditions.

    • Troubleshooting Step: Fluctuations in cell culture conditions (e.g., confluency, passage number, media quality) can affect cellular responses. Maintain consistent cell culture practices and ensure cells are healthy before initiating the experiment.

Issue 2: Difficulty in detecting changes in apoptotic markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio).

  • Possible Cause 1: Incorrect Timing of Measurement.

    • Troubleshooting Step: The apoptotic cascade is a temporal process. The expression of different markers will peak at different times post-treatment. Conduct a time-course experiment to identify the optimal time point for measuring your specific apoptotic markers after this compound administration.

  • Possible Cause 2: Insufficient Antibody Quality or Assay Sensitivity.

    • Troubleshooting Step: Verify the specificity and sensitivity of your antibodies through appropriate controls (e.g., positive and negative controls). For immunoassays, ensure that the assay has been properly validated for your cell type.

  • Possible Cause 3: Low Levels of Apoptosis.

    • Troubleshooting Step: The level of apoptosis induced by this compound may be subtle. Consider using a more sensitive detection method or co-treating with a known pro-apoptotic agent as a positive control to ensure your assay is working correctly.

Issue 3: Variable measurements of inflammatory cytokines (e.g., IL-1β, IL-6, IL-10).

  • Possible Cause 1: Sample Handling and Stability.

    • Troubleshooting Step: Cytokines can be sensitive to degradation. Ensure proper sample collection and storage procedures. Use protease inhibitors during sample preparation and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Assay Specificity and Cross-Reactivity.

    • Troubleshooting Step: Ensure that your cytokine measurement kit (e.g., ELISA) is specific for the species you are studying and has minimal cross-reactivity with other proteins.

  • Possible Cause 3: Basal Inflammation Levels.

    • Troubleshooting Step: Basal levels of inflammation in your cell culture can mask the effects of this compound. Ensure your cells are not stressed or contaminated, which can elevate baseline cytokine levels.

Data Presentation

Table 1: Summary of this compound's Effects on Neuroinflammatory and Apoptotic Markers in the Hippocampus

MarkerEffect of this compound AdministrationReference
Pro-inflammatory Cytokines
Interleukin-1β (IL-1β)Increased[3]
Interleukin-6 (IL-6)Increased[3]
Anti-inflammatory Cytokines
Interleukin-10 (IL-10)Decreased[3]
Apoptotic Pathway Proteins
p38 MAPKIncreased Activity[3]
Bax/Bcl-2 RatioAltered (Pro-apoptotic)[3]
Cleaved Caspase-3Increased[3]

Table 2: Impact of this compound on Oxidative Stress and Mitochondrial Function in the Hippocampus

ParameterEffect of this compound AdministrationReference
Oxidative Stress
Endogenous Antioxidant SystemAltered[4]
Oxidative Stress MarkersIncreased[4]
Mitochondrial Function
Mitochondrial Function MarkersImpaired[4]

Experimental Protocols

1. Western Blot for Apoptotic Proteins (Cleaved Caspase-3, Bax, Bcl-2)

  • Cell Lysis: After treating hippocampal cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.

2. ELISA for Inflammatory Cytokines (IL-1β, IL-6, IL-10)

  • Sample Collection: Collect the cell culture supernatant after this compound treatment. Centrifuge to remove any cellular debris.

  • Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kit being used. This typically involves:

    • Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.

    • Incubating to allow the cytokine to bind to the antibody.

    • Washing the wells to remove unbound substances.

    • Adding a detection antibody.

    • Adding a substrate solution to develop a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokines in the samples.

Mandatory Visualizations

YK11_Apoptotic_Pathway This compound This compound AR Androgen Receptor This compound->AR Binds to p38_MAPK p38 MAPK (Activation) AR->p38_MAPK Activates Bax Bax (Pro-apoptotic) p38_MAPK->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) p38_MAPK->Bcl2 Inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway in hippocampal cells.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting Phase start Start Experiment treatment This compound Treatment of Hippocampal Cells start->treatment assay Perform Assay (e.g., Western Blot, ELISA) treatment->assay results Obtain Results assay->results inconsistent Inconsistent Results? results->inconsistent check_dose Verify Dose & Solvent Control inconsistent->check_dose If Yes check_time Optimize Time-Course inconsistent->check_time If Yes check_reagents Validate Antibodies/ Assay Kits inconsistent->check_reagents If Yes check_culture Ensure Consistent Cell Culture inconsistent->check_culture If Yes conclusion Conclude Experiment inconsistent->conclusion If No check_dose->treatment check_time->treatment check_reagents->treatment check_culture->treatment

Caption: A logical workflow for troubleshooting common experimental issues.

References

YK11 Technical Support Center: Investigating Oxidative Stress and Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the YK11 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the cellular effects of this compound, with a specific focus on its potential to induce oxidative stress and mitochondrial dysfunction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

A key study by Dahleh et al. (2023) provides evidence that this compound administration in male Wistar rats resulted in increased oxidative stress and impaired mitochondrial function in the hippocampus.[1][2][3] This guide will leverage findings from this study and other relevant literature to provide a comprehensive technical resource.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a synthetic, steroidal selective androgen receptor modulator (SARM).[4] It acts as a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as endogenous androgens like testosterone.[4][5] Uniquely, this compound also functions as a myostatin inhibitor by increasing the expression of follistatin, a natural antagonist of myostatin.[4][6] Myostatin is a protein that negatively regulates muscle growth; by inhibiting it, this compound can promote muscle hypertrophy.[4][6]

Q2: What is the evidence linking this compound to oxidative stress?

A2: A study in rats demonstrated that this compound administration led to a significant increase in markers of oxidative stress in the hippocampus.[1][2][3] This included increased levels of reactive oxygen species (ROS) and lipid peroxidation, as well as alterations in the endogenous antioxidant system.[1][2]

Q3: How does this compound appear to affect mitochondrial function?

A3: The same study that linked this compound to oxidative stress also reported impairments in all measured markers of mitochondrial function in the hippocampus of rats treated with this compound.[1][2][3] This suggests that this compound may compromise mitochondrial health, potentially leading to reduced energy production and increased cellular stress.

Q4: Are there any known neurochemical effects of this compound?

A4: Research indicates that this compound can have significant neurochemical effects. The study by Dahleh et al. (2023) focused on the hippocampus and found that this compound can promote oxidative stress and mitochondrial dysfunction in this brain region, suggesting potential neurological risks.[1][2][3]

Troubleshooting Guides

Troubleshooting ROS Detection Assays
Issue Potential Cause Troubleshooting Step
High background fluorescence Intrinsic fluorescence of this compound.Run a control with this compound in the assay buffer without the ROS probe to measure its intrinsic fluorescence. Subtract this background from your experimental values.[7]
Contaminated reagents.Test each component of your assay (e.g., buffer, media) for fluorescence.[7]
Probe auto-oxidation.Prepare fresh probe solutions and protect them from light.[7]
Inconsistent results with DCFH-DA assay Variability in probe loading.Ensure consistent cell density and incubation times.
Photobleaching of the probe.Minimize light exposure to the samples after probe addition.
Interference from this compound.Perform cell-free assays to check for direct reactions between this compound and the DCFH-DA probe.[7]
Signal appears to be an artifact Direct reaction of this compound with the ROS probe.Use multiple ROS probes with different detection mechanisms to confirm the biological effect.[7]
Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before adding this compound. A true biological ROS increase should be reduced by the antioxidant.[7]
Correlate ROS levels with downstream markers of oxidative damage, such as lipid peroxidation or DNA damage.[7]
Troubleshooting Mitochondrial Function Assays
Issue Potential Cause Troubleshooting Step
Low basal oxygen consumption rate (OCR) in Seahorse assay Insufficient cell number.Optimize cell seeding density for your specific cell type.[8]
Poor cell health.Ensure cells are healthy and in the logarithmic growth phase before the experiment.[8]
Uneven cell plating.Ensure a homogenous cell suspension and careful pipetting for even cell distribution.[8]
High variability between replicate wells Inconsistent cell seeding.Use precise pipetting techniques and allow the plate to sit at room temperature before incubation to ensure even cell settling.[8]
Edge effects in the microplate.Avoid using the outer wells of the microplate, or fill them with media without cells.
No response to mitochondrial inhibitors (e.g., oligomycin, FCCP) Suboptimal inhibitor concentration.Perform a dose-response experiment to determine the optimal concentration for your cell type.[8]
Inhibitor instability.Ensure proper storage and handling of the inhibitors and prepare fresh solutions.[8]
Cell type resistance.Some cell types may have compensatory metabolic pathways. Consider using alternative inhibitors or assays.[8]
Low mitochondrial membrane potential in control cells Cell stress or death.Ensure optimal cell culture conditions and handle cells gently.
Phototoxicity from fluorescent dyes.Use the lowest possible dye concentration and minimize light exposure.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound-induced oxidative stress and mitochondrial dysfunction from the study by Dahleh et al. (2023) in the rat hippocampus.

Table 1: Markers of Oxidative Stress

Parameter Control Group This compound Group % Change
Reactive Oxygen Species (ROS) (Data not explicitly provided in abstract)Increased-
Lipid Peroxidation (TBARS) (Data not explicitly provided in abstract)Increased-
Superoxide Dismutase (SOD) Activity (Data not explicitly provided in abstract)Altered-
Catalase (CAT) Activity (Data not explicitly provided in abstract)Altered-

Note: The primary research article should be consulted for specific numerical data and statistical significance.

Table 2: Markers of Mitochondrial Function

Parameter Control Group This compound Group % Change
Mitochondrial Mass (Data not explicitly provided in abstract)Impaired-
Mitochondrial Membrane Potential (ΔΨm) (Data not explicitly provided in abstract)Impaired-
Mitochondrial Respiratory Chain Complex Activity (Data not explicitly provided in abstract)Impaired-
ATP Levels (Data not explicitly provided in abstract)Impaired-

Note: The primary research article should be consulted for specific numerical data and statistical significance.

Experimental Protocols

Protocol 1: Measurement of Reactive Oxygen Species (ROS)

This protocol is a general guideline for measuring intracellular ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at the desired concentrations and for the specified duration. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Probe Loading: Remove the treatment media and wash the cells with a warm buffer (e.g., PBS or HBSS).

  • Incubation: Add the H2DCFDA working solution to the cells and incubate in the dark at 37°C for 30-60 minutes.

  • Wash: Gently wash the cells to remove the excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~529 nm emission for DCF).[9][10]

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol outlines the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential.

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1. Include a positive control for mitochondrial depolarization (e.g., CCCP or FCCP).[11]

  • Staining: Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[11]

  • Wash: Centrifuge the plate (for suspension cells) or gently wash (for adherent cells) to remove the staining solution.

  • Fluorescence Measurement: Measure the fluorescence of both JC-1 monomers (green fluorescence, Ex/Em ~485/535 nm) and J-aggregates (red fluorescence, Ex/Em ~540/590 nm).[11]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Measurement of Cellular ATP Levels

This protocol describes a luciferase-based assay for quantifying cellular ATP.

  • Cell Culture and Treatment: Culture and treat cells with this compound in an opaque-walled multi-well plate suitable for luminescence measurements.

  • Cell Lysis: Add a reagent that lyses the cells and stabilizes the ATP.

  • Luciferase Reaction: Add a luciferin/luciferase reagent to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

Signaling Pathways and Experimental Workflows

YK11_Signaling_Pathway cluster_YK11_Action This compound Mechanisms cluster_Downstream_Effects Cellular Consequences cluster_Mitochondrial_Impact Mitochondrial Targets This compound This compound AR Androgen Receptor (AR) (Partial Agonist) This compound->AR Myostatin Myostatin Inhibition (via Follistatin) This compound->Myostatin Oxidative_Stress Oxidative Stress (Increased ROS) AR->Oxidative_Stress downstream signaling Myostatin->Oxidative_Stress potential link Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction MMP Decreased ΔΨm Mitochondrial_Dysfunction->MMP ATP Decreased ATP Production Mitochondrial_Dysfunction->ATP ROS_Mito Increased Mitochondrial ROS Mitochondrial_Dysfunction->ROS_Mito

Caption: Proposed signaling pathways of this compound leading to oxidative stress and mitochondrial dysfunction.

ROS_Assay_Workflow start Start cell_culture 1. Plate and Culture Cells start->cell_culture treatment 2. Treat with this compound (include controls) cell_culture->treatment wash1 3. Wash Cells treatment->wash1 probe_loading 4. Load with ROS-sensitive probe (e.g., H2DCFDA) wash1->probe_loading incubation 5. Incubate in Dark probe_loading->incubation wash2 6. Wash to Remove Excess Probe incubation->wash2 measurement 7. Measure Fluorescence wash2->measurement end End measurement->end

Caption: Experimental workflow for measuring intracellular reactive oxygen species (ROS).

Mito_Stress_Test_Workflow start Start: Seed Cells in Seahorse Plate equilibrate 1. Equilibrate in Assay Medium start->equilibrate basal_ocr 2. Measure Basal OCR equilibrate->basal_ocr oligomycin 3. Inject Oligomycin (inhibits ATP synthase) basal_ocr->oligomycin atp_ocr 4. Measure ATP-linked OCR oligomycin->atp_ocr fccp 5. Inject FCCP (uncoupler) atp_ocr->fccp max_ocr 6. Measure Maximal OCR fccp->max_ocr rot_ant 7. Inject Rotenone/Antimycin A (inhibit Complex I/III) max_ocr->rot_ant non_mito_ocr 8. Measure Non-Mitochondrial OCR rot_ant->non_mito_ocr end End: Analyze Data non_mito_ocr->end

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

References

Navigating YK11 Research: A Technical Guide to Minimize Variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals investigating the novel selective androgen receptor modulator (SARM) YK11, achieving consistent and reproducible results is paramount. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, aiming to minimize variability in research findings.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound research, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low or No Cellular Response to this compound Treatment 1. This compound Degradation: this compound is known to be unstable and can hydrolyze, especially in acidic conditions.[1][2] Stock solutions stored improperly or for extended periods may lose potency. 2. Poor Solubility: The compound may not be fully dissolved in the vehicle, leading to a lower effective concentration. 3. Suboptimal Cell Culture Conditions: Cell confluence, serum concentration, and passage number can all affect cellular responsiveness. 4. Incorrect Dosage/Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to cytotoxicity.1. Freshly Prepare Solutions: Prepare this compound stock solutions fresh from a crystalline solid for each experiment. Store powder at -20°C for long-term stability.[3] For stock solutions in solvent, store at -80°C for up to 3 months or -20°C for up to 2 weeks.[3] 2. Ensure Complete Solubilization: Use appropriate solvents like DMSO, ethanol, or methanol for stock solutions.[4] Ensure the compound is fully dissolved before further dilution into culture media. The solubility in these solvents is approximately 1 mg/ml.[4] 3. Standardize Cell Culture: Maintain a consistent cell seeding density and confluence level at the start of each experiment. Use a consistent serum batch and avoid high passage numbers. For C2C12 myoblast differentiation, it is common to switch to a differentiation medium with a lower serum concentration (e.g., 2% horse serum).[5] 4. Perform Dose-Response Studies: Determine the optimal concentration of this compound for your specific cell line and endpoint. A common starting concentration for in vitro studies is around 500 nM.[4][5]
High Variability Between Replicates 1. Inconsistent this compound Purity: The purity of the this compound compound can vary between suppliers and even between batches from the same supplier.[6] 2. Pipetting Errors: Inaccurate pipetting can lead to significant differences in the final concentration of this compound in each well. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate solutes and affect cell growth and differentiation.1. Source High-Purity this compound: Obtain this compound from a reputable supplier that provides a certificate of analysis (CoA) with purity data (ideally ≥98%).[3] 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors. 3. Mitigate Edge Effects: Avoid using the outermost wells of multi-well plates for experimental samples. Fill these wells with sterile media or PBS to maintain humidity.
Unexpected or Off-Target Effects 1. Metabolic Conversion: this compound is extensively metabolized in vivo, and the parent compound may not be detectable in urine.[1] The observed effects could be due to its metabolites. 2. Partial Agonist/Antagonist Activity: this compound is a partial agonist of the androgen receptor, and its effects can be context-dependent.[7] 3. Non-Genomic Signaling: this compound has been shown to activate non-genomic signaling pathways, such as the Akt pathway, which could contribute to its effects.[8]1. Consider Metabolites in In Vivo Studies: When analyzing in vivo data, be aware that the biological activity may be mediated by metabolites of this compound. 2. Include Appropriate Controls: Use a full androgen receptor agonist (e.g., DHT) and an antagonist (e.g., flutamide) as controls to dissect the AR-dependent effects of this compound.[5] 3. Investigate Multiple Signaling Pathways: When unexpected results occur, consider investigating other potential signaling pathways beyond the canonical androgen receptor pathway.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

  • Q1: What is the best solvent to dissolve this compound? A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol at approximately 1 mg/ml.[4] For cell culture experiments, a stock solution is typically prepared in DMSO and then diluted in the culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent toxicity.

  • Q2: How should I store this compound powder and stock solutions? A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in a solvent can be stored at -80°C for up to 3 months or at -20°C for up to 2 weeks.[3] Due to its instability, it is highly recommended to prepare fresh solutions for each experiment.

In Vitro Experiments

  • Q3: What is a typical concentration range for this compound in cell culture experiments? A3: A commonly used concentration for in vitro studies with C2C12 myoblasts and MC3T3-E1 osteoblasts is 500 nM.[4][5] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Q4: What are the key steps for inducing myogenic differentiation in C2C12 cells with this compound? A4: To induce myogenic differentiation, C2C12 myoblasts are typically cultured to a high confluence in a growth medium (e.g., DMEM with 10% FBS). Then, the medium is switched to a differentiation medium (e.g., DMEM with 2% horse serum) containing this compound or a vehicle control.[5] The differentiation process is usually monitored over several days.

  • Q5: What are suitable positive and negative controls for a this compound experiment? A5: For androgen receptor-mediated effects, dihydrotestosterone (DHT) can be used as a positive control (a full AR agonist), and an AR antagonist like flutamide can be used as a negative control.[5] For myostatin inhibition, a known myostatin inhibitor or an anti-follistatin antibody can be used to confirm the mechanism of action.[7]

In Vivo Experiments

  • Q6: What are the reported dosages of this compound in animal studies? A6: Dosages in animal studies have varied significantly. For example, one study in mice used oral doses of 350 mg/kg/day and 700 mg/kg/day. It's important to note that the oral bioavailability of this compound is thought to be low.

  • Q7: What is a suitable vehicle for administering this compound in vivo? A7: The choice of vehicle will depend on the route of administration. For oral gavage, a suspension in a vehicle like carboxymethylcellulose (CMC) is often used. For subcutaneous or intraperitoneal injections, a solution in a biocompatible solvent mixture may be required. It is crucial to perform pilot studies to ensure the vehicle's safety and the compound's stability in the chosen vehicle.

Experimental Protocols

Detailed Methodology for C2C12 Myogenic Differentiation Assay

  • Cell Seeding: Plate C2C12 myoblasts in a growth medium (DMEM with 10% FBS) at a density that will allow them to reach 80-90% confluence within 24 hours.

  • Induction of Differentiation: Once the desired confluence is reached, replace the growth medium with a differentiation medium (DMEM with 2% horse serum).

  • This compound Treatment: Add freshly diluted this compound to the differentiation medium at the desired final concentration (e.g., 500 nM). Include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated wells).

  • Incubation: Incubate the cells for the desired period (e.g., 2-4 days), changing the medium with fresh this compound or vehicle every 48 hours.

  • Analysis: Assess myogenic differentiation by analyzing the expression of myogenic markers such as MyoD, myogenin, and myosin heavy chain (MyHC) using techniques like qRT-PCR or Western blotting.[5][7]

Detailed Methodology for MC3T3-E1 Osteoblastic Differentiation Assay

  • Cell Seeding: Plate MC3T3-E1 pre-osteoblasts in a growth medium (e.g., alpha-MEM with 10% FBS).

  • Induction of Differentiation: At confluence, switch to an osteogenic differentiation medium containing ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).

  • This compound Treatment: Add this compound to the differentiation medium at the desired concentration (e.g., 0.5 µM).[9] Include a vehicle control.

  • Incubation: Culture the cells for an extended period (e.g., 8 days or more), with media changes every 2-3 days.

  • Analysis: Evaluate osteoblast differentiation by measuring alkaline phosphatase (ALP) activity and assessing mineralization using Alizarin Red S staining.[10] Gene expression of osteogenic markers like osteocalcin and Runx2 can also be analyzed.[8]

Visualizations

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Akt Akt This compound->Akt Activates (Non-genomic) YK11_AR This compound-AR Complex AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates to Nucleus and binds to ARE pAkt p-Akt (Active) Akt->pAkt Myogenesis ↑ Myogenesis pAkt->Myogenesis Promotes Osteogenesis ↑ Osteogenesis pAkt->Osteogenesis Promotes Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates Transcription Follistatin_mRNA Follistatin mRNA Follistatin_Gene->Follistatin_mRNA Follistatin Follistatin Protein Follistatin_mRNA->Follistatin Translation Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin->Myogenesis Inhibits

Caption: this compound's dual-action signaling pathway.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting Source Source High-Purity this compound (≥98% with CoA) Prepare_Stock Prepare Fresh Stock Solution (e.g., in DMSO) Source->Prepare_Stock Treatment Treat Cells with this compound and Controls Prepare_Stock->Treatment Cell_Culture Standardize Cell Culture (Passage, Confluence) Dose_Response Perform Dose-Response Study Cell_Culture->Dose_Response Dose_Response->Treatment Assay Perform Assay (e.g., qRT-PCR, Western, Staining) Treatment->Assay Data_Analysis Analyze Data Assay->Data_Analysis Variability High Variability? Data_Analysis->Variability No_Effect No Effect? Data_Analysis->No_Effect Variability->No_Effect No Check_Purity Check Compound Purity & Re-test Variability->Check_Purity Yes No_Effect->Data_Analysis No, proceed Check_Prep Review Solution Prep & Cell Health No_Effect->Check_Prep Yes Optimize_Conc Optimize Concentration Check_Prep->Optimize_Conc

Caption: Troubleshooting workflow for this compound experiments.

References

quality control measures for purchasing research-grade YK11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the quality of research-grade YK11. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide: this compound Quality Control

Unexpected experimental results can often be traced back to the purity and integrity of the starting materials. This guide provides a systematic approach to troubleshooting common issues related to research-grade this compound.

Issue Observed Potential Cause Recommended Action & Verification
Low Purity (<98%) Detected by HPLC Incomplete reaction or inadequate purification during synthesis.1. Review Certificate of Analysis (CoA): Ensure the batch-specific CoA from the supplier indicates a purity of ≥98%. 2. Third-Party Analysis: Conduct independent HPLC analysis to verify purity. Compare the retention time of the main peak against a certified reference standard. 3. Purification: If in-house purification is an option, consider recrystallization or preparative chromatography.
Presence of Unexpected Peaks in HPLC/MS Contamination with starting materials, reagents, by-products, or degradation products.1. Identify Potential Impurities: Common impurities in steroidal syntheses can include isomers, incompletely reacted intermediates, or by-products from side reactions. 2. Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the impurity peaks to help identify their structures. 3. Review Synthesis Route: If the synthesis method is known, predict potential by-products and compare their expected masses with the MS data.
Inconsistent Biological Activity Incorrect diastereomer ratio or presence of inactive isomers.1. Chiral Chromatography: this compound has multiple stereocenters and is typically sold as a mixture of diastereomers. Use a chiral HPLC method to determine the ratio of diastereomers. 2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the 1H and 13C NMR spectra of your sample with published data to confirm the correct structural isomers are present. The ratio of diastereomers can sometimes be quantified by integrating specific peaks in the 1H NMR spectrum.
Compound Degradation Over Time This compound is known to be unstable and can hydrolyze, especially in acidic conditions.[1][2]1. Proper Storage: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Fresh Preparations: Prepare solutions fresh for each experiment. 3. Purity Re-assessment: If a batch has been stored for an extended period, re-analyze its purity by HPLC before use.
Poor Solubility Incorrect solvent or presence of insoluble impurities.1. Consult Supplier's Data: Check the supplier's datasheet for recommended solvents. 2. Solvent Testing: Test solubility in common laboratory solvents such as DMSO, ethanol, and methanol. 3. Filtration: If the compound appears to dissolve but leaves a residue, filter the solution before use.

Frequently Asked Questions (FAQs)

1. What is the acceptable purity for research-grade this compound?

For reliable and reproducible experimental results, the purity of research-grade this compound should be at least 98%, as determined by High-Performance Liquid Chromatography (HPLC).[2]

2. What information should I look for on a Certificate of Analysis (CoA) for this compound?

A comprehensive CoA for this compound should include:

  • Supplier Information: Name and contact details of the manufacturer or vendor.

  • Product Identification: Chemical name (this compound), CAS number (1370003-76-1), and batch/lot number.

  • Physical Properties: Appearance, molecular formula (C25H34O6), and molecular weight (430.54 g/mol ).[3]

  • Analytical Data: The results of purity testing, typically by HPLC, with the percentage purity clearly stated. It should also specify the analytical method used.

  • Spectroscopic Data: Confirmation of the compound's identity through methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Date of Analysis: The date the quality control tests were performed.

3. How can I independently verify the identity and purity of my this compound sample?

You can use a combination of analytical techniques:

  • HPLC: To determine the purity of the compound.

  • Mass Spectrometry: To confirm the molecular weight. Due to this compound's instability, the protonated molecule [M+H]+ at m/z 431 may not be readily observed. Look for the sodium adduct [M+Na]+ at m/z 453.3.[1][2]

  • NMR Spectroscopy: To confirm the chemical structure. The 1H and 13C NMR spectra should be consistent with published data.[1][2]

4. What are the common impurities that might be present in a this compound sample?

Impurities in synthetic steroidal compounds like this compound can include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis process.

  • By-products: Resulting from side reactions during synthesis.

  • Isomers: Including diastereomers, which may have different biological activities.

  • Degradation products: this compound can hydrolyze, particularly in acidic conditions.[1][2]

  • Residual solvents: Solvents used in the synthesis and purification process.

5. How should I store research-grade this compound to prevent degradation?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dark, and dry environment. For long-term storage, keeping it in a freezer at -20°C is recommended. It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Gradient: A typical gradient might start at 50% acetonitrile and increase to 95% over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Methodology:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.

  • Sample Introduction: The sample can be introduced via direct infusion or, preferably, through an LC-MS system using the HPLC method described above.

  • Data Analysis: Look for the sodium adduct of this compound at an m/z of 453.3.[1][2] The protonated molecule at m/z 431 is often not observed due to in-source fragmentation.[1][2] Common fragmentation pathways involve the loss of methanol or other parts of the D-ring substituent.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Methodology:

  • Solvent: Deuterated chloroform (CDCl3) is a suitable solvent.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent. Ensure the sample is fully dissolved and the solution is clear.

  • Experiments: Acquire 1H and 13C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Analysis: Compare the chemical shifts and coupling constants of your sample's spectra with published reference data for this compound to confirm the correct chemical structure.

Visualizations

YK11_QC_Workflow cluster_procurement Procurement cluster_verification In-House Verification cluster_decision Decision cluster_action Action start Purchase Research-Grade this compound supplier_check Verify Supplier Reputation start->supplier_check coa_review Review Certificate of Analysis (CoA) supplier_check->coa_review hplc HPLC for Purity (≥98%) coa_review->hplc ms MS for Identity Confirmation (m/z 453.3) hplc->ms nmr NMR for Structural Verification ms->nmr pass_qc Batch Passes QC nmr->pass_qc All criteria met fail_qc Batch Fails QC nmr->fail_qc Criteria not met use_in_research Proceed with Experiments pass_qc->use_in_research contact_supplier Contact Supplier for Resolution fail_qc->contact_supplier reject_batch Reject Batch contact_supplier->reject_batch

Caption: Quality Control Workflow for Research-Grade this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_purity Is this compound Purity Confirmed ≥98%? start->check_purity check_identity Is this compound Identity Confirmed by MS/NMR? check_purity->check_identity Yes purity_issue Purity Issue Suspected check_purity->purity_issue No check_stability Was the Compound Handled and Stored Correctly? check_identity->check_stability Yes identity_issue Identity Issue Suspected check_identity->identity_issue No stability_issue Stability Issue Suspected check_stability->stability_issue No other_issue Investigate Other Experimental Parameters check_stability->other_issue Yes run_hplc Perform HPLC Analysis purity_issue->run_hplc run_ms_nmr Perform MS and NMR Analysis identity_issue->run_ms_nmr review_handling Review Storage and Handling Procedures stability_issue->review_handling

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

impact of YK11's C17-alpha alkylated structure on experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of YK11, with a particular focus on the implications of its C17-alpha alkylated (C17α-alkylated) structure.

Frequently Asked Questions (FAQs)

General Properties and Mechanism of Action

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic, steroidal selective androgen receptor modulator (SARM). Its chemical structure is derived from dihydrotestosterone (DHT).[1] this compound functions as a partial agonist of the androgen receptor (AR).[1][2] Uniquely among many SARMs, it also acts as a myostatin inhibitor. It achieves this by increasing the expression of follistatin, a protein that antagonizes myostatin, a negative regulator of muscle growth.[1][3][4][5][6][7]

2. How does the C17α-alkylated structure of this compound influence its properties?

The C17α-alkylation makes this compound orally bioavailable, as it protects the molecule from rapid degradation in the liver.[8] However, this structural feature is also commonly associated with an increased risk of hepatotoxicity in 17α-alkylated anabolic-androgenic steroids.[8][9] While the specific hepatotoxicity of this compound has not been extensively studied in humans, this potential for liver stress is a critical consideration in experimental design.[10][11]

Experimental Design and Protocols

3. What are the recommended in vitro models for studying the myogenic effects of this compound?

The mouse myoblast cell line C2C12 is a widely used and appropriate model to study the myogenic differentiation effects of this compound.[3][4][5][6][7] Researchers can induce differentiation in these cells and treat them with this compound to observe effects on myotube formation and the expression of myogenic regulatory factors (MRFs).

4. What concentrations of this compound are typically used in in vitro experiments?

For studying myogenic differentiation in C2C12 cells, concentrations around 500 nM are commonly used.[5][6][12] For investigating osteoblastic differentiation in MC3T3-E1 cells, a concentration of 0.5 µM has been shown to increase cell proliferation.[12]

5. How can I assess the myostatin-inhibiting activity of this compound in my experiments?

The myostatin-inhibiting activity of this compound is mediated by the upregulation of follistatin. Therefore, you can measure the mRNA and protein levels of follistatin in your experimental model (e.g., C2C12 cells) following this compound treatment using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[3][4][5][6][7]

Troubleshooting Experimental Issues

6. I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

Inconsistent results can arise from the instability of this compound in solution. This compound is known to be easily hydrolyzed.[2] It is crucial to prepare fresh stock solutions in a suitable solvent like DMSO and to be mindful of its stability in cell culture media over the course of the experiment.

7. My Western blot for androgen receptor (AR) shows a weak or no signal. How can I troubleshoot this?

A weak AR signal can be due to several factors, including low protein concentration, inefficient nuclear extraction (as AR translocates to the nucleus upon activation), or issues with the primary antibody.[13][14] Ensure you are using a lysis buffer appropriate for nuclear proteins and consider using a nuclear fractionation protocol.[13] Optimizing the primary antibody concentration and incubation time is also critical.[13][14][15][16][17]

Troubleshooting Guides

In Vitro Experimentation with this compound
Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in cell culture medium This compound is hydrophobic and may have limited solubility in aqueous media.- Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced precipitation. - Prepare this compound dilutions in pre-warmed media and vortex gently during addition. - Consider using a solubilizing agent, but validate its compatibility with your cell line and assays.
Inconsistent dose-response effects Degradation of this compound in stock solutions or experimental media.- Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. - Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. - Perform a stability test of this compound in your specific cell culture medium over the time course of your experiment.
High background in Western blots Non-specific antibody binding or inadequate blocking.- Increase the duration and/or concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST). - Optimize the primary and secondary antibody concentrations and incubation times. - Ensure thorough washing steps between antibody incubations.[13][14][15][16][17]
Difficulty detecting myogenic markers (MyoD, Myogenin) Suboptimal differentiation of C2C12 cells or timing of analysis.- Ensure C2C12 cells are not overgrown before inducing differentiation. - Optimize the serum concentration in the differentiation medium (typically 2% horse serum). - Perform a time-course experiment to determine the peak expression of MyoD and myogenin following this compound treatment.
Considerations for the C17α-Alkylated Structure
Issue Implication for Experimental Design Recommended Action
Potential Hepatotoxicity In vivo studies should include assessments of liver function. In vitro studies can utilize liver cell lines to screen for cytotoxicity.- In Vivo: Monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[10][11][18][19][20][21] Conduct histopathological analysis of liver tissue. - In Vitro: Use human hepatocyte cell lines like HepG2 to perform cytotoxicity assays (e.g., MTT, LDH release) and determine the IC50 value.[22][23][24][25][26]
Off-Target Effects The steroidal backbone may lead to interactions with other steroid receptors or enzymes.- Include appropriate controls, such as other C17α-alkylated steroids (e.g., methyltestosterone) and non-steroidal SARMs, to assess specificity. - Consider performing counter-screening assays against other relevant nuclear receptors.
Pharmacokinetics and Bioavailability The C17α-alkylation enhances oral bioavailability but can lead to a specific metabolic profile.- In vivo studies should include pharmacokinetic analysis to determine the half-life, clearance, and volume of distribution of this compound.[1][27] - Be aware that this compound is extensively metabolized, and intact this compound may not be detectable in urine.[28]

Data Presentation

Table 1: In Vitro Concentrations of this compound in Myogenic and Osteogenic Studies

Cell LineAssayThis compound ConcentrationObserved EffectReference
C2C12 MyoblastsMyogenic Differentiation500 nMIncreased expression of MyoD, Myf5, and myogenin.[3][4][5][6][7]Kanno et al., 2013
C2C12 MyoblastsFollistatin Expression500 nMSignificant induction of follistatin mRNA.[3][4][5][6][7]Kanno et al., 2013
MC3T3-E1 OsteoblastsCell Proliferation0.5 µMAccelerated cell proliferation.[12]Yatsu et al., 2018
MC3T3-E1 OsteoblastsOsteogenic Markers0.1 - 1.0 µMDose-dependent increase in osteocalcin mRNA expression.[12]Yatsu et al., 2018

Experimental Protocols

In Vitro Myogenic Differentiation of C2C12 Cells

Objective: To assess the effect of this compound on the differentiation of myoblasts into myotubes.

Methodology:

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Induction of Differentiation: When cells reach 80-90% confluency, switch to a differentiation medium (DMEM with 2% horse serum).

  • This compound Treatment: Treat the cells with this compound (e.g., 500 nM) or a vehicle control (e.g., DMSO).

  • Analysis of Myogenic Markers:

    • qRT-PCR: At various time points (e.g., 24, 48, 72 hours), extract total RNA and perform qRT-PCR to quantify the mRNA levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin. Normalize to a stable housekeeping gene.[29][30][31][32][33]

    • Western Blot: After 3-5 days of differentiation, lyse the cells and perform Western blot analysis to detect the protein levels of MyoD, myogenin, and myosin heavy chain (MHC).[34]

In Vitro Hepatotoxicity Assay using HepG2 Cells

Objective: To evaluate the potential cytotoxic effects of this compound on liver cells.

Methodology:

  • Cell Culture: Culture HepG2 cells in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM) with 10% FBS.

  • This compound Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations for 24, 48, or 72 hours.

  • Cytotoxicity Assessment:

    • MTT Assay: Add MTT solution to the wells and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance to determine cell viability.

    • LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).[22][23][24][25][26]

Mandatory Visualizations

Myostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds Follistatin Follistatin Follistatin->Myostatin Binds & Inhibits ALK4_5 ALK4/5 Receptor ActRIIB->ALK4_5 Recruits & Activates Smad2_3 Smad2/3 ALK4_5->Smad2_3 Phosphorylates This compound This compound AR Androgen Receptor This compound->AR Binds pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Gene_Expression_Inhibition Inhibition of Myogenic Gene Expression Smad_complex->Gene_Expression_Inhibition AR_this compound AR-YK11 Complex Follistatin_Gene Follistatin Gene AR_this compound->Follistatin_Gene Translocates to nucleus & activates transcription Follistatin_Expression Increased Follistatin Expression Follistatin_Gene->Follistatin_Expression Follistatin_Expression->Follistatin Increases secretion

Caption: this compound's dual mechanism of action on the myostatin signaling pathway.

Experimental_Workflow_Myogenesis cluster_analysis Analysis start Start culture Culture C2C12 myoblasts in growth medium (10% FBS) start->culture induce Induce differentiation (switch to 2% horse serum) culture->induce treat Treat with this compound (e.g., 500 nM) or vehicle (DMSO) induce->treat rna_extraction Extract total RNA (e.g., 24, 48, 72h) treat->rna_extraction protein_lysis Lyse cells for protein (e.g., Day 3-5) treat->protein_lysis qpcr qRT-PCR for MyoD, Myogenin, Follistatin rna_extraction->qpcr data_analysis Data Analysis and Interpretation qpcr->data_analysis western_blot Western Blot for MyoD, Myogenin, MHC protein_lysis->western_blot western_blot->data_analysis end End data_analysis->end Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) This compound->AR_HSP Binds to AR AR_YK11_cyto AR-YK11 Complex AR_HSP->AR_YK11_cyto HSP Dissociation AR_YK11_nuc AR-YK11 Complex AR_YK11_cyto->AR_YK11_nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_YK11_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates

References

Validation & Comparative

A Comparative Analysis of YK11 and RAD-140 on Bone Density: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of selective androgen receptor modulators (SARMs), YK11 and RAD-140 have garnered significant attention for their potential anabolic effects on muscle and bone. This guide provides a comparative overview of their impact on bone density, drawing from available preclinical data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes findings from individual research on each compound to offer insights into their mechanisms and potential osteogenic activities.

Quantitative Data on Bone Parameters

The following table summarizes the available quantitative data from preclinical studies on the effects of this compound and RAD-140 on markers of bone health. It is important to note that these findings are from separate studies and not from a head-to-head comparison.

CompoundModel SystemDosageDurationKey Findings on Bone DensityReference
This compound MC3T3-E1 mouse osteoblast cells0.5 µM96 hoursIncreased cell proliferation and mineralization. Upregulated osteoblast differentiation markers (osteoprotegerin and osteocalcin).[1][2]
This compound Rat cranial bone defects0.5 and 1 mg/mL (in hydrogel)Not specifiedPromoted the repair of cranial bone defects.[3][4]
This compound Bone marrow-derived mesenchymal stem cells (BMSCs)0.25-4 µMNot specifiedPromoted osteogenesis of BMSCs in a concentration-dependent manner.[3][4]
RAD-140 Older male C57BL/6 mice (23.7-25.5 months)5 mg/kg/day6 weeksPreserved bone mineral density.[5]
RAD-140 Young, healthy male Sprague-Dawley ratsNot specified14 daysDid not impact cortical or trabecular bone structural morphometric properties.[6][7][8]

Signaling Pathways and Mechanisms of Action

The osteogenic effects of this compound and RAD-140 are primarily mediated through their interaction with the androgen receptor (AR), albeit with distinct downstream signaling cascades.

This compound Signaling Pathway in Bone

This compound, a steroidal SARM, acts as a partial agonist of the androgen receptor.[9][10] In bone cells, its binding to the AR initiates a cascade of events that promote osteoblast proliferation and differentiation.[1][2][11] One of the key mechanisms identified is the rapid non-genomic activation of the Akt signaling pathway.[1][2] Furthermore, research suggests that this compound may also influence the Bone Morphogenetic Protein 2 (BMP2)/Smad signaling pathway, a critical regulator of osteogenesis.[3][4]

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR PI3K PI3K AR->PI3K Non-genomic BMP2 BMP2 AR->BMP2 Genomic Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Osteoblast Osteoblast Proliferation & Differentiation pAkt->Osteoblast Smad Smad Signaling BMP2->Smad Smad->Osteoblast BoneFormation Increased Bone Formation Osteoblast->BoneFormation

This compound signaling pathway in osteoblasts.
RAD-140 Signaling Pathway in Bone

RAD-140 is a non-steroidal SARM that exhibits high selectivity for androgen receptors in tissues like bone and muscle.[12][13][14] Its mechanism of action in bone involves binding to the AR, which in turn modulates gene transcription to favor anabolic processes. This leads to an increase in osteoblast activity and subsequent bone formation, contributing to improved bone mineral density.[15][16] RAD-140 is also suggested to have anti-inflammatory properties which could indirectly benefit bone health by mitigating chronic inflammation-induced bone loss.[15]

RAD140_Signaling_Pathway RAD140 RAD-140 AR Androgen Receptor (AR) in Bone Tissue RAD140->AR GeneTranscription Modulation of Gene Transcription AR->GeneTranscription OsteoblastActivity Increased Osteoblast Activity GeneTranscription->OsteoblastActivity BoneResorption Decreased Osteoclast Activity (Inhibition of Bone Resorption) GeneTranscription->BoneResorption BoneMineralization Enhanced Bone Mineralization OsteoblastActivity->BoneMineralization BMD Increased Bone Mineral Density BoneMineralization->BMD Experimental_Workflow start Compound Selection (e.g., this compound, RAD-140) in_vitro In Vitro Studies (Osteoblast/Osteoclast Cell Lines) start->in_vitro proliferation Proliferation Assays (e.g., MTS) in_vitro->proliferation differentiation Differentiation Assays (e.g., ALP activity, Mineralization) in_vitro->differentiation gene_expression Gene Expression Analysis (e.g., qPCR for bone markers) in_vitro->gene_expression in_vivo In Vivo Animal Studies (e.g., Rodent Models) in_vitro->in_vivo Promising results lead to treatment Compound Administration (Dosage & Duration) in_vivo->treatment analysis Bone Density & Microarchitecture Analysis treatment->analysis micro_ct Micro-CT Analysis (BMD, BV/TV, etc.) analysis->micro_ct histology Histomorphometry analysis->histology serum_markers Serum Bone Turnover Markers analysis->serum_markers data_analysis Data Analysis & Interpretation analysis->data_analysis

References

YK11's In Vitro Efficacy as a Myostatin Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of YK11, a selective androgen receptor modulator (SARM) with myostatin-inhibiting properties, against other myostatin inhibitors. The information is compiled from preclinical in vitro studies to assist researchers in understanding the mechanisms and potential applications of these compounds in muscle development.

Abstract

Myostatin is a key negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases. This compound has emerged as a unique compound that functions as both a SARM and a myostatin inhibitor.[1][2] Unlike direct myostatin inhibitors, this compound's primary mechanism for myostatin inhibition is indirect, through the upregulation of follistatin, a natural antagonist of myostatin.[2][3] This guide summarizes the available in vitro data on this compound's efficacy and provides a qualitative comparison with other myostatin inhibitors, namely Follistatin and ACE-031.

This compound: A Dual-Action Compound

This compound is a synthetic steroidal SARM that acts as a partial agonist of the androgen receptor.[2] Its unique dual-action mechanism involves both androgen receptor modulation and myostatin inhibition via the induction of follistatin expression.[1] In vitro studies using C2C12 myoblast cells have demonstrated that this compound treatment leads to a significant increase in the expression of myogenic regulatory factors (MRFs), such as MyoD, Myf5, and myogenin, which are crucial for muscle differentiation.[2][3] This effect on myogenic differentiation was found to be more significant than that induced by dihydrotestosterone (DHT).[2]

In Vitro Efficacy of this compound

The primary in vitro evidence for this compound's myostatin-inhibiting activity comes from a study by Kanno et al. (2013), which demonstrated its ability to increase follistatin (Fst) mRNA levels in C2C12 cells. This upregulation of follistatin is key to its anabolic effects, as the study showed that the myogenic differentiation induced by this compound was reversed by an anti-follistatin antibody.[2][3]

The following table summarizes the quantitative data from this study, showcasing the upregulation of key myogenic regulatory factors in C2C12 cells treated with this compound compared to a control.

Myogenic Regulatory FactorTreatment (500 nM this compound)Fold Increase vs. Control (Day 4)
Myf5 This compound> 2-fold
MyoD This compound> 1.5-fold
Myogenin This compound> 2-fold

Data is estimated from graphical representations in Kanno et al., Biological & Pharmaceutical Bulletin, 2013.[2]

Comparison with Other Myostatin Inhibitors

While direct quantitative in vitro comparisons between this compound and other myostatin inhibitors are limited, a qualitative comparison of their mechanisms of action provides valuable insights.

Myostatin InhibitorMechanism of Action
This compound Indirectly inhibits myostatin by binding to the androgen receptor and significantly increasing the expression of its natural inhibitor, follistatin.[2][3]
Follistatin A naturally occurring glycoprotein that directly binds to and neutralizes myostatin, preventing it from activating its receptor.[1]
ACE-031 A recombinant fusion protein that acts as a decoy receptor, binding to myostatin and other related ligands to prevent them from interacting with the activin receptor type IIB (ActRIIB).

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Myostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds to Follistatin Follistatin Follistatin->Myostatin Inhibits MyogenicDifferentiation ↑ Myogenic Differentiation Follistatin->MyogenicDifferentiation Promotes ACE031 ACE-031 ACE031->Myostatin Inhibits This compound This compound AndrogenReceptor Androgen Receptor This compound->AndrogenReceptor Activates pSmad23 p-Smad2/3 ActRIIB->pSmad23 Activates Follistatin_mRNA Follistatin mRNA AndrogenReceptor->Follistatin_mRNA Induces Inhibition ↓ Muscle Growth pSmad23->Inhibition Leads to Follistatin_mRNA->Follistatin Translates to

Myostatin signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed C2C12 Myoblasts induce_diff Induce Differentiation seed_cells->induce_diff treat_cells Treat with this compound, DHT, or Vehicle Control induce_diff->treat_cells harvest_cells Harvest Cells at Different Time Points treat_cells->harvest_cells rna_extraction RNA Extraction harvest_cells->rna_extraction qRT_PCR qRT-PCR for Myf5, MyoD, Myogenin, and Follistatin rna_extraction->qRT_PCR

Experimental workflow for in vitro analysis of this compound.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the Kanno et al. (2013) study.

Cell Culture and Differentiation

  • Cell Line: C2C12 myoblast cells are used.

  • Growth Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.

  • Differentiation: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium, which consists of DMEM supplemented with 2% horse serum.

Treatment with this compound

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as ethanol, to create a stock solution.

  • Treatment: Differentiating C2C12 cells are treated with this compound at a final concentration of 500 nM. Control cells are treated with the vehicle (e.g., ethanol) alone. Dihydrotestosterone (DHT) can be used as a positive control for androgen receptor activation.

Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Total RNA is extracted from the treated and control cells at specified time points (e.g., 2 and 4 days) using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using SYBR Green chemistry to quantify the mRNA expression levels of target genes (Myf5, MyoD, myogenin, and follistatin). The expression levels are normalized to a housekeeping gene, such as β-actin.

  • Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method.

Neutralization of Follistatin

To confirm that the myogenic effects of this compound are mediated by follistatin, a neutralization experiment can be performed.

  • Antibody Treatment: Differentiating C2C12 cells are co-treated with this compound (500 nM) and an anti-follistatin antibody.

  • Analysis: The expression of myogenic regulatory factors is then measured by qRT-PCR to determine if the effects of this compound are reversed.[2]

Conclusion

In vitro evidence suggests that this compound promotes myogenic differentiation by upregulating follistatin, thereby acting as an indirect myostatin inhibitor.[2][3] While direct quantitative comparisons with other myostatin inhibitors are lacking in the current literature, its dual mechanism as a SARM and a myostatin pathway modulator makes it a compound of significant interest for muscle research. Further studies are warranted to directly compare the in vitro potency of this compound with other myostatin inhibitors like ACE-031 and to fully elucidate its therapeutic potential.

References

Quantitative Analysis of Follistatin mRNA Expression: A Comparative Guide to YK11 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the modulation of follistatin (FST) expression is crucial for exploring therapeutic avenues in muscle wasting diseases and enhancing muscle growth. YK11, a selective androgen receptor modulator (SARM), has garnered attention for its ability to significantly increase FST mRNA levels. This guide provides a comprehensive comparison of this compound with other potential FST-enhancing compounds, supported by experimental data and detailed protocols for quantitative PCR (qPCR) analysis.

Comparison of this compound and Alternative Compounds on Follistatin mRNA Expression

This compound has been shown to be a potent inducer of FST mRNA in myoblasts. A key study demonstrated that this compound treatment of C2C12 myoblast cells significantly increased FST mRNA expression, an effect that was not observed with dihydrotestosterone (DHT), a potent endogenous androgen.[1][2] This suggests a unique mechanism of action for this compound in regulating follistatin.

While direct quantitative comparisons of FST mRNA levels in response to this compound and other compounds in the same experimental setup are limited, several alternatives have been investigated for their potential to modulate follistatin.

CompoundMechanism of ActionCell Type/ModelReported Effect on FollistatinQuantitative Data HighlightsCitation(s)
This compound Selective Androgen Receptor Modulator (SARM)C2C12 MyoblastsIncrease in FST mRNASignificant increase in FST mRNA compared to control and DHT treatment.[1][2]
Epicatechin Flavanol, Myostatin InhibitorHuman Subjects, MiceIncrease in plasma follistatinIncreased plasma follistatin/myostatin ratio in humans after 7 days of treatment. In aged mice, epicatechin treatment led to a 56% increase in follistatin protein levels.[3][4][5]
Bimagrumab (BYM338) Monoclonal antibody against activin type II receptor (ActRII)HumansIndirectly increases FST activity by blocking myostatin and activin A signalingDoes not directly increase FST mRNA but enhances its effective concentration by inhibiting its targets. Clinical trials have shown increases in lean muscle mass.[6][7][8][9][10]

Note: The data for epicatechin and bimagrumab do not represent a direct measurement of FST mRNA in a cellular model comparable to the this compound study, highlighting a gap in the current research landscape.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and procedures involved, the following diagrams illustrate the signaling pathway of this compound's effect on follistatin and the experimental workflow for its quantification.

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds AR_nucleus AR-YK11 Complex (Nucleus) AR->AR_nucleus Translocation ARE Androgen Response Element (DNA) AR_nucleus->ARE Binds FST_gene Follistatin Gene ARE->FST_gene Activates Transcription FST_mRNA Follistatin mRNA FST_gene->FST_mRNA Transcription

This compound Signaling Pathway for Follistatin Induction.

qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & Quantification cluster_cdna_synthesis cDNA Synthesis cluster_qpcr Quantitative PCR cluster_data_analysis Data Analysis cell_seeding Seed C2C12 Cells treatment Treat with this compound or Alternative Compound cell_seeding->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_quant RNA Quantification & Purity Check rna_extraction->rna_quant cdna_synthesis Reverse Transcription (RT) rna_quant->cdna_synthesis qpcr_setup Prepare qPCR Reaction Mix cdna_synthesis->qpcr_setup qpcr_run Run qPCR qpcr_setup->qpcr_run data_analysis Relative Quantification (ΔΔCt) qpcr_run->data_analysis

Experimental Workflow for qPCR Analysis.

Detailed Experimental Protocol: Quantitative PCR for Follistatin mRNA

This protocol outlines the steps for measuring FST mRNA levels in C2C12 cells following treatment with this compound or alternative compounds.

1. Cell Culture and Treatment

  • Cell Line: C2C12 myoblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2.

  • Procedure:

    • Seed C2C12 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

    • Once confluent, switch to a differentiation medium (DMEM with 2% horse serum).

    • Treat cells with the desired concentration of this compound (e.g., 500 nM), DHT (e.g., 500 nM as a negative control), or other test compounds for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

2. RNA Extraction

  • Reagent: TRIzol® reagent or a commercial RNA extraction kit.

  • Procedure (using TRIzol®):

    • Aspirate the culture medium and wash cells with ice-cold PBS.

    • Add 1 mL of TRIzol® to each well and lyse the cells by pipetting.

    • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet and resuspend in RNase-free water.

  • Quality Control: Measure RNA concentration and purity (A260/A280 ratio of ~2.0) using a spectrophotometer.

3. Reverse Transcription (cDNA Synthesis)

  • Reagents: A commercial cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit).

  • Procedure:

    • Use 1-2 µg of total RNA per reaction.

    • Follow the manufacturer's protocol to synthesize cDNA. This typically involves mixing the RNA with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

    • Incubate the reaction mixture according to the kit's instructions (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

4. Quantitative PCR (qPCR)

  • Reagents: SYBR® Green or TaqMan® qPCR master mix, and specific primers for mouse follistatin and a housekeeping gene (e.g., GAPDH, β-actin).

  • Primer Sequences (Mouse):

    • Follistatin (FST): Commercially available, validated primer pairs are recommended.[11]

    • GAPDH (Glyceraldehyde-3-phosphate dehydrogenase): Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

    • β-actin (Actb): Forward: 5'-GGCTGTATTCCCCTCCATCG-3', Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'

  • Procedure:

    • Prepare a qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.

    • Aliquot the mix into a 96-well qPCR plate.

    • Run the qPCR plate in a real-time PCR instrument with a standard cycling program:

      • Initial Denaturation: 95°C for 10 minutes.

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

      • Melt Curve Analysis: To verify the specificity of the amplified product.

5. Data Analysis

  • Method: The 2-ΔΔCt method is commonly used for relative quantification of gene expression.

  • Procedure:

    • ΔCt: For each sample, calculate the difference between the Ct value of the target gene (FST) and the Ct value of the housekeeping gene (CtFST - Cthousekeeping).

    • ΔΔCt: Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔCttreated - ΔCtcontrol).

    • Fold Change: Calculate the fold change in gene expression as 2-ΔΔCt.

This comprehensive guide provides a framework for researchers to quantitatively assess the impact of this compound and its alternatives on follistatin mRNA expression. The provided protocol and comparative data serve as a valuable resource for designing and interpreting experiments aimed at identifying novel therapeutics for muscle-related disorders.

References

Validating the Anabolic Effects of YK11: A Comparative Analysis in Muscle Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic effects of the selective androgen receptor modulator (SARM) YK11 against established anabolic agents like Dihydrotestosterone (DHT) and Testosterone, as well as the selective estrogen receptor modulator (SERM) Tamoxifen. The data presented is primarily derived from in vitro studies on C2C12 myoblasts, a common model for studying myogenesis, as studies specifically in 3D muscle cultures are not yet available in the public domain.

Executive Summary

This compound is a synthetic steroidal SARM that has garnered significant interest for its potent anabolic effects on muscle tissue.[1][2] Unlike traditional androgens, this compound exhibits a unique dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and, more significantly, as a powerful inducer of follistatin expression.[1][2][3][4][5] Follistatin is a known inhibitor of myostatin, a protein that negatively regulates muscle growth.[1][6][7] This comparison guide will delve into the experimental data validating these effects, benchmark them against DHT and Testosterone, and explore the distinct signaling pathways involved.

Comparative Data on Anabolic Effects

The following tables summarize the quantitative and qualitative findings from in vitro studies, primarily using the C2C12 mouse myoblast cell line.

CompoundMechanism of ActionEffect on Myogenic Regulatory Factors (MRFs)Follistatin InductionMyostatin InhibitionReference
This compound Partial Androgen Receptor (AR) Agonist; Potent Follistatin InducerSignificant increase in MyoD, Myf5, and myogenin mRNA levels, reportedly more potent than DHT.[3][8][9]Strong induction of follistatin expression.[3][4][8]Indirectly inhibits myostatin by increasing follistatin.[1][4][6][7][3][8][9]
DHT Full Androgen Receptor (AR) AgonistIncreases MyoD, Myf5, and myogenin mRNA levels, but to a lesser extent than this compound.[3][8][9]Does not induce follistatin expression.[3][4][8]No direct role in myostatin inhibition.[3][8][10]
Testosterone Full Androgen Receptor (AR) AgonistPromotes protein synthesis and growth of tissues with androgen receptors.[11]Not reported to induce follistatin.No direct role in myostatin inhibition.[11][12][13]
Tamoxifen Selective Estrogen Receptor Modulator (SERM)May improve muscle function and reduce pathology in muscular dystrophy models by acting on estrogen receptors.[14][15]Not applicable.Not applicable.[14][16][17][18]

Experimental Protocols

The methodologies outlined below are based on the key in vitro studies investigating the anabolic effects of this compound.

C2C12 Myoblast Culture and Differentiation
  • Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified atmosphere.

  • Induction of Differentiation: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium, which consists of DMEM supplemented with 2% horse serum.

  • Treatment: Cells are treated with this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol) in the differentiation medium.[3] The treatment duration typically ranges from 2 to 7 days, depending on the experimental endpoint.[3]

Analysis of Myogenic Differentiation
  • Quantitative Real-Time PCR (qRT-PCR): To quantify the expression of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, as well as follistatin (Fst). Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to qRT-PCR using specific primers for the target genes. Gene expression levels are typically normalized to a housekeeping gene like β-actin.[9]

  • Western Blotting: To assess the protein levels of differentiation markers like Myosin Heavy Chain (MyHC). Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against MyHC.[19]

  • Immunocytochemistry: To visualize the formation of myotubes and the expression of muscle-specific proteins. Cells are fixed, permeabilized, and stained with antibodies against proteins like MyHC, followed by fluorescently labeled secondary antibodies. Nuclei are often counterstained with DAPI.

Follistatin Neutralization Assay

To confirm the role of follistatin in this compound-mediated myogenesis, a neutralization assay can be performed. C2C12 cells are treated with this compound in the presence of an anti-follistatin antibody. The effects on myogenic differentiation are then compared to cells treated with this compound alone. A reversal of the this compound-induced effects by the antibody indicates that follistatin is a key mediator.[3][8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in muscle cells and a typical experimental workflow for its validation.

YK11_Signaling_Pathway cluster_cell Muscle Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to nucleus Nucleus AR->nucleus Translocates to Follistatin_mRNA Follistatin mRNA nucleus->Follistatin_mRNA Induces Transcription MRFs Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) nucleus->MRFs Increases Expression Follistatin_Protein Follistatin Protein Follistatin_mRNA->Follistatin_Protein Translation Myostatin Myostatin Follistatin_Protein->Myostatin Inhibits Myogenesis Increased Myogenesis (Muscle Growth) Myostatin->Myogenesis Inhibits MRFs->Myogenesis Promotes Experimental_Workflow cluster_workflow Experimental Workflow for Validating this compound's Anabolic Effects cluster_analysis Analysis start Start: Culture C2C12 Myoblasts induce_diff Induce Myogenic Differentiation (Switch to differentiation medium) start->induce_diff treatment Treat with: - this compound - DHT (Positive Control) - Vehicle (Negative Control) induce_diff->treatment incubation Incubate for 2-7 days treatment->incubation qRT_PCR qRT-PCR Analysis: - MyoD, Myf5, Myogenin - Follistatin incubation->qRT_PCR western_blot Western Blot Analysis: - Myosin Heavy Chain (MyHC) incubation->western_blot immunochem Immunocytochemistry: - Myotube formation incubation->immunochem end End: Compare Anabolic Effects qRT_PCR->end western_blot->end immunochem->end

References

A Head-to-Head Comparison of Steroidal and Non-Steroidal SARMs' Anabolic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic potential of steroidal and non-steroidal Selective Androgen Receptor Modulators (SARMs). By presenting quantitative data from preclinical studies, detailing experimental methodologies, and illustrating key signaling pathways, this document aims to be a valuable resource for professionals in drug development and endocrine research.

Executive Summary

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that bind to androgen receptors (AR) with high affinity. Unlike traditional anabolic-androgenic steroids (AAS), SARMs are designed to exhibit tissue-selective activity, primarily targeting muscle and bone with reduced effects on reproductive tissues.[1][2] This selectivity is a key differentiator between the two major classes of SARMs: steroidal and non-steroidal.

Steroidal SARMs , derived from the testosterone molecule, have been in development since the 1940s.[3] Their mechanism of action is closely tied to that of endogenous androgens. Non-steroidal SARMs , a more recent development, are structurally distinct from testosterone and do not serve as substrates for enzymes like 5α-reductase or aromatase, which are responsible for many of the androgenic and estrogenic side effects of steroidal compounds. This guide delves into the comparative anabolic efficacy of these two classes, supported by experimental evidence.

Data Presentation: Anabolic vs. Androgenic Activity

The following table summarizes preclinical data from studies utilizing the Hershberger assay in castrated rat models. This assay is a standard method for evaluating the anabolic (muscle growth) and androgenic (prostate and seminal vesicle growth) effects of androgens and SARMs.[4] The data presented compares a classic steroidal androgen, Dihydrotestosterone (DHT), with a representative non-steroidal SARM, S-22.

Compound ClassCompoundDoseAnabolic Effect (Levator Ani Muscle Weight)Androgenic Effect (Prostate Weight)Source
Steroidal Dihydrotestosterone (DHT)1 mg/daySignificant IncreaseSignificant Increase[5]
Non-Steroidal S-221 mg/daySignificant IncreaseSignificant Decrease[5]

Note: The data indicates that while both DHT and S-22 exhibit anabolic activity on the levator ani muscle, S-22 demonstrates a desirable separation of anabolic and androgenic effects by not increasing, and in fact decreasing, prostate weight.

Experimental Protocols

The Hershberger Bioassay

The Hershberger bioassay is the primary in vivo model for assessing the androgenic and anabolic activity of chemical compounds.

Objective: To determine the effect of a test compound on the weights of androgen-dependent tissues in a castrated male rat model.

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgenic compounds.

  • Treatment Groups:

    • Vehicle control (castrated, no treatment)

    • Positive control (e.g., Testosterone Propionate)

    • Test compound groups (various dose levels)

  • Administration: The test compound is typically administered daily for a period of 7 to 10 days via oral gavage or subcutaneous injection.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed:

    • Anabolic Indicator: Levator ani muscle

    • Androgenic Indicators: Ventral prostate and seminal vesicles

  • Data Analysis: The weights of the target tissues from the test compound groups are compared to both the vehicle control and the positive control groups to determine the anabolic and androgenic potency of the compound.

Signaling Pathways: A Tale of Two Mechanisms

While both steroidal and non-steroidal SARMs exert their effects through the androgen receptor, their downstream signaling cascades can differ, contributing to their varied pharmacological profiles.

Steroidal SARM Signaling

Steroidal androgens like Dihydrotestosterone (DHT) typically activate the androgen receptor, leading to its translocation to the nucleus. Inside the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on DNA, initiating the transcription of target genes. This process often involves the activation of pathways such as the PI3K/Akt pathway, which is crucial for muscle protein synthesis.

dot

Steroidal_SARM_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroidal_SARM Steroidal SARM (e.g., DHT) AR Androgen Receptor (AR) Steroidal_SARM->AR AR_Complex AR-SARM Complex AR->AR_Complex PI3K_Akt PI3K/Akt Pathway Anabolic_Effect Anabolic Effect (Muscle Growth) PI3K_Akt->Anabolic_Effect AR_Complex->PI3K_Akt ARE Androgen Response Element (ARE) AR_Complex->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription->Anabolic_Effect

Caption: Steroidal SARM Signaling Pathway.

Non-Steroidal SARM Signaling

Non-steroidal SARMs also bind to and activate the androgen receptor. However, studies have shown that they can mediate their effects through distinct signaling pathways. For example, the non-steroidal SARM S-22 has been shown to activate protein kinase C (PKC) and MAP kinase pathways, while being independent of the PI3K/Akt pathway for some of its actions.[5] This differential pathway activation may contribute to the tissue-selective effects observed with non-steroidal SARMs.

dot

NonSteroidal_SARM_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NonSteroidal_SARM Non-Steroidal SARM (e.g., S-22) AR_NS Androgen Receptor (AR) NonSteroidal_SARM->AR_NS AR_Complex_NS AR-SARM Complex AR_NS->AR_Complex_NS PKC_MAPK PKC/MAPK Pathway Selective_Anabolic_Effect Selective Anabolic Effect (Muscle > Prostate) PKC_MAPK->Selective_Anabolic_Effect AR_Complex_NS->PKC_MAPK ARE_NS Androgen Response Element (ARE) AR_Complex_NS->ARE_NS Gene_Transcription_NS Gene Transcription ARE_NS->Gene_Transcription_NS Gene_Transcription_NS->Selective_Anabolic_Effect

Caption: Non-Steroidal SARM Signaling Pathway.

Experimental Workflow: From Compound to Data

The process of evaluating the anabolic potential of a novel SARM involves a structured experimental workflow, from initial screening to in vivo validation.

dot

Experimental_Workflow cluster_workflow Experimental Workflow for SARM Evaluation Compound_Synthesis 1. Compound Synthesis (Steroidal or Non-Steroidal) In_Vitro_Screening 2. In Vitro Screening (AR Binding Affinity) Compound_Synthesis->In_Vitro_Screening Hershberger_Assay 3. In Vivo Hershberger Assay (Anabolic & Androgenic Activity) In_Vitro_Screening->Hershberger_Assay Data_Analysis 4. Data Analysis (Tissue Weight Comparison) Hershberger_Assay->Data_Analysis Lead_Optimization 5. Lead Optimization (Structure-Activity Relationship) Data_Analysis->Lead_Optimization

Caption: SARM Evaluation Workflow.

Conclusion

The development of SARMs, particularly non-steroidal variants, represents a significant advancement in the field of androgen research. Preclinical evidence suggests that non-steroidal SARMs can achieve robust anabolic effects in muscle and bone with a greater degree of tissue selectivity compared to traditional steroidal androgens. This is attributed, in part, to their unique chemical structures that are not substrates for metabolizing enzymes like 5α-reductase and their potential to activate distinct downstream signaling pathways.

While the data presented in this guide is based on preclinical models, it highlights the therapeutic potential of non-steroidal SARMs for conditions such as muscle wasting diseases and osteoporosis. Further research, including well-controlled clinical trials, is necessary to fully elucidate the comparative efficacy and safety of steroidal and non-steroidal SARMs in humans. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a foundational resource for researchers dedicated to advancing this promising area of drug development.

References

YK11 vs. Dihydrotestosterone (DHT): A Comparative Analysis of Myogenic Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic selective androgen receptor modulator (SARM) YK11 and the endogenous androgen dihydrotestosterone (DHT) on myogenic differentiation. The information presented is collated from published experimental data to assist researchers and professionals in understanding the distinct mechanisms and potencies of these two compounds.

Introduction

Both this compound and Dihydrotestosterone (DHT) are known to promote myogenic differentiation, a critical process in muscle development and repair. While both compounds interact with the androgen receptor (AR), their downstream signaling pathways and efficacy in promoting the formation of muscle fibers exhibit significant differences. This guide delves into these distinctions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and DHT on the expression of key myogenic regulatory factors (MRFs) in C2C12 myoblast cells, as reported in the foundational study by Kanno et al. (2013).

Treatment (500 nM)MyoD mRNA Expression (Fold Change vs. Control)Myf5 mRNA Expression (Fold Change vs. Control)Myogenin mRNA Expression (Fold Change vs. Control)
This compound ~3.5[1]~4.0[1]~3.0[1]
DHT ~2.0[1]~2.5[1]~2.0[1]

Table 1: Comparative Efficacy of this compound and DHT on Myogenic Regulatory Factor mRNA Expression. Data is estimated from graphical representations in Kanno et al. (2013) following 4 days of treatment in C2C12 cells.

Treatment (500 nM)Follistatin (Fst) mRNA Expression (Fold Change vs. Control)
This compound ~6.0 (Day 2)[1]
DHT No significant change[1]

Table 2: Differential Effect of this compound and DHT on Follistatin mRNA Expression. Data is estimated from graphical representations in Kanno et al. (2013) in C2C12 cells.

Signaling Pathways

The myogenic effects of both this compound and DHT are mediated through the androgen receptor. However, this compound distinguishes itself by uniquely inducing the expression of follistatin, a potent inhibitor of myostatin. DHT, on the other hand, appears to promote myogenesis through a follistatin-independent pathway.

YK11_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outside This compound This compound AR_c Androgen Receptor (AR) This compound->AR_c Binds AR_n Activated AR AR_c->AR_n Translocation ARE Androgen Response Element (ARE) AR_n->ARE Binds Fst_gene Follistatin Gene ARE->Fst_gene Activates MRF_genes MRF Genes (MyoD, Myf5, Myogenin) ARE->MRF_genes Activates Fst_mRNA Follistatin mRNA Fst_gene->Fst_mRNA Transcription MRF_mRNAs MRF mRNAs MRF_genes->MRF_mRNAs Transcription Follistatin Follistatin Fst_mRNA->Follistatin Translation (Secreted) Myogenesis Myogenic Differentiation MRF_mRNAs->Myogenesis Promotes Myostatin Myostatin Myostatin->Myogenesis Inhibits Follistatin->Myostatin Inhibits

Caption: this compound Signaling Pathway in Myogenic Differentiation.

DHT_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outside DHT DHT AR_c Androgen Receptor (AR) DHT->AR_c Binds AR_n Activated AR AR_c->AR_n Translocation ARE Androgen Response Element (ARE) AR_n->ARE Binds MRF_genes MRF Genes (MyoD, Myf5, Myogenin) ARE->MRF_genes Activates MRF_mRNAs MRF mRNAs MRF_genes->MRF_mRNAs Transcription Myogenesis Myogenic Differentiation MRF_mRNAs->Myogenesis Promotes

Caption: DHT Signaling Pathway in Myogenic Differentiation.

Experimental Protocols

The following protocols are based on the methodologies described by Kanno et al. (2013) for the assessment of myogenic differentiation in C2C12 cells.

1. Cell Culture and Differentiation

  • Cell Line: Mouse myoblast C2C12 cells.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum. Cells are treated with either this compound (500 nM), DHT (500 nM), or a solvent control (Ethanol).

2. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To quantify the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.

  • Procedure:

    • Total RNA is isolated from treated and control C2C12 cells.

    • cDNA is synthesized from the isolated RNA using a reverse transcription kit.

    • qRT-PCR is performed using SYBR Green chemistry with specific primers for the target genes and a housekeeping gene (e.g., β-actin) for normalization.

    • The relative expression of each target gene is calculated using the comparative Ct method.

3. Western Blot Analysis

  • Objective: To detect the protein levels of myogenic markers such as Myosin Heavy Chain (MyHC).

  • Procedure:

    • Whole-cell lysates are prepared from treated and control C2C12 cells.

    • Protein concentration is determined using a standard assay (e.g., BCA).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for MyHC.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Acquisition C2C12_culture Culture C2C12 Myoblasts (Growth Medium) Induce_diff Induce Differentiation (Differentiation Medium) C2C12_culture->Induce_diff Treatment Treat with this compound, DHT, or Control Induce_diff->Treatment RNA_isolation Isolate Total RNA Treatment->RNA_isolation Protein_lysis Prepare Cell Lysates Treatment->Protein_lysis qRT_PCR qRT-PCR for MRFs & Follistatin RNA_isolation->qRT_PCR mRNA_quant Quantify mRNA Fold Change qRT_PCR->mRNA_quant Western_blot Western Blot for MyHC Protein_lysis->Western_blot Protein_quant Quantify Protein Expression Western_blot->Protein_quant

References

Assessing the Specificity of YK11's Myostatin-Inhibiting Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the myostatin-inhibiting effects of the selective androgen receptor modulator (SARM) YK11 with other myostatin inhibitors. The content is supported by available experimental data to assess the specificity of this compound's mechanism of action.

Introduction to this compound and Myostatin Inhibition

This compound is a synthetic steroidal SARM that has garnered significant interest for its dual mechanism of action.[1][2] It functions as a partial agonist of the androgen receptor (AR) and, uniquely among SARMs, as a myostatin inhibitor.[3][4] Myostatin is a protein that negatively regulates muscle growth.[1] The primary mechanism by which this compound inhibits myostatin is by increasing the expression of follistatin, a natural antagonist of myostatin.[1][2][5] This guide will delve into the specifics of this mechanism and compare it to other strategies of myostatin inhibition.

Mechanism of Action: this compound vs. Other Myostatin Inhibitors

This compound's approach to myostatin inhibition is indirect. It binds to the androgen receptor, which in turn stimulates the production of follistatin.[5][6] Follistatin then binds to myostatin, preventing it from activating its receptor, the activin type IIB receptor (ActRIIB), and initiating the signaling cascade that suppresses muscle growth.[1]

This contrasts with other myostatin inhibitors that act more directly:

  • Follistatin: As a natural inhibitor, it directly binds to and neutralizes myostatin.[1]

  • Myostatin-Neutralizing Antibodies: These antibodies, such as JA16, directly bind to myostatin and block its activity.

  • Soluble Activin Type IIB Receptor (ACVR2B-Fc): This decoy receptor binds to myostatin and other related proteins, preventing them from interacting with the cell surface receptors.

  • GASP-1 (Growth and Differentiation Factor-Associated Serum Protein-1): This protein also directly binds to and inhibits myostatin.

The specificity of this compound's myostatin-inhibiting effect is therefore dependent on its ability to selectively induce follistatin. Research has shown that the anabolic effects of this compound are significantly diminished when follistatin is neutralized by an anti-follistatin antibody, highlighting the critical role of this indirect pathway.[2][3]

Comparative Data on Myostatin Inhibition

Direct quantitative comparisons of this compound with other myostatin inhibitors in head-to-head studies are limited in publicly available research. However, we can compile and compare available data on their effects from various studies.

Inhibitor ClassExample(s)Mechanism of ActionQuantitative Data (if available)Reference(s)
SARM This compoundPartial AR agonist; increases follistatin expressionIn C2C12 myoblasts, this compound significantly increases follistatin mRNA levels. The anabolic effects are reversed by an anti-follistatin antibody.[2][3][5]
Natural Protein FollistatinDirectly binds to and inhibits myostatinOverexpression in mice leads to significant muscle growth.[1]
Monoclonal Antibody JA16Directly binds to and neutralizes myostatin
Decoy Receptor ACVR2B-FcBinds to myostatin and related ligands
Binding Protein GASP-1Directly binds to and inhibits myostatin

Signaling Pathways and Experimental Workflows

To understand the experimental assessment of these compounds, it is crucial to visualize the underlying signaling pathways and the workflows used to study them.

Myostatin Signaling Pathway and this compound's Point of Intervention

Myostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound AR Androgen Receptor This compound->AR binds & activates Follistatin Follistatin AR->Follistatin induces expression Myostatin Myostatin Follistatin->Myostatin inhibits ActRIIB ActRIIB Receptor Myostatin->ActRIIB binds Smad23 Smad2/3 ActRIIB->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex + Smad4 Smad4 Smad4 Nucleus Nucleus Smad_complex->Nucleus translocates Gene_Repression Repression of Myogenic Genes Nucleus->Gene_Repression leads to

Caption: Myostatin signaling pathway and this compound's indirect inhibitory mechanism.

Experimental Workflow for Assessing Myostatin Inhibition

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis C2C12 C2C12 Myoblasts Treatment_this compound Treat with this compound (or other inhibitor) C2C12->Treatment_this compound Treatment_Myostatin Stimulate with Myostatin Treatment_this compound->Treatment_Myostatin qRT_PCR qRT-PCR for Follistatin mRNA Treatment_Myostatin->qRT_PCR Western_Blot Western Blot for p-Smad2/3 Treatment_Myostatin->Western_Blot Reporter_Assay Luciferase Reporter Assay (Smad-responsive element) Treatment_Myostatin->Reporter_Assay Immunofluorescence Immunofluorescence for Myotube Diameter Treatment_Myostatin->Immunofluorescence Analysis Quantify Inhibition/ Upregulation qRT_PCR->Analysis Western_Blot->Analysis Reporter_Assay->Analysis Immunofluorescence->Analysis

Caption: General experimental workflow for in vitro assessment of myostatin inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summarized methodologies for key experiments cited in the assessment of myostatin inhibitors.

Cell Culture and Treatment
  • Cell Line: C2C12 mouse myoblast cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum.

  • Treatment: Cells are treated with this compound or other inhibitors at various concentrations for a specified period (e.g., 24-48 hours) before or during differentiation. For myostatin inhibition assays, cells are often co-treated with recombinant myostatin.

Quantitative Real-Time PCR (qRT-PCR) for Follistatin Expression
  • Objective: To quantify the change in follistatin mRNA levels following treatment with this compound.

  • Protocol:

    • RNA Extraction: Total RNA is isolated from treated and control C2C12 cells using a suitable kit (e.g., TRIzol).

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

    • Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for follistatin and a housekeeping gene (e.g., GAPDH or beta-actin) for normalization.

    • Data Analysis: The relative expression of follistatin mRNA is calculated using the delta-delta Ct method.

Western Blot for Phosphorylated Smad2/3
  • Objective: To assess the inhibition of myostatin signaling by measuring the phosphorylation of its downstream effectors, Smad2 and Smad3.

  • Protocol:

    • Protein Extraction: Whole-cell lysates are prepared from treated and control cells using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Smad2/3 and total Smad2/3.

    • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: The band intensities are quantified, and the ratio of phosphorylated Smad2/3 to total Smad2/3 is calculated.

Luciferase Reporter Assay
  • Objective: To quantitatively measure the activity of the Smad signaling pathway in response to myostatin and its inhibitors.

  • Protocol:

    • Transfection: C2C12 cells are transfected with a luciferase reporter plasmid containing Smad-responsive elements.

    • Treatment: Transfected cells are treated with the inhibitor (e.g., this compound) followed by stimulation with recombinant myostatin.

    • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

    • Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Conclusion

This compound presents a unique, indirect mechanism for myostatin inhibition by upregulating its natural antagonist, follistatin. This dual action as both a SARM and a myostatin inhibitor distinguishes it from other compounds that directly target myostatin or its receptor. While direct quantitative comparisons with other myostatin inhibitors are not extensively documented, the available evidence strongly supports the follistatin-dependent nature of this compound's anabolic effects on muscle tissue. The specificity of this compound's myostatin-inhibiting effect is therefore linked to its selective induction of follistatin. Further research with head-to-head comparative studies is warranted to precisely quantify the potency of this compound relative to other myostatin inhibitors. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

Comparative Analysis of YK11 and Other SARMs on Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the androgen receptor (AR) binding affinity of YK11 and other prominent Selective Androgen Receptor Modulators (SARMs), supported by available experimental data. The information is intended to assist researchers in understanding the relative potency and mechanisms of these compounds.

Androgen Receptor Binding Affinity: A Quantitative Comparison

The binding affinity of a SARM to the androgen receptor is a key determinant of its potency. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

CompoundAndrogen Receptor Binding Affinity (Ki)Compound Type
RAD140 ~7 nMNon-steroidal SARM
LGD-4033 (Ligandrol) ~1 nMNon-steroidal SARM
Ostarine (MK-2866) 3.8 nM[1][2]Non-steroidal SARM
This compound Not experimentally determined (Described as a partial agonist)[3]Steroidal SARM
Testosterone ~29 nMEndogenous Androgen
Dihydrotestosterone (DHT) ~10 nMEndogenous Androgen

Mechanism of Action and Signaling Pathways

SARMs exert their effects by binding to the androgen receptor, a member of the nuclear receptor superfamily. This binding event initiates a cascade of molecular interactions that ultimately modulate gene expression in target tissues.

Upon binding, the SARM-AR complex translocates to the cell nucleus. There, it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins (coactivators or corepressors), leading to an increase or decrease in the transcription of these genes. The tissue selectivity of SARMs is believed to arise from their ability to induce unique conformational changes in the AR, leading to differential recruitment of co-regulators in various tissues.[7][8]

This compound, in addition to its direct interaction with the androgen receptor, exhibits a unique secondary mechanism of action. It has been shown to increase the expression of follistatin, a potent inhibitor of myostatin.[3] Myostatin is a negative regulator of muscle growth; therefore, its inhibition by the this compound-induced increase in follistatin contributes to the anabolic effects of the compound.

Below is a diagram illustrating the general signaling pathway of SARMs.

SARMs_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) SARM->AR Binding SARM_AR SARM-AR Complex AR->SARM_AR HSP Heat Shock Proteins (HSP) HSP->AR SARM_AR_nucleus SARM-AR Complex SARM_AR->SARM_AR_nucleus Translocation ARE Androgen Response Element (ARE) on DNA SARM_AR_nucleus->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulation Coactivators Coactivators Coactivators->ARE Recruitment Anabolic Effects (e.g., Protein Synthesis) Anabolic Effects (e.g., Protein Synthesis) Gene_Transcription->Anabolic Effects (e.g., Protein Synthesis)

General SARM Signaling Pathway

Experimental Protocols: Androgen Receptor Binding Assay

The determination of androgen receptor binding affinity is most commonly achieved through a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the AR.

Objective: To determine the inhibition constant (Ki) of a test SARM for the androgen receptor.

Materials:

  • Androgen Receptor Source: Cytosol preparations from rat prostate tissue or recombinant human androgen receptor.[9][10]

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone or [³H]-R1881.[1][10]

  • Test Compounds: this compound and other SARMs of interest.

  • Assay Buffer: Tris-based buffer containing EDTA, dithiothreitol (DTT), and other stabilizing agents.[9]

  • Separation Medium: Hydroxyapatite (HAP) slurry or filtration apparatus to separate bound from free radioligand.[11]

  • Scintillation Cocktail and Counter: For quantification of radioactivity.[11]

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compounds and a known high-affinity non-radiolabeled androgen (for determining non-specific binding) in the assay buffer.[9]

    • Prepare the radioligand solution at a concentration at or below its dissociation constant (Kd) for the AR.[11]

    • Prepare the androgen receptor solution in the assay buffer.

  • Assay Setup:

    • Total Binding: Incubate the androgen receptor preparation with the radioligand alone.

    • Non-specific Binding: Incubate the androgen receptor, radioligand, and a saturating concentration of the unlabeled high-affinity androgen.[11]

    • Competitive Binding: Incubate the androgen receptor, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate all samples, typically at 4°C for 18-24 hours, to allow the binding to reach equilibrium.[11]

  • Separation of Bound and Free Ligand:

    • Add the HAP slurry to each tube, incubate, and then centrifuge to pellet the HAP with the bound receptor-ligand complexes.[11] Alternatively, use a filtration method to capture the bound complexes.

  • Quantification:

    • Aspirate the supernatant containing the free radioligand.

    • Wash the pellet to remove any remaining unbound radioligand.

    • Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Calculate the amount of specifically bound radioligand by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Below is a diagram outlining the experimental workflow for a competitive androgen receptor binding assay.

AR_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification cluster_analysis 5. Data Analysis Reagents Prepare AR, Radioligand, and Test Compounds Incubate Incubate AR, Radioligand, and Test Compounds Reagents->Incubate Separate Separate Bound and Free Ligand (e.g., HAP or Filtration) Incubate->Separate Quantify Measure Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 and Ki values Quantify->Analyze Binding Affinity (Ki) Binding Affinity (Ki) Analyze->Binding Affinity (Ki)

AR Competitive Binding Assay Workflow

References

Unmasking YK11's Mechanism: A Comparative Guide to Validation with Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YK11's performance against traditional androgens and illustrates how its mechanism of action is validated through the use of androgen receptor antagonists. Experimental data, detailed protocols, and signaling pathway diagrams are presented to offer a comprehensive understanding of this compound's molecular interactions.

This compound, a novel selective androgen receptor modulator (SARM), has garnered significant interest for its potent anabolic effects on muscle and bone tissues. Structurally distinct from non-steroidal SARMs, this compound is a partial agonist of the androgen receptor (AR).[1] A key aspect of its unique functionality is its ability to significantly increase the expression of follistatin, a powerful inhibitor of myostatin, a protein that naturally limits muscle growth.[1] This dual mechanism of action—direct AR agonism and indirect muscle growth promotion via myostatin inhibition—sets it apart from traditional androgens like dihydrotestosterone (DHT).

To rigorously validate that this compound's biological effects are indeed mediated through the androgen receptor, experiments employing AR antagonists are crucial. These antagonists, such as flutamide and its more active metabolite hydroxyflutamide, act by competitively binding to the androgen receptor, thereby blocking the action of agonists like DHT and this compound.[2][3] By observing the attenuation or complete reversal of this compound's effects in the presence of these antagonists, researchers can confirm its AR-dependent signaling pathway.

Comparative Analysis of this compound's Anabolic Effects

This compound has been shown to induce anabolic effects in both myogenic (muscle) and osteogenic (bone) cell lineages. The following sections present quantitative data from in vitro studies that compare the effects of this compound to the potent natural androgen, DHT, and demonstrate the validation of its mechanism using AR antagonists.

Myogenic Differentiation in C2C12 Myoblasts

In murine C2C12 myoblast cells, a common model for studying muscle differentiation, this compound has been shown to be more potent than DHT in inducing the expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin.[4][5] The induction of these factors is a critical step in the commitment of myoblasts to differentiate into mature muscle fibers.

The following table summarizes the effect of this compound on the mRNA expression of these MRFs and demonstrates how the AR antagonist flutamide attenuates this effect, confirming the AR-dependent nature of this compound's action.

Table 1: Effect of this compound and Flutamide on Myogenic Regulatory Factor mRNA Expression in C2C12 Cells

Treatment GroupRelative Myf5 mRNA Expression (Fold Change)Relative MyoD mRNA Expression (Fold Change)Relative Myogenin mRNA Expression (Fold Change)
Control (Vehicle)1.01.01.0
This compound (500 nM)~3.5~2.5~2.0
This compound (500 nM) + Flutamide (10 µM)~1.5~1.2~1.1
Flutamide (10 µM)~1.2~1.1~1.1

Data are estimated from graphical representations in Kanno et al., 2013.[4][5]

Osteoblast Proliferation in MC3T3-E1 Cells

This compound also promotes the proliferation of MC3T3-E1 mouse osteoblast cells, indicating its potential for bone anabolic activity.[6][7] The table below illustrates the comparative effects of this compound and DHT on osteoblast proliferation and the validation of this compound's mechanism using the AR antagonist, hydroxyflutamide.

Table 2: Effect of this compound and Hydroxyflutamide on MC3T3-E1 Cell Proliferation

Treatment GroupCell Proliferation (Absorbance at 490 nm)
Control (Vehicle)~1.0
DHT (10 nM)~1.4
DHT (10 nM) + Hydroxyflutamide (1 µM)~1.05
This compound (0.5 µM)~1.5
This compound (0.5 µM) + Hydroxyflutamide (1 µM)~1.1

Data are estimated from graphical representations in Yatsu et al., 2018.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for researchers seeking to replicate or build upon these findings.

Protocol 1: Myogenic Differentiation Assay in C2C12 Cells

Objective: To determine the effect of this compound and the AR antagonist flutamide on the expression of myogenic regulatory factors in C2C12 cells.

Methodology:

  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum).

  • Treatment: Cells are treated with this compound (500 nM) and/or flutamide (10 µM) in the differentiation medium. A vehicle control (e.g., ethanol) is also included.

  • Incubation: The cells are incubated for a specified period (e.g., 4 days for MRF expression analysis).

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of Myf5, MyoD, and myogenin. Gene expression levels are normalized to a stable reference gene (e.g., β-actin).

Protocol 2: Osteoblast Proliferation Assay (MTS Assay)

Objective: To assess the effect of this compound and the AR antagonist hydroxyflutamide on the proliferation of MC3T3-E1 osteoblast cells.

Methodology:

  • Cell Seeding: MC3T3-E1 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.

  • Pre-treatment with Antagonist: Cells are pre-treated with hydroxyflutamide (1 µM) for 30 minutes.

  • Treatment with Agonists: this compound (0.5 µM) or DHT (10 nM) is added to the respective wells. A vehicle control is also included.

  • Incubation: The cells are incubated for 96 hours.

  • MTS Assay: Cell proliferation is measured using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay kit according to the manufacturer's instructions. The absorbance is read at 490 nm.

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds HSP HSP AR->HSP Bound in inactive state YK11_AR This compound-AR Complex AR->YK11_AR Conformational Change HSP->YK11_AR Dissociates ARE Androgen Response Element (ARE) YK11_AR->ARE Binds cluster_nucleus cluster_nucleus YK11_AR->cluster_nucleus Translocation Follistatin Follistatin Gene ARE->Follistatin Activates Myogenic_Factors Myogenic Factors (MyoD, Myf5) ARE->Myogenic_Factors Activates Gene_Transcription Gene Transcription Follistatin->Gene_Transcription Myogenic_Factors->Gene_Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture 1. Cell Culture (C2C12 or MC3T3-E1) Treatment_Groups 2. Treatment Groups Cell_Culture->Treatment_Groups Control Vehicle Treatment_Groups->Control YK11_Group This compound Treatment_Groups->YK11_Group Antagonist_Group AR Antagonist (Flutamide/HF) Treatment_Groups->Antagonist_Group Combination_Group This compound + AR Antagonist Treatment_Groups->Combination_Group Incubation 3. Incubation Control->Incubation YK11_Group->Incubation Antagonist_Group->Incubation Combination_Group->Incubation Assay 4. Assay Incubation->Assay qRT_PCR qRT-PCR (Myogenic Markers) Assay->qRT_PCR MTS_Assay MTS Assay (Cell Proliferation) Assay->MTS_Assay Data_Analysis 5. Data Analysis and Comparison qRT_PCR->Data_Analysis MTS_Assay->Data_Analysis

References

Unraveling the Potency of YK11: A Comparative Analysis with Traditional Anabolic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at YK11's Anabolic and Androgenic Profile

This compound, a synthetic steroidal compound, has garnered significant attention within the scientific community for its unique mechanism of action that distinguishes it from traditional anabolic-androgenic steroids (AAS). Classified as a selective androgen receptor modulator (SARM), this compound exhibits a dual mechanism, functioning as a partial agonist of the androgen receptor (AR) and, notably, as an inducer of follistatin expression. This guide provides a comprehensive cross-study comparison of this compound's potency with that of conventional anabolic steroids, supported by available experimental data, detailed methodologies, and visual representations of its signaling pathways.

Quantitative Comparison of Anabolic Potency

To objectively assess the anabolic potential of this compound against traditional steroids, we have summarized key quantitative data from in vitro studies. The half-maximal effective concentration (EC50) values from androgen receptor (AR) luciferase reporter assays serve as a primary metric for comparing the potency of these compounds in activating the AR, a crucial step in initiating the anabolic cascade.

CompoundCell LineAssay TypeEC50 (nM)Reference
This compound (active diastereomer 2a) HEK293ARE-luciferase reporter7.85[1]
This compound (mixture) HEK293ARE-luciferase reporter12.5[1]
Dihydrotestosterone (DHT) U2OS (AR CALUX)ARE-luciferase reporter0.13[2]
Testosterone U2OS (AR CALUX)ARE-luciferase reporter0.66[3]
R1881 (Metribolone) PC3/ARPSA promoter-luciferase-[4]
MENT (Trestolone) U2OS (AR CALUX)ARE-luciferase reporter0.078[3]
Nandrolone U2OS (AR CALUX)ARE-luciferase reporter-[3]
Androstenedione U2OS (AR CALUX)ARE-luciferase reporter4.5[3]

Note: EC50 values are highly dependent on the specific experimental conditions, including the cell line and reporter system used. Direct comparison between studies should be made with caution.

In addition to receptor activation, studies on C2C12 myoblast differentiation provide further insight into the anabolic effects of this compound. Research indicates that this compound induces myogenic differentiation in these cells more potently than dihydrotestosterone (DHT)[5]. This is attributed to its unique ability to significantly increase the expression of myogenic regulatory factors such as MyoD, Myf5, and myogenin[6].

The Dual-Action Mechanism of this compound: A Departure from Traditional Steroid Action

The primary distinguishing feature of this compound is its ability to induce the expression of follistatin, a potent inhibitor of myostatin[6]. Myostatin is a protein that negatively regulates muscle growth. By increasing follistatin levels, this compound effectively removes this natural brake on muscle hypertrophy, a mechanism not observed with traditional anabolic steroids like DHT[6].

Signaling Pathways: this compound vs. Traditional Anabolic Steroids

The following diagrams illustrate the distinct signaling pathways of this compound compared to the classical pathway of traditional anabolic steroids.

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis & Effects This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR This compound-AR Complex AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates to Nucleus & Binds to ARE Follistatin_Gene Follistatin Gene YK11_AR->Follistatin_Gene Induces Transcription Anabolic_Genes Anabolic Genes ARE->Anabolic_Genes Regulates Transcription Follistatin_mRNA Follistatin mRNA Follistatin_Gene->Follistatin_mRNA Anabolic_mRNA Anabolic mRNA Anabolic_Genes->Anabolic_mRNA Follistatin Follistatin Follistatin_mRNA->Follistatin Translation Anabolic_Proteins Anabolic Proteins Anabolic_mRNA->Anabolic_Proteins Translation Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Hypertrophy Muscle Hypertrophy Myostatin->Muscle_Hypertrophy Inhibits Anabolic_Proteins->Muscle_Hypertrophy Promotes

This compound Dual-Action Signaling Pathway

Traditional_Steroid_Signaling_Pathway cluster_extracellular_steroid Extracellular cluster_cytoplasm_steroid Cytoplasm cluster_nucleus_steroid Nucleus cluster_protein_synthesis_steroid Protein Synthesis & Effects Steroid Traditional Anabolic Steroid (e.g., Testosterone) AR_steroid Androgen Receptor (AR) Steroid->AR_steroid Binds to Steroid_AR Steroid-AR Complex AR_steroid->Steroid_AR ARE_steroid Androgen Response Element (ARE) Steroid_AR->ARE_steroid Translocates to Nucleus & Binds to ARE Anabolic_Genes_steroid Anabolic Genes ARE_steroid->Anabolic_Genes_steroid Regulates Transcription Anabolic_mRNA_steroid Anabolic mRNA Anabolic_Genes_steroid->Anabolic_mRNA_steroid Anabolic_Proteins_steroid Anabolic Proteins Anabolic_mRNA_steroid->Anabolic_Proteins_steroid Translation Muscle_Hypertrophy_steroid Muscle Hypertrophy Anabolic_Proteins_steroid->Muscle_Hypertrophy_steroid Promotes

Classical Anabolic Steroid Signaling Pathway

Androgenic Potency: A Key Differentiator

A critical aspect of SARMs is their purported tissue selectivity, aiming for potent anabolic effects in muscle and bone with minimal androgenic side effects in tissues like the prostate. While quantitative data on this compound's androgenic potency is limited, its classification as a partial AR agonist suggests a potentially lower androgenic profile compared to full agonists like DHT and testosterone.

Further research is required to quantify the androgenic activity of this compound, for instance, by measuring its effect on prostate-specific antigen (PSA) expression in androgen-sensitive prostate cancer cell lines such as LNCaP.

Experimental Protocols

To ensure transparency and reproducibility, the following are generalized protocols for the key in vitro assays cited in this guide.

Androgen Receptor (AR) Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene (luciferase).

AR_Luciferase_Assay_Workflow A 1. Cell Seeding Plate HEK293 cells containing an AR expression vector and an ARE-luciferase reporter construct. B 2. Compound Treatment Treat cells with varying concentrations of this compound or traditional steroids. A->B C 3. Incubation Incubate for 24-48 hours to allow for receptor activation and reporter gene expression. B->C D 4. Cell Lysis Lyse the cells to release the luciferase enzyme. C->D E 5. Luminescence Measurement Add luciferase substrate and measure the emitted light using a luminometer. D->E F 6. Data Analysis Plot dose-response curves and calculate EC50 values. E->F

Workflow for AR Luciferase Reporter Assay

Methodology:

  • Cell Culture: HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently or stably transfected with an androgen receptor expression plasmid and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • After 24 hours, the medium is replaced with a medium containing the test compounds at various concentrations.

    • The plates are incubated for another 24-48 hours.

    • The cells are then lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luminescence data is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration to determine the EC50 value.

C2C12 Myoblast Differentiation Assay

This assay assesses the myogenic potential of a compound by observing its ability to induce the differentiation of myoblasts into myotubes.

C2C12_Differentiation_Assay_Workflow A 1. Cell Seeding Plate C2C12 myoblasts in growth medium. B 2. Induction of Differentiation When cells reach high confluence, switch to differentiation medium (low serum) containing the test compounds (e.g., 500 nM this compound or DHT). A->B C 3. Incubation & Medium Change Incubate for several days, changing the differentiation medium every 24-48 hours. B->C D 4. Assessment of Differentiation - Morphological analysis (myotube formation). - Immunostaining for myogenic markers (e.g., MyHC). - Gene expression analysis of MRFs (MyoD, Myf5, myogenin) and follistatin via qRT-PCR. C->D

Workflow for C2C12 Myoblast Differentiation Assay

Methodology:

  • Cell Culture: C2C12 myoblasts are maintained in a growth medium (DMEM with 10-20% fetal bovine serum).

  • Differentiation Induction:

    • Cells are grown to a high confluence (around 80-90%).

    • The growth medium is then replaced with a differentiation medium (DMEM with 2% horse serum) containing the test compounds.

  • Analysis of Differentiation:

    • Morphological Assessment: The formation of multinucleated myotubes is observed under a microscope.

    • Immunocytochemistry: Cells are fixed and stained for myogenic markers like Myosin Heavy Chain (MyHC).

    • Gene Expression Analysis: RNA is extracted from the cells at different time points, and the expression levels of myogenic regulatory factors (MRFs) and follistatin are quantified using quantitative real-time PCR (qRT-PCR).

Conclusion

This compound presents a compelling profile as a potent anabolic agent with a mechanism of action that is distinct from traditional anabolic steroids. Its ability to induce follistatin expression, thereby inhibiting myostatin, offers a novel pathway for promoting muscle growth. While in vitro data suggests a high anabolic potential, a comprehensive understanding of its comparative potency and, critically, its androgenic-to-anabolic ratio requires further quantitative studies, particularly in androgen-sensitive tissues. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential and pharmacological properties of this compound and other novel anabolic compounds.

References

Unraveling Tissue Selectivity: A Comparative Analysis of YK11 and Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data reveals the nuanced differences in the tissue-selective actions of the selective androgen receptor modulator (SARM) YK11 and the endogenous androgen, testosterone. While direct in vivo comparative data remains elusive, in vitro studies on muscle and bone cell lines provide compelling evidence for this compound's potent anabolic effects, potentially surpassing those of testosterone's more potent metabolite, dihydrotestosterone (DHT), with a theoretically reduced androgenic footprint.

This compound, a steroidal SARM, has garnered significant attention within the research community for its unique dual mechanism of action. It not only acts as a partial agonist of the androgen receptor (AR) but also as a myostatin inhibitor via the induction of follistatin.[1][2][3] This contrasts with testosterone, a full agonist of the AR, which exerts its anabolic and androgenic effects through a well-established signaling cascade.[4][5] The partial agonism of this compound is a key factor in its purported tissue selectivity, suggesting it may preferentially stimulate anabolic pathways in tissues like muscle and bone while minimizing androgenic effects in tissues such as the prostate.[1][6]

Quantitative Comparison of Anabolic Effects: In Vitro Data

Direct quantitative comparisons of this compound and testosterone from in vivo studies, such as the Hershberger assay which is the gold standard for assessing anabolic to androgenic ratios, are not publicly available. However, in vitro studies on myogenic and osteogenic cell lines offer valuable insights into their comparative anabolic potential. The following table summarizes key findings from studies comparing this compound to DHT.

Cell LineParameter MeasuredResultsReference
C2C12 Myoblasts (Muscle Precursor Cells) Myogenic Differentiation (Myosin Heavy Chain expression)This compound (500 nM) induced myogenic differentiation to a greater extent than DHT (500 nM).[2][7]
Myogenic Regulatory Factors (MyoD, Myf5, Myogenin mRNA)This compound (500 nM) led to a more significant increase in the mRNA levels of these key myogenic factors compared to DHT (500 nM).[2][7]
Follistatin (Fst) mRNA ExpressionThis compound (500 nM) significantly induced Fst expression, a mechanism not observed with DHT treatment. This effect was reversed by an anti-Fst antibody.[2][8]
MC3T3-E1 Osteoblasts (Bone Precursor Cells) Cell ProliferationThis compound (0.5 µM) and DHT (0.01 µM) both accelerated osteoblast cell proliferation via the androgen receptor.[9][10]
Osteoblast Differentiation Markers (Osteoprotegerin, Osteocalcin mRNA)This compound-treated cells showed an increase in these markers compared to untreated cells.[10]
Akt PhosphorylationBoth this compound and DHT increased the phosphorylation of Akt, indicating activation of this key signaling pathway in osteoblasts.[9][10]

Signaling Pathways: A Tale of Two Androgen Receptor Agonists

The differential effects of this compound and testosterone stem from their distinct interactions with the androgen receptor and the subsequent downstream signaling events.

Testosterone, as a full agonist, binds to the androgen receptor, causing a conformational change that facilitates its translocation to the nucleus. There, it binds to androgen response elements (AREs) on DNA, recruiting coactivators and initiating the transcription of target genes responsible for both anabolic and androgenic effects.[4][11]

G cluster_0 Cytoplasm cluster_1 Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Anabolic_Androgenic_Effects Anabolic & Androgenic Effects Gene_Transcription->Anabolic_Androgenic_Effects

Testosterone Signaling Pathway

This compound, as a partial agonist, also binds to the androgen receptor. However, it is suggested that it induces a different conformational change, leading to the recruitment of a distinct set of cofactors.[6] This differential cofactor recruitment is believed to be a primary mechanism for its tissue-selective effects. Crucially, in muscle cells, this compound uniquely induces the expression of follistatin, which in turn inhibits myostatin, a negative regulator of muscle growth.[2][3] This myostatin-inhibiting pathway provides an additional anabolic mechanism that is independent of direct AR-mediated muscle protein synthesis.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds (Partial Agonist) HSP Heat Shock Proteins AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Differential_Cofactors Differential Cofactors ARE->Differential_Cofactors Recruits Gene_Transcription Selective Gene Transcription Differential_Cofactors->Gene_Transcription Follistatin Follistatin ↑ Gene_Transcription->Follistatin Myostatin Myostatin Follistatin->Myostatin Inhibits Anabolic_Effects Anabolic Effects (Muscle Growth) Myostatin->Anabolic_Effects Normally Inhibits

This compound Signaling Pathway

Experimental Protocols

The in vitro studies cited provide a basis for understanding the cellular effects of this compound and testosterone. The general workflow for these experiments is outlined below.

C2C12 Myoblast Differentiation Assay
  • Cell Culture: Mouse C2C12 myoblast cells are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).[2]

  • Induction of Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) containing either this compound, DHT, or a vehicle control.[2]

  • Analysis: After a set period (e.g., 2 to 7 days), cells are harvested for analysis.[2]

    • Western Blot: To assess the expression of myogenic differentiation markers like Myosin Heavy Chain (MyHC).[3]

    • qRT-PCR: To quantify the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.[2][8]

G cluster_0 Experimental Workflow: C2C12 Myoblast Differentiation A Culture C2C12 Myoblasts in Growth Medium B Induce Differentiation (Switch to Differentiation Medium) A->B C Treat with this compound, DHT, or Vehicle Control B->C D Incubate for 2-7 Days C->D E Harvest Cells D->E F Analyze Myogenic Markers (Western Blot, qRT-PCR) E->F

C2C12 Myoblast Assay Workflow
MC3T3-E1 Osteoblast Proliferation and Differentiation Assay

  • Cell Culture: Mouse MC3T3-E1 osteoblast precursor cells are cultured in a suitable medium.[9]

  • Treatment: Cells are treated with this compound, DHT, or a vehicle control.[9]

  • Proliferation Assay: Cell proliferation can be measured using methods like the MTS assay after a specific incubation period (e.g., 96 hours).[9]

  • Differentiation Assay: To assess osteogenic differentiation, cells are cultured in a differentiation medium. Markers such as alkaline phosphatase (ALP) activity and the expression of osteoprotegerin and osteocalcin are measured.[10] The activation of signaling pathways like Akt phosphorylation can also be assessed by Western blot.[9]

Conclusion

The available in vitro evidence strongly suggests that this compound is a potent anabolic agent in muscle and bone cells, with a distinct mechanism of action compared to testosterone. Its ability to induce follistatin and thereby inhibit myostatin presents a novel pathway for promoting muscle growth. While these findings are promising for the development of tissue-selective anabolic agents, the lack of direct in vivo comparative studies with testosterone means that the translation of these cellular effects to a whole-organism level, particularly regarding the anabolic-to-androgenic ratio, remains to be conclusively determined. Future research employing in vivo models like the Hershberger assay is imperative to fully elucidate the tissue selectivity of this compound relative to testosterone.

References

Safety Operating Guide

Proper Disposal Procedures for YK11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, the proper handling and disposal of investigational compounds like YK11 are paramount to ensuring laboratory safety and environmental protection. As this compound is a synthetic, steroidal selective androgen receptor modulator (SARM) intended for research purposes only, adherence to established laboratory waste management protocols is essential.[1][2] While specific disposal guidelines for this compound are not extensively documented, a comprehensive approach based on its chemical properties and general principles of laboratory safety provides a clear path for its responsible management.

This guide outlines the necessary operational and disposal plans, offering step-by-step procedural guidance to address specific questions regarding the safe handling of this compound waste.

Key Chemical and Safety Data for this compound

A thorough understanding of a compound's properties is the foundation of safe handling and disposal. The following table summarizes essential data for this compound.

PropertyValueSource
Chemical Name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester[2]
CAS Number 1370003-76-1[1][2][3]
Molecular Formula C25H34O6[1][2]
Molar Mass 430.541 g·mol−1[1]
Appearance White to pale yellow crystalline solid[2][3]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, methanol, acetonitrile, and DMSO.[2][3][4]
Hazard Classification Not classified as hazardous according to the Globally Harmonized System (GHS). However, it should be treated as potentially hazardous until more information is available.[2]
Storage Store at -20°C.[2]

Experimental Protocols for Disposal

Given that this compound is an experimental compound, no standardized, publicly available experimental protocols for its disposal exist. Therefore, the following procedures are based on established best practices for the disposal of research chemicals and unapproved pharmaceutical compounds.

Step-by-Step Disposal Procedure for this compound Waste

This protocol applies to pure this compound, solutions containing this compound, and contaminated labware.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.

  • Conduct all handling and waste consolidation activities within a certified chemical fume hood to prevent inhalation of any powders or aerosols.

  • Avoid generating dust from solid this compound.

  • Wash hands thoroughly after handling.[2]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with this compound and any solvents used (e.g., high-density polyethylene).

    • Do not mix with other incompatible waste streams.

  • Liquid Waste:

    • Collect liquid waste containing this compound (e.g., from cell culture, analytical standards) in a separate, sealed, and clearly labeled hazardous waste container.

    • The container should be leak-proof and made of a material compatible with the solvents used (e.g., glass or polyethylene).

    • Due to its insolubility in water, do not dispose of this compound solutions down the drain. Sewer disposal of laboratory chemicals is highly restricted and generally not permissible for compounds like this compound.[5][6][7]

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.

3. Waste Labeling:

  • Clearly label all waste containers with the following information:

    • "Hazardous Waste"

    • "this compound" and the full chemical name.

    • List all components of the waste, including solvents and their approximate concentrations.

    • Accumulation start date.

    • Principal investigator's name and lab location.

4. Storage of Waste:

  • Store waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Ensure containers are sealed to prevent leaks or spills.

  • Store away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize this compound waste in the laboratory unless it is part of a documented and approved experimental procedure.[5]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

YK11_Disposal_Workflow This compound Waste Disposal Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Supernatants) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps storage Store in Secure Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Disposal via Institutional EHS or Licensed Vendor storage->disposal end Disposal Complete disposal->end

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling YK11

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling YK11, a synthetic, steroidal selective androgen receptor modulator (SARM). Given that this compound is an experimental compound with a full toxicological profile yet to be determined, a cautious approach is paramount.[1] Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Core Safety Principles

This compound should be treated as a hazardous substance.[2] All personnel must avoid ingestion, inhalation, and direct contact with eyes, skin, and clothing.[2] Standard precautionary measures for handling chemical substances should be strictly followed.

Personal Protective Equipment (PPE)

The following table outlines the minimum personal protective equipment required when handling this compound. This guidance is based on general laboratory safety principles for hazardous compounds and should be adapted based on a site-specific risk assessment.

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact with this compound. It is important to note that specific compatibility tests for this compound with glove materials have not been conducted, so frequent changes are recommended.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from accidental splashes of this compound solutions.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.To prevent inhalation of airborne particles, especially when handling the powdered form.
Operational Plan for Handling this compound

A systematic workflow is critical for minimizing exposure and ensuring safety.

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the most current SDS for this compound.

  • Ensure Proper Ventilation: All handling of this compound, particularly in its solid, crystalline form, should occur within a certified chemical fume hood to minimize inhalation risks.[2]

  • Assemble Materials: Before handling the compound, gather all necessary equipment, including PPE, spill cleanup materials, and clearly labeled waste containers.

  • Inspect PPE: Verify that all personal protective equipment is in good condition and free of any defects.

2. Handling Procedures:

  • Weighing: When weighing this compound powder, do so within a fume hood to prevent the dispersion of fine particles.

  • Solution Preparation: this compound is soluble in organic solvents such as ethanol, methanol, and acetonitrile.[2] These solvents should be purged with an inert gas.[2] Exercise caution as these solvents can be flammable.

  • Aliquotting and Transfer: Utilize appropriate laboratory equipment, such as calibrated pipettes, to minimize the risk of spills and the generation of aerosols.

3. Post-Handling Procedures:

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Hand Washing: Wash hands with soap and water immediately after handling the compound and removing PPE.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination.

  • Liquid Waste: Collect all unused this compound solutions and contaminated solvents in a designated hazardous waste container. Do not pour down the drain.

  • Solid Waste: Dispose of all contaminated consumables, such as pipette tips, tubes, and gloves, in a designated solid hazardous waste container.

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures:

  • After Inhalation: Move the individual to fresh air. If symptoms develop, consult a doctor.

  • After Skin Contact: While this compound is not generally considered a skin irritant, it is best practice to wash the affected area with soap and water.

  • After Eye Contact: Rinse the opened eye for several minutes under running water.

  • After Swallowing: If symptoms persist, seek medical attention.

Visualizing Safety: Workflow and Logical Relationships

To further clarify the procedural steps for safe handling, the following diagrams illustrate the operational workflow and the logical hierarchy of controls.

A Pre-Handling Preparations B Handling Procedures A->B E Emergency Response A->E A1 Consult SDS A->A1 A2 Ensure Ventilation A->A2 A3 Assemble Materials A->A3 A4 Inspect PPE A->A4 C Post-Handling Procedures B->C B->E B1 Weighing (in fume hood) B->B1 B2 Solution Preparation B->B2 B3 Aliquotting & Transfer B->B3 D Disposal C->D C->E C1 Decontaminate Surfaces C->C1 C2 Wash Hands C->C2 D->E D1 Liquid Waste Collection D->D1 D2 Solid Waste Collection D->D2 A Hazard Control Hierarchy B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., Safe Work Practices, Training) B->C D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。